Disperse Blue 85
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMYXIPCBKSDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062891 | |
| Record name | C.I. Disperse Blue 85 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3177-13-7 | |
| Record name | 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3177-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 85 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 85 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disperse Blue 85 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Disperse Blue 85, a significant monoazo dye. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a focus on delivering precise data and methodologies.
Chemical Identity and Structure
This compound, identified by the CAS Registry Number 12222-83-2, is a single azo class dye.[1] Its chemical name is 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethanol. The fundamental structure consists of a substituted azobenzene (B91143) core, which is characteristic of many disperse dyes.
Molecular Structure:
The structural formula of this compound is presented below, illustrating the arrangement of its constituent atoms and functional groups.
A visual representation of the chemical structure would be placed here in a full whitepaper.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in various applications, particularly in dyeing processes and for assessing its environmental fate. It is important to note that some of the available data are calculated values.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [1][2][3] |
| Molecular Weight | 415.79 g/mol | [1][2][4] |
| CAS Registry Number | 12222-83-2 | [1][2] |
| Appearance | Dark blue powder | [1] |
| Boiling Point | 677.656 °C at 760 mmHg (Calculated) | [2][4] |
| Flash Point | 363.633 °C (Calculated) | [2][4] |
| Density | 1.551 g/cm³ (Calculated) | [2][4] |
| Water Solubility | Insoluble in water | [1] |
Synthesis Protocol
The manufacturing of this compound involves a two-step diazotization and coupling reaction. A detailed experimental protocol, based on the described manufacturing methods, is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dinitro-6-chloroaniline
-
N-hydroxyethyl-1-naphthylamine
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Ice
-
Suitable solvent (e.g., water)
Methodology:
-
Diazotization: a. Dissolve a molar equivalent of 2,4-Dinitro-6-chloroaniline in a suitable volume of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C. b. Slowly add a molar equivalent of a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0-5 °C with constant stirring. c. Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
Coupling Reaction: a. In a separate vessel, dissolve a molar equivalent of N-hydroxyethyl-1-naphthylamine in a suitable solvent. b. Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring. c. Maintain the reaction mixture at a low temperature (0-5 °C) to facilitate the coupling reaction. d. The completion of the reaction is indicated by the formation of a colored precipitate, which is this compound.
-
Isolation and Purification: a. Filter the precipitated dye from the reaction mixture. b. Wash the filter cake with cold water to remove any unreacted starting materials and byproducts. c. Dry the purified this compound dye in a vacuum oven at an appropriate temperature.
This synthesis process is a standard method for producing azo dyes and is depicted in the workflow diagram below.
Caption: Synthesis pathway of this compound.
Applications and Properties
This compound is primarily utilized for dyeing polyester (B1180765) and its blended fabrics.[1] It imparts a red-light navy blue color to the fabric.[1] The dye is suitable for high-pressure and high-temperature melt dyeing methods.[1] A key characteristic of disperse dyes like this compound is their insolubility in water, which necessitates their application as a fine dispersion.[1]
Toxicological and Environmental Considerations
While specific toxicological data for this compound is not extensively detailed in the provided search results, disperse dyes as a class can present environmental challenges due to their low water solubility and potential for bioaccumulation. The release of dye effluents from textile manufacturing processes is a source of water pollution. Some disperse dyes have been identified as potential allergens, causing contact dermatitis in sensitive individuals. Therefore, proper handling and wastewater treatment are crucial in industrial settings where this compound is used.
References
An In-depth Technical Guide to the Synthesis of Disperse Blue 85
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Disperse Blue 85 (C.I. 11370), a single azo class dye. The synthesis involves a two-step process: the diazotization of 2,4-Dinitro-6-chloroaniline, followed by an azo coupling reaction with N-hydroxyethyl-1-naphthylamine. This document outlines the general experimental protocols for these key transformations and presents the physicochemical properties of the resulting dye.
Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 11370 |
| CAS Number | 12222-83-2 |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ |
| Molecular Weight | 415.79 g/mol |
| Appearance | Dark blue powder |
| Solubility | Insoluble in water |
Synthesis Pathway
The synthesis of this compound is a classic example of azo dye formation, a cornerstone of industrial organic synthesis. The overall logical relationship of the synthesis is depicted in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Diazotization of 2,4-Dinitro-6-chloroaniline
The diazotization of 2,4-Dinitro-6-chloroaniline is a critical step in the synthesis of this compound. This process involves the conversion of the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. The following is a general experimental workflow for this transformation.
Caption: Experimental workflow for the diazotization of 2,4-Dinitro-6-chloroaniline.
Methodology:
-
Preparation of Nitrosyl Sulfuric Acid: In a suitable reaction vessel, prepare nitrosyl sulfuric acid. The specific quantities would be determined by the molar equivalents required for the reaction.
-
Addition of Amine: Slowly and carefully add 2,4-Dinitro-6-chloroaniline to the nitrosyl sulfuric acid. It is crucial to control the rate of addition to maintain the reaction temperature at approximately 23°C.
-
Reaction: After the addition is complete, raise the temperature to 25°C and allow the reaction to proceed with continuous stirring for approximately 6 hours.
-
Completion: The resulting solution contains the diazonium salt of 2,4-Dinitro-6-chloroaniline, which should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with N-hydroxyethyl-1-naphthylamine
The second stage of the synthesis is the azo coupling reaction, where the diazonium salt reacts with the coupling component, N-hydroxyethyl-1-naphthylamine, to form the final this compound dye.
Methodology:
-
Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve N-hydroxyethyl-1-naphthylamine in a suitable solvent. The choice of solvent and the need for any additives would depend on the specific reaction conditions being optimized.
-
Cooling: Cool the solution of the coupling component to a low temperature, typically between 0-5°C, using an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cooled coupling component solution with vigorous stirring. The rate of addition should be controlled to maintain the low temperature of the reaction mixture.
-
pH Adjustment: The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction. This is often achieved by the addition of a base, such as sodium acetate (B1210297) or a dilute solution of sodium hydroxide.
-
Precipitation and Isolation: The this compound dye will precipitate out of the solution upon formation. The solid product is then collected by filtration.
-
Washing and Drying: The collected dye should be washed thoroughly with cold water to remove any unreacted starting materials and byproducts. The final product is then dried under appropriate conditions.
Concluding Remarks
The synthesis of this compound follows a well-established and robust chemical pathway common to the production of many azo dyes. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, during both the diazotization and coupling steps. While specific quantitative data on reaction yields and purity for this compound are not widely published, the protocols provided herein offer a solid foundation for its laboratory-scale preparation. Further optimization of these procedures would be necessary to achieve high yields and purity for industrial applications. Researchers are encouraged to consult specialized literature and patents for more detailed information on the manufacturing processes of similar disperse dyes.
An In-depth Technical Guide to the Solubility of Disperse Blue 85 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 85, a monoazo disperse dye. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines standardized methodologies for its determination, presents qualitative solubility information for this compound and related compounds, and includes illustrative quantitative data for the broader anthraquinone (B42736) class of dyes to provide a comparative reference.
Introduction to this compound
This compound, with the chemical formula C₁₈H₁₄ClN₅O₅, is a synthetic dye primarily used for coloring hydrophobic fibers such as polyester.[1] Its molecular structure, belonging to the single azo class, dictates its low solubility in water and its affinity for organic solvents.[1] Understanding its solubility in various organic solvents is critical for a range of applications beyond textile dyeing, including in the formulation of inks, coatings, and for research in materials science and drug development where it may be used as a model compound.
Solubility Data
Qualitative Solubility:
Disperse dyes, as a class, are known to be sparingly soluble in water but show better solubility in organic solvents. Disperse Blue 79, a similar monoazo dye, is noted to be soluble in acetone.[2][3][4][5] Likewise, Disperse Blue 165 is also reported to be soluble in acetone.[6]
Table 1: Qualitative Solubility of Disperse Blue Dyes in Acetone
| Dye Name | CAS Number | Molecular Formula | Solubility in Acetone |
| Disperse Blue 79 | 12239-34-8 | C₂₄H₂₇BrN₆O₁₀ | Soluble[2][3][4][5] |
| Disperse Blue 165 | 41642-51-7 | C₂₀H₁₉N₇O₃ | Soluble[6] |
Illustrative Quantitative Solubility of Anthraquinone Dyes:
To provide a quantitative perspective, the following table presents the solubility of anthraquinone, a core chemical structure found in many disperse dyes. It is important to note that this data is for the parent anthraquinone molecule and the solubility of substituted derivatives like this compound will vary. The data demonstrates the temperature-dependent solubility of this class of compounds in organic solvents.
Table 2: Illustrative Quantitative Solubility of Anthraquinone in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Ethanol | 18 | 0.05[7] |
| Ethanol | 78 | 2.25[7] |
| Toluene | 15 | 0.19[7] |
| Toluene | 100 | 2.56[7] |
Experimental Protocol: Determination of Solubility by UV-Visible Spectrophotometry
A widely accepted and reliable method for determining the solubility of colored compounds like this compound is UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, ethanol, toluene)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
UV-Visible Spectrophotometer
-
Cuvettes
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the chosen organic solvent.
-
Perform a series of dilutions to prepare at least five standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The λmax is determined by scanning a solution of the dye over a range of wavelengths (e.g., 400-800 nm).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
-
Measurement and Calculation:
-
Carefully take an aliquot of the clear supernatant. To ensure no solid particles interfere with the measurement, centrifuge or filter the aliquot.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.
-
Visualizations
Synthesis Pathway of this compound:
The synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a coupling agent.[1]
Caption: Synthesis of this compound via diazotization and coupling.
Experimental Workflow for Solubility Determination:
The following diagram illustrates the logical steps involved in determining the solubility of a dye using UV-Visible spectrophotometry.
Caption: Workflow for dye solubility determination by UV-Vis spectrophotometry.
References
Thermal stability and degradation of Disperse Blue 85
An In-depth Technical Guide on the Thermal Stability and Degradation of Disperse Blue 85
Introduction to this compound
This compound is a non-ionic, single azo dye characterized by its limited solubility in water.[1] Its primary application is in the dyeing of hydrophobic synthetic fibers, particularly polyester (B1180765) and its blends, where it produces a red-light navy blue shade.[1] The dyeing process for these fibers necessitates high temperatures, typically between 120-130°C under pressure, to facilitate the diffusion of the dye into the polymer matrix.[2] Furthermore, post-dyeing manufacturing processes such as heat-setting or ironing can expose the dyed fabric to temperatures exceeding 180°C.[2] Consequently, the thermal stability of this compound is a critical performance parameter, directly impacting the quality, color fastness, and durability of the final textile product.[2] Insufficient stability can lead to color changes, sublimation, and thermomigration, where the dye moves to the fiber surface, staining adjacent materials.[2][3]
1.1 Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| C.I. Name | This compound | [1] |
| CAS Number | 12222-83-2 | [1][4] |
| Molecular Structure | Single Azo Class | [1] |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [1] |
| Molecular Weight | 415.79 g/mol | [1][4] |
| Appearance | Dark blue powder | [1] |
| Solubility | Insoluble in water |[1] |
Thermal Stability Analysis
The thermal behavior of disperse dyes is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing thermal transitions like melting and decomposition.
While specific experimental TGA/DSC data for this compound is not extensively available in public literature, Table 2 presents representative data for a typical single azo disperse dye, based on analyses of similar compounds.[5][6][7] This data provides an expected performance benchmark for dyes within this class.
Table 2: Representative Thermal Analysis Data for a Single Azo Disperse Dye
| Analysis Technique | Parameter | Expected Value Range | Description |
|---|---|---|---|
| TGA | Onset Decomposition Temperature (Tₒₙₛₑₜ) | ~250 - 280 °C | The temperature at which significant thermal degradation and mass loss begin.[8] |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~300 - 350 °C | The temperature at which the rate of mass loss is highest, indicating the most intense phase of degradation.[8] | |
| Residual Weight at 800 °C (Inert Atmosphere) | ~30 - 45% | The percentage of the initial mass remaining as char residue after the primary degradation stages.[5][6] | |
| DSC | Melting Point (Tₘ) | ~250 - 260 °C (Endotherm) | The temperature at which the dye transitions from a solid to a liquid state, observed as an endothermic peak.[5] |
| | Decomposition | >280 °C (Exotherm) | Exothermic peaks at higher temperatures indicate the energy released during the chemical breakdown of the molecule.[5] |
Thermal Degradation Pathway
For azo dyes like this compound, the primary mechanism of thermal degradation in an inert atmosphere is the homolytic cleavage of the azo bond (–N=N–), which is the weakest bond in the chromophore.[5][9] This cleavage results in the formation of various aromatic amine fragments and other smaller volatile compounds.[7][9] The presence of nitro and chloro substituents on the aromatic rings influences the exact degradation profile and the resulting products.
The proposed thermal degradation pathway for this compound is visualized below.
Caption: Proposed degradation pathway for this compound under thermal stress.
Experimental Protocols
The following sections provide detailed methodologies for conducting thermal analysis on disperse dyes like this compound. These protocols are synthesized from standard practices for analyzing azo dyes.[5][7][8]
4.1 Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability and degradation profile by measuring mass loss versus temperature.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound powder into an inert TGA pan (e.g., alumina (B75360) or platinum).[5]
-
Instrument Setup:
-
Place the sample pan securely in the TGA furnace.
-
Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a linear heating rate of 10 °C/min.[5][7]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine the onset decomposition temperature, peak decomposition temperatures, and mass loss at each stage.
4.2 Differential Scanning Calorimetry (DSC)
This protocol describes the procedure for identifying thermal transitions (e.g., melting, crystallization) and measuring the associated heat flow.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Temperature Program: To erase the sample's thermal history, a heat-cool-heat cycle is often employed. A typical program would be:[5]
-
Heat from 30 °C to a temperature above the expected melting point (e.g., 280 °C) at 10 °C/min.
-
Cool from 280 °C back to 30 °C at 10 °C/min.
-
Heat from 30 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition events.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).
Workflow for Thermal Analysis
The logical workflow for a comprehensive thermal analysis of a disperse dye is illustrated in the diagram below. This process ensures a systematic approach from sample handling to final data interpretation.
Caption: General workflow for the thermal analysis of disperse dyes.
Conclusion
This compound, as a single azo dye, is designed for high-temperature applications in the textile industry. Its thermal stability is sufficient for standard dyeing and heat-setting processes. However, at temperatures exceeding approximately 250-280 °C, it is expected to undergo significant thermal degradation. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of aromatic fragments. The detailed experimental protocols for TGA and DSC provided in this guide offer a standardized framework for researchers to precisely quantify the thermal properties of this compound and similar dyestuffs. For a definitive identification of degradation products, further analysis using coupled techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be required.[7]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Disperse Blue 85|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Toxicological Profile of Disperse Blue 85 and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of the monoazo dye, Disperse Blue 85, and its predicted metabolites. Due to a lack of publicly available toxicological data for this compound, this guide employs a predictive approach based on the known manufacturing process of the dye and the well-established metabolic pathways of azo dyes. The toxicological characteristics of the predicted metabolites are summarized based on available data and read-across from structurally similar compounds.
Executive Summary
This compound is a single azo dye for which specific toxicological data is scarce. However, its manufacturing process, involving the coupling of diazotized 2,4-Dinitro-6-chloroaniline and N-hydroxyethyl-1-naphthylamine, allows for the prediction of its primary metabolites upon reductive cleavage of the azo bond. These metabolites are 2,4-Dinitro-6-chloroaniline and 1-amino-N-(2-hydroxyethyl)naphthalene . This guide focuses on the toxicological profiles of these predicted metabolites to infer the potential hazards associated with this compound exposure. Available data suggests that the metabolites of this compound may pose risks of toxicity, including oral toxicity and potential genotoxicity.
Chemical and Physical Properties
| Property | This compound |
| C.I. Name | This compound |
| C.I. Number | 11370 |
| CAS Number | 12222-83-2 |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ |
| Molecular Weight | 415.79 g/mol |
| Chemical Class | Monoazo |
| Solubility | Insoluble in water |
| Appearance | Dark blue powder |
Metabolic Activation
Azo dyes like this compound are known to undergo metabolic activation, primarily through the reductive cleavage of the azo bond (-N=N-). This process is predominantly carried out by azoreductase enzymes produced by intestinal microbiota, and to a lesser extent, by hepatic enzymes. This cleavage results in the formation of aromatic amines, which are often more toxic than the parent dye.
Metabolic pathway of this compound.
Toxicological Profile of Metabolites
The toxicological assessment of this compound is largely inferred from the profiles of its predicted metabolites.
2,4-Dinitro-6-chloroaniline
This dinitrochloroaniline derivative is predicted to be one of the primary metabolites. While specific cytotoxicity and genotoxicity data are limited, hazard classifications from various sources indicate significant toxicity.
Quantitative Toxicological Data
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 750 mg/kg |
Hazard Classification
-
Acute Toxicity: Fatal if swallowed, fatal in contact with skin, fatal if inhaled.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]
-
Aquatic Hazard: Toxic to aquatic life with long lasting effects.[1]
1-amino-N-(2-hydroxyethyl)naphthalene
Qualitative Toxicological Assessment (Read-across from 1-Naphthylamine (B1663977) and related compounds)
-
Carcinogenicity: 1-Naphthylamine is considered a carcinogen. The N-hydroxyethyl substitution may modulate its carcinogenic potential, but the inherent risk associated with the naphthylamine structure remains a significant concern.
-
Genotoxicity: N-hydroxylated derivatives of naphthylamines have been shown to be mutagenic.
-
Cytotoxicity: Various α-naphthylamine derivatives have demonstrated cytotoxic activities against human cancer cell lines.[3]
Experimental Protocols
Detailed methodologies for key toxicological assays relevant to the assessment of this compound and its metabolites are provided below. These are generalized protocols based on standard guidelines (e.g., OECD) and common laboratory practices.
In Vitro Cytotoxicity: MTT Assay
This assay assesses cell metabolic activity as an indicator of cell viability.
MTT assay workflow.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose cells to various concentrations of the test compound (this compound or its metabolites) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)
This test assesses the potential of a substance to induce gene mutations in bacteria.
Ames test workflow.
Protocol:
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537, TA1538) with and without metabolic activation (S9 fraction from rat liver).
-
Exposure: Mix the test compound at various concentrations with the bacterial culture and S9 mix (or buffer) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells.
Comet assay workflow.
Protocol:
-
Cell Treatment: Expose cells to the test compound for a defined period.
-
Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Signaling Pathways
The specific signaling pathways affected by this compound and its metabolites have not been elucidated. However, the genotoxicity associated with aromatic amines often involves the formation of DNA adducts, which can trigger DNA damage response pathways. These pathways can lead to cell cycle arrest, apoptosis, or, if the damage is not properly repaired, mutagenesis and carcinogenesis. Key proteins involved in these pathways include p53, ATM, and ATR.
Conclusion
While direct toxicological data for this compound is not available, a predictive toxicological profile can be constructed based on its chemical structure and expected metabolic products. The reductive cleavage of the azo bond is anticipated to yield 2,4-Dinitro-6-chloroaniline and 1-amino-N-(2-hydroxyethyl)naphthalene. The available data and hazard classifications for 2,4-Dinitro-6-chloroaniline indicate a high level of acute toxicity. Furthermore, the structural alerts for carcinogenicity associated with the 1-naphthylamine moiety of the second metabolite raise significant concerns about the potential for long-term health effects.
Further empirical testing of this compound and its metabolites using the standardized protocols outlined in this guide is essential to definitively characterize its toxicological profile and to conduct a thorough risk assessment. Researchers and drug development professionals should handle this dye and its potential breakdown products with appropriate caution, assuming a hazard profile consistent with toxic and potentially carcinogenic aromatic amines.
References
Environmental Fate and Persistence of Disperse Blue 85: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the environmental fate and persistence of Disperse Blue 85. This document provides a general overview of the expected environmental behavior of disperse dyes, drawing on information for the class as a whole and related compounds. The absence of specific experimental data for this compound necessitates a qualitative discussion.
Introduction to this compound
This compound is a single azo class disperse dye with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79.[1] It is characterized by its low water solubility and is primarily used for dyeing synthetic fibers like polyester.[1][2][3] Like many disperse dyes, its environmental fate is of concern due to potential persistence and ecotoxicity.[4][5] The discharge of textile effluents containing such dyes can lead to water contamination, affecting aquatic ecosystems.[5]
General Environmental Fate of Disperse Dyes
The environmental journey of disperse dyes is dictated by their chemical structure and the surrounding environmental conditions. Key processes governing their fate include biodegradation, hydrolysis, and photolysis.[4] Due to their low water solubility, disperse dyes tend to adsorb to sediments and suspended particles in aquatic environments, which can act as a long-term reservoir for these chemicals.[4]
Expected Environmental Persistence of this compound
While specific data for this compound is unavailable, the general characteristics of disperse dyes suggest a tendency for environmental persistence. Their complex aromatic structures and low water solubility make them less amenable to rapid degradation.[5]
Biodegradation
The azo bond present in this compound is a primary target for microbial degradation. Under anaerobic conditions, azo reductases can cleave this bond, leading to the formation of aromatic amines.[6] These breakdown products may be more mobile and potentially more toxic than the parent dye.[4] The overall rate of biodegradation is expected to be slow.
Hydrolysis
Hydrolysis is generally not a significant degradation pathway for disperse dyes under typical environmental pH conditions.[7][8] Their chemical structure is relatively stable to hydrolysis.
Photolysis
Photodegradation, or the breakdown of the dye by sunlight, can be a relevant environmental fate process.[4] However, the efficiency of this process is highly dependent on factors like water clarity and depth. Most dyes are designed to be lightfast, which inherently means they are resistant to photodegradation.[9] Studies on other disperse dyes have shown that degradation in natural sunlight can be significantly slower than under artificial light sources.[9]
Ecotoxicity
Disperse dyes as a class have been shown to be toxic to various aquatic organisms.[4][5] Even at low concentrations, they can impact the growth, reproduction, and behavior of fish and invertebrates.[4] Some disperse dyes or their degradation products may also have the potential to bioaccumulate in organisms.[4] Furthermore, the color imparted to water bodies by these dyes can reduce light penetration, inhibiting photosynthesis in aquatic plants.[4] this compound has been identified as a potential skin sensitizer (B1316253) in humans.[10]
Data Gaps and Future Research
The significant lack of publicly available data on the environmental fate and persistence of this compound highlights a critical area for future research. To conduct a thorough environmental risk assessment, studies are needed to determine its:
-
Biodegradation half-life in water, soil, and sediment under both aerobic and anaerobic conditions.
-
Rate of hydrolysis at different pH values.
-
Photodegradation quantum yield and half-life in aqueous environments.
-
Octanol-water partition coefficient (Kow) to assess its potential for bioaccumulation.
-
Acute and chronic toxicity to a range of aquatic and terrestrial organisms.
Conceptual Frameworks for Assessment
While specific data for this compound is lacking, the following diagrams illustrate the general logical and experimental workflows for assessing the environmental fate of a chemical like a disperse dye.
Caption: Conceptual workflow for the environmental fate assessment of a disperse dye.
Caption: General experimental workflow for assessing the biodegradability of a disperse dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 3. Disperse dye - Wikipedia [en.wikipedia.org]
- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 5. scialert.net [scialert.net]
- 6. mdpi.com [mdpi.com]
- 7. aatcc.org [aatcc.org]
- 8. scispace.com [scispace.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. DSpace [rivm.openrepository.com]
Ecotoxicity of Disperse Blue 85 in Aquatic Environments: A Technical Guide
Disclaimer: Despite a comprehensive search of publicly available scientific literature and regulatory databases, specific quantitative ecotoxicity data (e.g., LC50, EC50, NOEC values) for Disperse Blue 85 (C.I. 11370; CAS 12222-82-2) in aquatic organisms was not found. The following guide provides a comprehensive overview of the ecotoxicity of disperse dyes as a class, with comparative data from other Disperse Blue dyes, and outlines standardized protocols for assessing the aquatic toxicity of this compound.
Introduction to Disperse Dyes and Environmental Concerns
Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate.[1] Their persistence and potential for bioaccumulation in aquatic ecosystems are of significant environmental concern.[2][3] Effluents from textile manufacturing and dyeing facilities are a primary route of entry for these dyes into aquatic environments.[3] The complex aromatic structure of many disperse dyes makes them resistant to biodegradation, and they can be toxic to aquatic life.[4]
Ecotoxicological Profile of Disperse Dyes
The ecotoxicity of disperse dyes is attributed to their chemical structure, which can interfere with biological processes in aquatic organisms.[5] Due to their low water solubility, they can persist in sediment and bioaccumulate in the tissues of aquatic organisms.[6] Some disperse dyes have been shown to be toxic to fish, invertebrates, and algae at low concentrations.[7][8]
Mechanisms of Toxicity
While specific mechanistic studies on this compound are not available, the toxicity of disperse dyes, in general, can be attributed to several factors:
-
Narcosis: The non-polar nature of many disperse dyes can lead to their accumulation in the lipid-rich tissues of aquatic organisms, causing non-specific toxicity (narcosis).
-
Reactive Oxygen Species (ROS) Formation: Some azo dyes can be metabolized to aromatic amines, which can induce oxidative stress through the generation of ROS. This can lead to cellular damage.
-
Endocrine Disruption: Certain disperse dyes have been identified as potential endocrine disruptors, interfering with the hormonal systems of aquatic organisms.[9]
Quantitative Ecotoxicity Data for Disperse Dyes
| Dye Name | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Disperse Blue 3 | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.5 - 1.0 | [9] |
| Disperse Blue 79 | Daphnia magna (Water Flea) | EC50 | 48 h | 4.5 | [10] |
| Disperse Blue 79:1 | Daphnia magna (Water Flea) | EC50 | 24 h | 16 | [10] |
| Disperse Blue 79:1 | Oncorhynchus mykiss (Rainbow Trout) | NOEC | 122 days | ≥ 0.0048 | [9] |
| Disperse Blue 291 | Pimephales promelas (Fathead Minnow) | LC50 | 96 h | 0.0675 | [5][8] |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes an effect (e.g., immobilization) in 50% of the test organisms. NOEC: The No-Observed-Effect-Concentration, the highest tested concentration at which no statistically significant adverse effect is observed.
Experimental Protocols for Aquatic Ecotoxicity Testing
The following are generalized experimental protocols based on OECD guidelines for assessing the aquatic toxicity of a disperse dye such as this compound.
Acute Toxicity Test with Daphnia magna (OECD 202)
This test assesses the acute immobilization of Daphnia magna after 48 hours of exposure to the test substance.
Methodology:
-
Test Organisms: Daphnia magna neonates (<24 hours old).
-
Test Substance Preparation: Due to the low water solubility of disperse dyes, a stock solution is typically prepared using a water-soluble organic solvent (e.g., acetone, dimethylformamide) at a concentration that is non-toxic to the test organisms. The stock solution is then serially diluted with the test medium to obtain the desired test concentrations. A control group with the solvent alone is also included.
-
Test Conditions:
-
Temperature: 20 ± 2 °C
-
Photoperiod: 16 hours light / 8 hours dark
-
Test vessels: Glass beakers
-
Test volume: 20 mL
-
Number of organisms per vessel: 5
-
Number of replicates per concentration: 4
-
-
Procedure:
-
Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Observations for immobilization (i.e., inability to swim) are made at 24 and 48 hours.
-
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis or logistic regression.
Acute Toxicity Test with Fish (OECD 203)
This test determines the acute lethal toxicity of a substance to fish over a 96-hour exposure period.
Methodology:
-
Test Organism: A standard freshwater fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Substance Preparation: Similar to the Daphnia test, a stock solution is prepared and diluted to the final test concentrations.
-
Test Conditions:
-
Temperature: Maintained at a species-appropriate constant temperature (e.g., 15 ± 1 °C for rainbow trout).
-
Photoperiod: 16 hours light / 8 hours dark
-
Test vessels: Glass aquaria
-
Test volume: Sufficient to maintain loading rates and dissolved oxygen.
-
Number of organisms per vessel: 7-10
-
Number of replicates per concentration: 2
-
-
Procedure:
-
Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated.
Algal Growth Inhibition Test (OECD 201)
This test assesses the effect of a substance on the growth of a freshwater green alga.
Methodology:
-
Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata.
-
Test Substance Preparation: The test substance is added to the algal growth medium.
-
Test Conditions:
-
Temperature: 21-24 °C
-
Illumination: Continuous, uniform cool-white fluorescent lighting.
-
Test vessels: Glass flasks.
-
Duration: 72 hours.
-
-
Procedure:
-
Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.
-
Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.
-
-
Data Analysis: The 72-hour EC50 value for growth rate inhibition is calculated.
Visualizations
The following diagrams illustrate a general workflow for ecotoxicity testing and a potential signaling pathway that could be affected by disperse dyes.
Caption: General workflow for aquatic ecotoxicity testing of disperse dyes.
Caption: Potential signaling pathways affected by disperse dye toxicity.
Conclusion
While specific quantitative ecotoxicity data for this compound is lacking in the public domain, the general characteristics of disperse dyes suggest a potential for adverse effects in aquatic environments. The provided comparative data for other Disperse Blue dyes highlights a range of toxicities to various aquatic organisms. To accurately assess the environmental risk of this compound, it is imperative that standardized ecotoxicity tests, such as those outlined in this guide, are conducted. The results of such studies would be crucial for informing risk assessments and developing appropriate management strategies for textile industry effluents containing this dye.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Textile finishing dyes and their impact on aquatic environs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi-fytronix.com [dergi-fytronix.com]
- 9. canada.ca [canada.ca]
- 10. Registration Dossier - ECHA [echa.europa.eu]
Health and Safety Considerations for Handling Disperse Blue Dyes: A Technical Guide
This guide is intended for researchers, scientists, and drug development professionals who may handle Disperse Blue dyes. It is essential to consult the specific Safety Data Sheet (SDS) for the exact product being used and to conduct a thorough risk assessment before commencing any work.
Executive Summary
Disperse Blue dyes are a class of synthetic colorants used in the textile industry. While specific data for Disperse Blue 85 is limited, information on related compounds such as Disperse Blue 1 suggests that this class of dyes should be handled with care. Key hazards include the potential for skin sensitization, serious eye damage, and possible carcinogenicity. This guide provides a summary of available toxicological data, recommended handling procedures, and emergency protocols.
Toxicological Data
The following tables summarize the available toxicological data for closely related Disperse Blue dyes. This information should be used as a reference to understand the potential hazards associated with this compound.
Table 1: Acute Toxicity Data for Related Disperse Blue Dyes
| Chemical Name | CAS Number | Route of Exposure | Species | Toxicity Value | Reference |
| C.I. Disperse Blue 1 | 2475-45-8 | Oral | Rat | LD50: >2000 mg/kg | [1] |
Table 2: Health Hazard Information for Related Disperse Blue Dyes
| Hazard | Description | Supporting Evidence |
| Skin Sensitization | May cause an allergic skin reaction. | Patch testing in humans has shown sensitization to Disperse Blue dyes.[2] |
| Serious Eye Damage/Irritation | May cause serious eye damage. | Data on related compounds indicates a risk of severe eye irritation. |
| Carcinogenicity | Suspected of causing cancer. | Some studies on related dyes have shown evidence of carcinogenicity in animal models.[1] |
| Methemoglobinemia | May cause methemoglobinemia, leading to cyanosis. | Inhalation or ingestion of related compounds can interfere with oxygen transport in the blood. |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | General hazard associated with fine powders. |
Table 3: Occupational Exposure Limits for Particulates
| Agency | Limit | Notes |
| OSHA (PEL) | 15 mg/m³ (Total Dust) | For Particulates Not Otherwise Regulated (PNOR). No specific PEL for Disperse Blue dyes. |
| OSHA (PEL) | 5 mg/m³ (Respirable Fraction) | For Particulates Not Otherwise Regulated (PNOR). No specific PEL for Disperse Blue dyes. |
| ACGIH (TLV) | No specific TLV established | For C.I. Disperse Blue 1. |
Experimental Protocols
Detailed experimental protocols for toxicological studies on Disperse Blue dyes are not extensively available in the public search results. However, based on the nature of the reported data, standard methodologies were likely employed. For instance, acute oral toxicity (LD50) is typically determined using a protocol similar to the OECD Test Guideline 420. Skin sensitization potential is often assessed using the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA). Carcinogenicity studies generally involve long-term feeding studies in rodents, following protocols like those established by the National Toxicology Program (NTP).
Signaling Pathways and Workflows
The following diagrams illustrate key logical relationships and workflows relevant to the safe handling of Disperse Blue dyes.
Caption: General workflow for risk assessment, safe handling, and exposure response for Disperse Blue dyes.
Health and Safety Recommendations
Given the potential hazards, the following precautions should be strictly followed when handling this compound and related dyes:
5.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Use local exhaust ventilation at the source of dust generation.
5.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved particulate respirator should be worn.
5.3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
6.1. In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.
-
Remove contaminated clothing and wash it before reuse.
-
Seek medical attention if irritation develops or persists.
6.2. In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
6.3. In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen.
-
Seek medical attention.
6.4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Conclusion
While specific toxicological data for this compound is scarce, the information available for other Disperse Blue dyes highlights the need for stringent safety protocols. Researchers and professionals must treat this compound as potentially hazardous, with risks of skin sensitization, eye damage, and possible carcinogenicity. Adherence to the recommended engineering controls, personal protective equipment, and handling procedures is crucial to minimize exposure and ensure a safe working environment. In the event of any exposure, prompt and appropriate first aid and medical attention are essential.
References
An In-depth Technical Guide to the Dyeing Mechanism of C.I. Disperse Blue 85 on Polyester Fibers
Authored for Researchers and Scientists in Textile Chemistry and Material Science
This technical guide provides a comprehensive examination of the core mechanisms governing the application of C.I. Disperse Blue 85 to polyester (B1180765) fibers. It delves into the physicochemical interactions between the dye and the substrate, outlines the critical process parameters, and provides detailed experimental protocols for laboratory-scale application.
Introduction: The Challenge of Dyeing Polyester
Polyester, specifically polyethylene (B3416737) terephthalate (B1205515) (PET), is a synthetic polymer renowned for its durability and hydrophobicity.[1][2] Its chemical structure, characterized by long-chain esters and aromatic rings, results in a highly crystalline and compact morphology with no ionic sites for dye attachment.[3][4] This inherent hydrophobicity and lack of reactive groups make it impervious to conventional water-soluble dyes.
Disperse dyes, a class of non-ionic, sparingly water-soluble colorants, are uniquely suited for coloring such hydrophobic fibers.[5][6][7] The dyeing process is not a chemical reaction but a physical phenomenon, best described as a solid-solution mechanism where the dye transfers from an aqueous dispersion into the solid polymer.[8][9] C.I. This compound is a high-energy, monoazo disperse dye widely used for achieving deep navy shades on polyester with good fastness properties, particularly through high-temperature dyeing methods.[10]
Core Components of the Dyeing System
2.1 The Substrate: Polyester (Polyethylene Terephthalate) Fiber Polyester is a polymer formed from the polycondensation of terephthalic acid and ethylene (B1197577) glycol.[3][11] Its structure consists of rigid benzene (B151609) rings and flexible aliphatic chains, which allow for close packing and high crystallinity.[4][12] The key challenge in dyeing polyester is overcoming the strong intermolecular forces and the low "free volume" within the fiber matrix, which restricts the entry of dye molecules at low temperatures. The glass transition temperature (Tg) of polyester, approximately 80°C, is a critical threshold above which the polymer chains gain mobility, allowing the fiber structure to open and accept dye molecules.[13]
2.2 The Dye: C.I. This compound this compound is a synthetic organic dye belonging to the single azo class. Its non-ionic nature and low water solubility are fundamental to its ability to dye polyester.
| Property | Value | Reference |
| C.I. Name | This compound | [10] |
| C.I. Number | 11370 | [10] |
| CAS Number | 12222-83-2 | [10] |
| Chemical Class | Monoazo | [10] |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [10] |
| Molecular Weight | 415.79 g/mol | [10] |
| Physical Form | Dark blue powder | [10] |
| Solubility | Insoluble in water | [10] |
The Dyeing Mechanism: A Step-by-Step Analysis
The dyeing of polyester with this compound is a multi-stage process governed by equilibrium and kinetics. The overall mechanism involves the transfer of individual dye molecules from a stable aqueous dispersion into the amorphous regions of the polyester fiber.[8]
-
Dispersion in the Dyebath : The dye, being insoluble, is milled into fine particles and introduced into the dyebath with the aid of dispersing agents. These agents (anionic surfactants) prevent the dye particles from aggregating and ensure a stable, uniform dispersion.[7][14]
-
Dissolution of Dye : A small fraction of the dye dissolves from the solid particles into the water, establishing a dynamic equilibrium between the dispersed and molecularly dissolved states. The concentration of dissolved dye is extremely low but is crucial for the dyeing process.[8]
-
Adsorption onto the Fiber Surface : Individual, dissolved dye molecules migrate from the bulk solution to the surface of the polyester fiber and are adsorbed.[8][9]
-
Diffusion into the Fiber : This is the slowest and therefore the rate-determining step of the entire process.[15] The adsorbed dye molecules diffuse from the surface into the non-crystalline, amorphous regions of the fiber. This process requires significant energy to overcome the fiber's compact structure.
Two primary methods are employed to facilitate this diffusion: High-Temperature Dyeing and Carrier Dyeing.
-
High-Temperature (HT) Dyeing : This is the most common and efficient method.[3][16] The process is carried out in pressurized vessels at temperatures between 120°C and 135°C.[17][18] The high thermal energy increases the vibration of the polymer chains, expanding the intermolecular voids (free volume) within the fiber. This "opens up" the structure, allowing the relatively large dye molecules to diffuse readily into the polymer matrix.[17][19]
-
Carrier Dyeing : This method allows for dyeing at atmospheric pressure, typically at the boil (95-100°C).[2] Carriers are organic compounds (e.g., o-phenylphenol, methylnaphthalene) that act as fiber-swelling agents or plasticizers.[20][21] They reduce the fiber's glass transition temperature (Tg), effectively opening the structure at a lower temperature to facilitate dye diffusion.[8][22] However, carriers are often toxic and can negatively impact the final fastness properties if not completely removed.[22][23]
Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily Van der Waals forces and dipole-dipole interactions.[6]
Visualization of the Dyeing Process
The following diagrams illustrate the core dyeing mechanism and the workflows for the primary dyeing methods.
Caption: The core mechanism involves dye dissolution, adsorption onto the fiber surface, and diffusion into the fiber interior.
Caption: Workflow comparison of High-Temperature vs. Carrier-assisted dyeing methods for polyester.
Experimental Protocols
The following are standardized laboratory protocols for dyeing polyester fabric with this compound.
5.1 High-Temperature (HT) Exhaust Dyeing Protocol This is the preferred method for achieving deep shades with high fastness.[3]
-
Fabric Preparation : Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly.[24]
-
Dye Bath Preparation :
-
Set up a high-temperature beaker dyeing machine.
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1.[16]
-
Add 1 g/L of a dispersing agent.[16]
-
Separately, prepare a stock dispersion of this compound (e.g., 2% on weight of fiber) by pasting it with a small amount of dispersing agent and warm water. Add this to the dye bath.
-
-
Dyeing Cycle :
-
Introduce the prepared polyester fabric into the dye bath at 60°C.[16]
-
Seal the vessel and raise the temperature to 130°C at a controlled rate of 1.5°C per minute.[17][21]
-
Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[17][21]
-
Cool the dye bath down to 70°C at a rate of 2°C per minute.[24]
-
-
Rinsing : Drain the dye bath and rinse the fabric with hot water, then cold water.
5.2 Carrier Dyeing Protocol (Atmospheric Pressure)
-
Fabric Preparation : Scour the fabric as described in section 5.1.
-
Dye Bath Preparation :
-
Dyeing Cycle :
5.3 Mandatory After-Treatment: Reduction Clearing This step is critical for removing unfixed surface dye, thereby improving wet fastness properties.[23]
-
Prepare a fresh bath at 70-80°C.[24]
-
Add 2 g/L Sodium Hydroxide and 2 g/L Sodium Hydrosulfite.[24]
-
Treat the dyed fabric in this solution for 15-20 minutes.[24]
-
Rinse thoroughly with hot water, followed by a neutralization rinse with 0.5 g/L acetic acid, and a final cold rinse.
-
Dry the fabric.
Quantitative Data Summary
The efficiency and outcome of the dyeing process are dictated by several key parameters.
Table 2: Typical Process Parameters for Polyester Dyeing
| Parameter | High-Temperature (HT) Method | Carrier Dyeing Method |
|---|---|---|
| Dyeing Temperature | 120 - 135°C[17][18] | 95 - 100°C[20] |
| pH Level | 4.5 - 5.5 (Acidic)[17][19] | 4.5 - 5.5 (Acidic)[20] |
| Time at Temperature | 30 - 60 minutes[17] | 60 - 90 minutes[20] |
| Liquor Ratio | 1:10 - 1:15[16][17] | 1:15 - 1:20 |
| Heating Rate | 1 - 2°C / minute[16][17] | ~2°C / minute[20] |
| Carrier Concentration | Not Applicable | 2 - 5 g/L[16] |
Table 3: Representative Fastness Properties for Disperse Dyes on Polyester Fastness is rated on a scale of 1 (poor) to 5 (excellent), except for light fastness (1-8).
| Fastness Property | Typical Rating | ISO Test Method |
|---|---|---|
| Light Fastness | 5 | ISO 105-B02 |
| Washing Fastness (Color Change) | 4-5 | ISO 105-C06 |
| Washing Fastness (Staining) | 4-5 | ISO 105-C06 |
| Perspiration Fastness (Staining) | 5 | ISO 105-E04 |
| Rubbing Fastness (Dry) | 4-5 | - |
| Sublimation Fastness | Good | ISO 105-P01 |
Note: The specific fastness ratings for C.I. This compound are indicated as generally good, particularly for high-temperature applications.[10]
Conclusion
The successful dyeing of polyester fibers with C.I. This compound is a complex interplay of thermodynamics and kinetics. The mechanism hinges on the physical diffusion of non-ionic dye molecules into the amorphous regions of the hydrophobic polymer. This process is critically dependent on temperature, which provides the necessary energy to overcome the fiber's compact structure. High-temperature, high-pressure methods are the most effective, ensuring excellent dye penetration and fixation, leading to deep shades with high fastness. A thorough understanding of the roles of pH, dispersing agents, and the mandatory reduction clearing after-treatment is essential for achieving reproducible, high-quality results in a research or industrial setting.
References
- 1. sewport.com [sewport.com]
- 2. mdpi.com [mdpi.com]
- 3. The chemical structure of polyester - Knowledge - Jiangyin Huacai Textile Co., Ltd [huacaifiber.com]
- 4. fiber.alfa-chemistry.com [fiber.alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Disperse dye - Wikipedia [en.wikipedia.org]
- 7. Disperse dyes [m.chemicalbook.com]
- 8. textilelearner.net [textilelearner.net]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. Polyester Types, Chemical Structure & Environmental Impact | Study.com [study.com]
- 12. Polyesters [essentialchemicalindustry.org]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. medcraveonline.com [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. autumnchem.com [autumnchem.com]
- 18. US4985044A - Multi-component mixtures of blue disperse azo dyes for the dyeing of synthetic fibers - Google Patents [patents.google.com]
- 19. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 20. textilelearner.net [textilelearner.net]
- 21. How to dye and procedure of dyeing for textile: Carrier dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]
- 22. Carrier dyeing: pros and cons [textiletoday.com.bd]
- 23. textilecoach.net [textilecoach.net]
- 24. benchchem.com [benchchem.com]
- 25. textilelearner.net [textilelearner.net]
The Evolution of Azo Disperse Dyes: A Technical Guide to Their History, Development, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, development, and fundamental principles of azo disperse dyes. From their inception in the early 20th century to their current status as the predominant class of dyes for hydrophobic synthetic fibers, this document details their chemical synthesis, application methodologies, performance characteristics, and environmental considerations.
A Historical Perspective: The Dawn of a New Era in Dyeing
The story of disperse dyes is intrinsically linked to the rise of synthetic fibers. While natural fibers like cotton and wool were readily colored with existing water-soluble dyes, the advent of cellulose (B213188) acetate (B1210297) in the 1920s posed a significant challenge due to its hydrophobic nature.[1] This necessitated the development of a new class of dyes that could penetrate and color these water-repellent materials.
A pivotal breakthrough occurred in 1922 when Green and Saunders developed "ionamines," a type of azo compound with a temporary solubilizing group that hydrolyzed in the dyebath, allowing the insoluble colorant to dye the cellulose acetate fibers.[1][2] This innovative concept was further refined in 1924 by Baddiley and Ellis, who introduced the use of sulpho ricinoleic acid (SRA) as a dispersing agent.[1][2] This allowed for the application of water-insoluble dyes as a fine aqueous dispersion, marking the true beginning of the disperse dye industry.[1][3]
For the subsequent two decades, these colorants were known as "acetate dyes."[1] With the emergence of new hydrophobic fibers like polyester (B1180765) and nylon in the 1950s, the utility of these dyes expanded significantly.[1] In 1953, they were officially renamed "Disperse Dyes" to more accurately reflect their application mechanism and broader versatility.[1][2] Today, azo dyes constitute the vast majority of disperse dyes, accounting for an estimated 60-85% of this class, and are indispensable for dyeing polyester, cellulose acetate, and nylon fibers.[1][4][5]
The Chemistry of Azo Disperse Dyes: Synthesis and Structure
Azo disperse dyes are non-ionic organic compounds characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for their color.[1] Their synthesis is a versatile and well-established two-step process:
-
Diazotization: An aromatic primary amine, known as the diazo component, is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[1][6]
-
Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[1][6] This electrophilic aromatic substitution reaction forms the stable azo dye.
The immense variety of colors and properties achievable with azo disperse dyes stems from the vast array of possible diazo and coupling components that can be utilized.
Quantitative Data on Azo Disperse Dye Performance
The performance of a dye is critical for its commercial viability. Key parameters include wash fastness, light fastness, and sublimation fastness, as well as the influence of application conditions like pH and temperature on color strength.
Fastness Properties of Azo Disperse Dyes on Polyester
The following table summarizes the fastness properties of a selection of azo disperse dyes on polyester fabric. The ratings are based on a scale of 1 to 5 (for wash and rubbing fastness) and 1 to 8 (for light fastness), where a higher number indicates better fastness.
| Dye Name | C.I. Name | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Sublimation Fastness (ISO 105-P01) |
| Dye 3a | - | 4-5 | 4 | 4-5 |
| Dye 3b | - | 4-5 | 3-4 | 4-5 |
| Azo Barbituric Dyes (1-15) | - | 4-5 | 4-6 | 4-5 (on cotton) |
| Azo Thiobarbituric Dyes (16-18) | - | 4-5 | 4-5 | 3-4 (on cotton) |
| Azo Dibenzyl Barbituric Dyes (19-23) | - | 4-5 | 4-5 | 3-4 (on cotton) |
Data compiled from multiple sources.[6][7]
Effect of Temperature and pH on Color Strength (K/S)
The color strength, often expressed as the K/S value, is a measure of the amount of dye absorbed by the fabric. Dyeing conditions such as temperature and pH play a crucial role in the efficiency of the dyeing process.
Effect of Temperature on K/S Values of Dyes 3a and 3b on Polyester (with 4% carrier)
| Dyeing Temperature (°C) | K/S Value (Dye 3a) | K/S Value (Dye 3b) |
| 70 | 2.60 | 2.13 |
| 90 | 8.90 | 5.15 |
| 100 | 12.21 | 8.97 |
Data extracted from[7].
Effect of pH on K/S Values of Various Azo Disperse Dyes on Polyester (at 130°C)
| Dye | Optimal pH for Highest K/S |
| Dye 4d, 5a-d | 3 |
| Dye 4b, 4e, 5e | 5 |
| Dye 4a, 4c | 7 |
Data extracted from[8]. Generally, a slightly acidic pH of 4.5-5.5 is used for dyeing polyester with disperse dyes to minimize dye hydrolysis.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of azo disperse dyes.
Synthesis of a Representative Azo Disperse Dye: C.I. Disperse Red 1
Manufacturing Method: Diazotization of 4-Nitrobenzenamine followed by coupling with N-ethyl-N-hydroxyethylaniline.[9]
Detailed Protocol:
-
Step 1: Diazotization of 4-Nitroaniline (B120555)
-
In a suitable reaction vessel, dissolve 4-nitroaniline in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt of 4-nitroaniline.
-
-
Step 2: Coupling Reaction
-
In a separate vessel, dissolve N-ethyl-N-hydroxyethylaniline in an appropriate solvent (e.g., a mixture of water and a small amount of acid).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH to the optimal range for coupling (typically slightly acidic to neutral) by adding a buffer solution like sodium acetate.
-
Continue stirring the reaction mixture for several hours until the coupling is complete, which is indicated by the formation of a colored precipitate.
-
-
Step 3: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified C.I. Disperse Red 1 in an oven at a suitable temperature.
-
Wash Fastness Testing of Dyed Textiles (ISO 105-C06)
This protocol outlines the procedure for determining the resistance of the color of textiles to domestic and commercial laundering.[1][10][11]
-
Apparatus and Materials:
-
Launder-Ometer or a similar washing fastness tester.
-
Stainless steel balls (6 mm diameter).
-
Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).
-
ECE 'B' phosphate (B84403) reference detergent.
-
Sodium perborate (B1237305) tetrahydrate.
-
Grey scale for assessing change in color and staining.
-
Spectrophotometer for color measurement (optional).
-
-
Procedure:
-
Specimen Preparation: Cut a 100 mm x 40 mm specimen of the dyed fabric. Sew it together with a same-sized piece of multifibre adjacent fabric along one of the shorter edges.[11]
-
Solution Preparation: Prepare the washing solution by dissolving 4 g/L of ECE detergent and 1 g/L of sodium perborate in deionized water.[11]
-
Washing:
-
Pre-heat the Launder-Ometer to the specified test temperature (e.g., 40°C for A2S test).[11]
-
Place the composite specimen and the required number of stainless steel balls (e.g., 10 for A2S test) into a stainless steel container.[11]
-
Add the specified volume of the pre-heated washing solution (e.g., 150 ml for A2S test).[11]
-
Run the machine for the specified duration (e.g., 40 minutes for A2S test).[11]
-
-
Rinsing and Drying:
-
After the washing cycle, remove the specimen and rinse it twice with deionized water.
-
Squeeze out the excess water.
-
Separate the dyed fabric from the multifibre fabric, except at the stitched edge.
-
Dry the specimens in air at a temperature not exceeding 60°C.
-
-
Assessment:
-
Assess the change in color of the dyed specimen using the grey scale for color change.
-
Assess the degree of staining on each of the six fiber strips of the multifibre fabric using the grey scale for staining.
-
-
Environmental and Toxicological Considerations
The environmental impact of azo disperse dyes is a significant area of research. A primary concern is the potential for these dyes to be released into wastewater from textile dyeing processes.[7] Under anaerobic conditions, the azo bond can be cleaved by microorganisms, leading to the formation of aromatic amines, some of which are known or suspected carcinogens.[7][12]
Biochemical Degradation Pathway of Azo Dyes
The microbial degradation of azo dyes is a key process in their environmental fate. It typically involves a two-stage process under anaerobic and aerobic conditions.
Caption: Biochemical degradation pathway of azo dyes.
This diagram illustrates the initial anaerobic cleavage of the azo bond by azoreductase, followed by the aerobic degradation of the resulting aromatic amines by enzymes such as laccases and peroxidases, leading to eventual mineralization.[2][3]
Future Perspectives
Research and development in the field of azo disperse dyes continue to focus on several key areas:
-
High-Performance Dyes: The development of dyes with exceptional fastness properties, particularly to light, washing, and sublimation, to meet the demands of technical textiles and high-performance apparel.
-
Eco-Friendly Dyes: The design and synthesis of dyes that are free from banned aromatic amines and heavy metals, and which have improved fixation rates to reduce effluent pollution.
-
Novel Chromophores: The exploration of new heterocyclic and other novel chemical structures to create dyes with unique shades and improved properties.
-
Sustainable Dyeing Processes: The development of dyeing methods that reduce water and energy consumption, such as supercritical carbon dioxide dyeing.
The history of azo disperse dyes is a testament to the ingenuity of chemists in response to the evolving needs of the textile industry. As we move towards a more sustainable future, the focus will undoubtedly be on creating a new generation of these vital colorants that are not only vibrant and durable but also environmentally benign.
References
- 1. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 2. ijcmas.com [ijcmas.com]
- 3. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. chiuvention.com [chiuvention.com]
- 11. textilelearner.net [textilelearner.net]
- 12. orientjchem.org [orientjchem.org]
Allergic Potential and Skin Sensitization of Disperse Blue Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allergic potential and skin sensitization properties of a range of Disperse Blue dyes. These dyes are widely used in the textile industry to color synthetic fabrics such as polyester (B1180765) and acetate. Due to their chemical properties, some Disperse Blue dyes can leach from textiles and elicit an allergic contact dermatitis response in susceptible individuals. This document summarizes key quantitative data, details experimental protocols for assessing skin sensitization, and illustrates the underlying biological signaling pathways.
Introduction to Disperse Dyes and Allergic Contact Dermatitis
Disperse dyes are a class of synthetic organic colorants with low water solubility, designed to dye hydrophobic fibers from an aqueous dispersion. Several Disperse Blue dyes have been identified as significant contact allergens.[1][2] Allergic contact dermatitis (ACD) is a delayed-type (Type IV) hypersensitivity reaction initiated by the interaction of a chemical hapten, such as a disperse dye, with skin proteins. This guide focuses on the following Disperse Blue dyes: 1, 3, 7, 26, 35, 79, 85, 102, 106, 124, 153, and 183.
Quantitative Assessment of Skin Sensitization Potential
The sensitizing potential of Disperse Blue dyes has been evaluated using various in vivo and in vitro methods. The murine Local Lymph Node Assay (LLNA) is a key in vivo method for quantifying sensitization potential, providing an EC3 value (the effective concentration of a substance required to produce a threefold increase in lymphocyte proliferation). The Guinea Pig Maximization Test (GPMT) is another in vivo method used for hazard identification. Human Patch Testing provides real-world evidence of sensitization in the population. In vitro assays, such as the KeratinoSens™ assay, offer mechanistic insights into the sensitization pathway.
Murine Local Lymph Node Assay (LLNA) Data
The LLNA is the preferred animal model for assessing the skin sensitization potential of chemicals. The assay measures the proliferative response of lymphocytes in the draining lymph nodes following topical application of a test substance. A Stimulation Index (SI) of 3 or greater is considered a positive result. The EC3 value is inversely proportional to the sensitizing potency of the chemical.
| Disperse Dye | Chemical Class | CAS Number | LLNA Result | Sensitizing Potency | Lowest Concentration for Significant Lymph Node Cell Increase (%) | EC3 Value (%) |
| Disperse Blue 1 | Anthraquinone | 2475-45-8 | Positive[3] | Moderate[3] | 3[3] | Data Not Available |
| Disperse Blue 3 | Anthraquinone | 2475-46-9 | May cause an allergic skin reaction[4][5] | Data Not Available | Data Not Available | Data Not Available |
| Disperse Blue 7 | Anthraquinone | 3179-90-6 | Negative[6] | Non-sensitizer[6] | Data Not Available | Data Not Available |
| Disperse Blue 26 | Data Not Available | 3860-63-7 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Disperse Blue 35 | Anthraquinone | 12222-75-2 | Positive[3] | Weak[3] | 10[3] | Data Not Available |
| Disperse Blue 79 | Azo | 12239-34-8 | Potential sensitizer (B1316253) (based on DPRA)[2] | Data Not Available | Data Not Available | Data Not Available |
| Disperse Blue 85 | Data Not Available | 12222-90-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Disperse Blue 102 | Data Not Available | 12222-97-8 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Disperse Blue 106 | Anthraquinone | 12223-01-7 | Positive[3][7] | Strong[3] | 0.003[3] | 0.01[7] |
| Disperse Blue 124 | Azo | 61951-51-7 | Positive[3] | Strong[3] | 0.003[3] | Data Not Available |
| Disperse Blue 153 | Data Not Available | 12223-23-3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Disperse Blue 183 | Azo | 2309-87-7 | Potential sensitizer (based on DPRA)[2] | Data Not Available | Data Not Available | Data Not Available |
Human Patch Test Data
Human patch testing is the gold standard for diagnosing contact allergies. The following table summarizes the prevalence of sensitization to Disperse Blue 106 and 124 in various studies.
| Disperse Dye | Study Population | Number of Patients Tested | Prevalence of Positive Reactions (%) |
| Disperse Blue 106 | Consecutive patients (Germany & Austria, 1995-1999)[8] | 1986 | 4.3 (for DB 106 and/or DB 124) |
| Consecutive patients with suspected textile allergy (Germany, 2007-2014)[9] | 3207 | 2.0 | |
| Patients with problematic eczemas (retrospective study)[10] | 788 | 82.5 (of 40 patients who reacted to any textile dye) | |
| Disperse Blue 124 | Consecutive patients (Triveneto, Italy, 1997-2021)[11] | 30629 | 2.5 |
| Consecutive patients (Germany & Austria, 1995-1999)[8] | 1986 | 4.3 (for DB 106 and/or DB 124) | |
| Consecutive patients with suspected textile allergy (Germany, 2007-2014)[9] | 3207 | 2.3 | |
| Patients with problematic eczemas (retrospective study)[10] | 788 | 80 (of 40 patients who reacted to any textile dye) |
Experimental Protocols
Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals.[12]
Principle: Sensitizing chemicals induce a primary proliferation of T-lymphocytes in the draining lymph nodes. The magnitude of this proliferation is proportional to the dose and the sensitizing potency of the chemical.[12]
Methodology:
-
Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.[12]
-
Dose Selection and Preparation: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared in a suitable vehicle (e.g., acetone/olive oil).[12]
-
Application: A defined volume (e.g., 25 µL) of the test substance, vehicle, or positive control is applied daily for three consecutive days to the dorsal surface of each ear.[13]
-
Proliferation Measurement: On day 6, mice are injected intravenously with radiolabeled thymidine (B127349) ([³H]-methyl thymidine or ¹²⁵I-iododeoxyuridine).[13] Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[13]
-
Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.[12]
Guinea Pig Maximization Test (GPMT) - OECD 406
The GPMT is an adjuvant-type test designed to maximize the exposure to a test substance to determine its sensitizing potential.[14][15]
Principle: The test involves an induction phase with both intradermal injection and topical application of the test substance, followed by a challenge phase.[2]
Methodology:
-
Animal Model: Young adult guinea pigs are used.[16]
-
Induction Phase (Day 0):
-
Three pairs of intradermal injections are made in the shoulder region:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.[2]
-
-
-
Induction Phase (Day 7):
-
The injection site is treated with 10% sodium lauryl sulfate (B86663) in petrolatum to induce local irritation.
-
A patch with the test substance in a suitable vehicle is applied over the injection sites for 48 hours.[2]
-
-
Challenge Phase (Day 21):
-
A patch with the test substance at the highest non-irritating concentration is applied to a naive site on the flank for 24 hours.[2]
-
-
Evaluation:
-
The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application.[16]
-
The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during induction.
-
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is used to assess the irritation and sensitization potential of a substance in human volunteers.[17]
Principle: The test involves a repeated exposure (induction) phase followed by a challenge phase after a rest period.[18]
Methodology:
-
Subjects: A panel of 50-200 healthy volunteers is recruited.[17]
-
Induction Phase (3 weeks):
-
Rest Period (2 weeks): A two-week period with no exposure to the test material.[17]
-
Challenge Phase:
-
Evaluation: The incidence and severity of skin reactions during the challenge phase are recorded. A reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.[19]
Signaling Pathways in Skin Sensitization
The KeratinoSens™ Assay and the Nrf2 Signaling Pathway
The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization Adverse Outcome Pathway (AOP): keratinocyte activation.[20] It utilizes a human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE) from the human AKR1C2 gene.[21]
Skin sensitizers are typically electrophilic and can induce oxidative stress in keratinocytes. This stress activates the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Electrophilic substances, such as Disperse Blue dyes, can modify cysteine residues on Keap1, causing a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the ARE, inducing the expression of cytoprotective genes, including the luciferase reporter gene in the KeratinoSens™ assay. The resulting luminescence is measured and is proportional to the activation of the Nrf2 pathway, indicating the sensitizing potential of the test substance.
Conclusion
This technical guide has summarized the available quantitative data on the skin sensitization potential of several Disperse Blue dyes, detailed the experimental protocols used for their assessment, and illustrated the key signaling pathway involved in the in vitro KeratinoSens™ assay. The data indicates that several Disperse Blue dyes, particularly Disperse Blue 106 and 124, are potent skin sensitizers.[3] A significant data gap exists for many other Disperse Blue dyes, highlighting the need for further research to fully characterize their allergic potential. The methodologies and pathways described herein provide a framework for the continued evaluation of the safety of these and other textile dyes.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C.I. Disperse Blue 3 | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Final report on the safety assessment of disperse Blue 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency and risk assessment of a skin-sensitizing disperse dye using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contact sensitization in patients with suspected textile allergy. Data of the Information Network of Departments of Dermatology (IVDK) 2007-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitization to disperse dyes in a patch test population over a five-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. anses.fr [anses.fr]
- 17. Current patch test results in consecutive patients with, and chemical analysis of, disperse blue (DB) 106, DB 124, and the mix of DB 106 and 124 | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. C.I. Disperse Blue 3 - Hazardous Agents | Haz-Map [haz-map.com]
- 20. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DSpace [rivm.openrepository.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Disperse Blue 85
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of Disperse Blue 85 in various matrices, including textiles and environmental water samples. The methodologies outlined are based on modern analytical techniques to ensure high sensitivity, specificity, and accuracy.
Introduction to this compound
This compound is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its use in dyeing synthetic fibers such as polyester (B1180765) and acetate.[1][2] Due to potential allergenic and carcinogenic concerns associated with certain disperse dyes, accurate and sensitive quantification methods are crucial for quality control, regulatory compliance, and environmental monitoring.[3][4][5] The primary analytical techniques for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection and tandem Mass Spectrometry (MS/MS), as well as UV-Visible Spectrophotometry.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS): This is the most powerful technique, offering high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like textiles and environmental water.[1][6][7][8]
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: This method provides reliable quantification and has the added advantage of providing spectral information that can aid in peak identification.[5][9]
-
UV-Visible Spectrophotometry: A simpler and more accessible method suitable for the quantification of this compound in solutions where it is the primary analyte and the matrix is not complex.[10][11][12]
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [3][4][13] |
| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL | [4] |
| Recovery | 81.8% - 114.1% | [3] |
| Intra-day Precision (%RSD) | < 6% | [6] |
| Inter-day Precision (%RSD) | < 13% | [6] |
Table 2: HPLC-PDA Method Performance
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.999 | [9] |
| Limit of Detection (LOD) | ~0.7 mg/L (for Disperse Blue 1) | [5] |
| Reproducibility (%RSD) | <1% | [9] |
Table 3: Spectrophotometric Method Performance
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [14] |
| Measurement Range | 0.01 - 0.2 mg/m³ (in air) | [15] |
Experimental Protocols
Method 1: Quantification by LC-MS/MS
This protocol describes the quantification of this compound in textile samples.
4.1.1. Reagents and Materials
-
Methanol (B129727) (HPLC grade)
-
Water (for analytical laboratory use, ISO 3696)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
-
Syringe filters (0.22 µm PTFE)
4.1.2. Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 - 500 ng/mL).
4.1.3. Sample Preparation (Textile)
-
Weigh 1.0 g of the textile sample and cut it into small pieces.
-
Place the sample in a conical flask and add 20 mL of methanol.
-
Sonicate the sample at 50°C for 30 minutes.[3]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[3]
4.1.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent[3]
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution.
4.1.5. Data Analysis Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards. Determine the concentration of this compound in the sample extract from the calibration curve and calculate the final concentration in the textile sample (in mg/kg).
Method 2: Quantification by UV-Visible Spectrophotometry
This protocol is suitable for the quantification of this compound in a solution with a simple matrix.
4.2.1. Reagents and Materials
-
Methanol or another suitable solvent
-
This compound dye powder
-
Volumetric flasks
-
Pipettes
-
Quartz or glass cuvettes (1 cm path length)
4.2.2. Standard Preparation
-
Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[10]
-
Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[10]
4.2.3. Instrumentation and Measurement
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer.
-
Wavelength Scan: Scan a standard solution of this compound across the UV-Visible range (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Set the spectrophotometer to the determined λmax and measure the absorbance of the blank (solvent), all standard solutions, and the unknown sample solution.[10]
4.2.4. Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Use the absorbance of the unknown sample to determine its concentration from the calibration curve using the Beer-Lambert law.[10]
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Spectrophotometric quantification workflow.
References
- 1. youngin.com [youngin.com]
- 2. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes | MDPI [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 9. jascoinc.com [jascoinc.com]
- 10. benchchem.com [benchchem.com]
- 11. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. an.shimadzu.com [an.shimadzu.com]
- 14. staff-old.najah.edu [staff-old.najah.edu]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Disperse Blue 85 in Textiles by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative determination of Disperse Blue 85 (C.I. 11370) in textile samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a single azo dye used for coloring synthetic fibers, and its detection is crucial for quality control and safety compliance due to potential health and environmental concerns. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for research and quality control laboratories.
Introduction
Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester.[1] this compound, with the molecular formula C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79 g/mol , is a notable member of this class.[2] Due to the potential for certain azo dyes to cleave into carcinogenic aromatic amines, regulatory bodies have established limits on their presence in consumer goods. Consequently, a reliable and sensitive analytical method for the quantification of this compound in textiles is essential. This HPLC-MS/MS method offers high selectivity and sensitivity for the accurate measurement of this compound.
Experimental Protocol
Reagents and Materials
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water; formic acid (analytical grade).
-
Standards: this compound (C.I. 11370, CAS No. 12222-83-2) analytical standard.
-
Textile Samples: Representative textile samples for analysis.
-
Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer, syringe filters (0.22 µm), HPLC vials.
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
Sample Preparation
-
Cut the textile sample into small pieces (approximately 5 mm x 5 mm).
-
Accurately weigh 1.0 g of the textile sample into a 50 mL conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath at 50°C for 30 minutes for extraction.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Conditions
HPLC System:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | As per instrument manufacturer's recommendations |
MRM Transitions for this compound
The precursor ion for this compound ([M+H]⁺) is m/z 416.8. The following product ions are proposed based on the fragmentation of similar azo dyes. The collision energy should be optimized for the specific instrument used.
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 416.8 | To be determined empirically | To be determined empirically | Optimize for instrument |
Note: Common fragmentation patterns for azo dyes involve cleavage of the azo bond and loss of small molecules from side chains. For this compound, potential product ions could arise from the cleavage of the N-hydroxyethyl-1-naphthylamine or the 2,4-Dinitro-6-chloroaniline moieties.
Data Presentation
Quantitative Performance Data
The following table summarizes the expected quantitative performance of the method based on typical values for disperse dye analysis.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL |
| Recovery | 80 - 115% |
| Repeatability (%RSD) | < 15% |
Visualizations
Caption: Workflow for the detection of this compound in textiles.
Conclusion
The HPLC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in textile samples. The protocol is straightforward and can be readily implemented in analytical laboratories for routine quality control and regulatory compliance monitoring. The use of MRM ensures accurate quantification even in complex textile matrices.
References
Application Note: Quantitative Analysis of Disperse Blue 85 using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 85 (C.I. 11370; CAS 12222-83-2) is a single azo dye characterized by its navy blue color and insolubility in water.[1] With a molecular formula of C18H14ClN5O5 and a molecular weight of 415.79 g/mol , it is primarily utilized in the dyeing of polyester (B1180765) and blended fabrics.[1] The quantitative analysis of this compound is crucial for quality control in textile manufacturing, environmental monitoring, and in toxicological studies due to the potential release of aromatic amines. UV-Vis spectroscopy offers a rapid, accessible, and non-destructive method for the quantification of this dye in solution. This application note provides a detailed protocol for the analysis of this compound using UV-Vis spectroscopy.
Principle
The quantitative determination of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The analysis involves dissolving the dye in a suitable organic solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).
Data Presentation
Quantitative data for the UV-Vis analysis of disperse dyes can vary depending on the specific dye, solvent, and instrumental conditions. The following table summarizes representative quantitative parameters for disperse dyes. Note: The specific λmax and molar absorptivity for this compound must be determined experimentally in the chosen solvent.
| Parameter | Representative Value Range for Disperse Dyes | Notes |
| Wavelength of Maximum Absorbance (λmax) | 550 - 650 nm | Highly dependent on the dye structure and solvent polarity. Must be determined experimentally for this compound. |
| Molar Absorptivity (ε) | 10,000 - 50,000 L·mol⁻¹·cm⁻¹ | A measure of how strongly the dye absorbs light at λmax. Varies with the dye and solvent. |
| Linearity Range (r²) | > 0.99 | The concentration range over which the Beer-Lambert Law is obeyed. |
| Limit of Detection (LOD) | 0.1 - 1.0 mg/L | Dependent on instrument sensitivity and the molar absorptivity of the dye. |
| Limit of Quantification (LOQ) | 0.3 - 3.0 mg/L | The lowest concentration that can be reliably quantified. |
Experimental Protocol
Materials and Equipment
-
This compound standard
-
Methanol (analytical grade) or Dimethylformamide (DMF, analytical grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer (double beam)
-
Analytical balance
Preparation of Standard Solutions
-
Stock Solution (100 mg/L): Accurately weigh 10.0 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of the chosen solvent (methanol or DMF) and then fill the flask to the mark with the same solvent. Mix thoroughly.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 1, 2, 5, 8, and 10 mg/L standards, pipette 0.25, 0.5, 1.25, 2.0, and 2.5 mL of the stock solution into separate 25 mL volumetric flasks and dilute to the mark with the solvent.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Use the chosen solvent as a blank to zero the instrument.
-
Fill a quartz cuvette with a mid-range standard solution (e.g., 5 mg/L).
-
Scan the absorbance of the solution over the visible range (400-800 nm).
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound in the selected solvent.
Calibration Curve Construction
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each prepared working standard solution, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.99 for a linear calibration curve.
Sample Analysis
-
Prepare the sample solution containing an unknown concentration of this compound in the same solvent used for the standards. The sample may require extraction from a matrix (e.g., textile) and appropriate dilution to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the sample.
Concentration (mg/L) = (Absorbance - y-intercept) / slope
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Relationship of terms in the Beer-Lambert Law.
References
Application Notes and Protocols for Disperse Blue 85 in Synthetic Fiber Printing
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of C.I. Disperse Blue 85 for printing on synthetic fibers, primarily polyester (B1180765). This document includes the dye's properties, quantitative performance data, detailed experimental protocols, and relevant safety and environmental considerations.
Introduction
C.I. This compound is a single azo disperse dye widely used in the textile industry for dyeing and printing synthetic fibers such as polyester and its blends.[1] Its chemical structure provides a red-light navy blue shade.[1] Disperse dyes are non-ionic, water-insoluble colorants that are applied to hydrophobic fibers from a fine aqueous dispersion.[1][2] Fixation is achieved at high temperatures, where the dye sublimates and diffuses into the fiber, forming a stable solid solution.[3] This process results in printed fabrics with bright colors and good fastness properties.[4]
Properties of C.I. This compound
This compound is characterized by its specific chemical and physical properties that dictate its application methods.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 11370 | [1] |
| CAS Number | 12222-83-2 | [1] |
| Chemical Class | Monoazo | [1] |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [1] |
| Molecular Weight | 415.79 g/mol | [1] |
| Appearance | Dark blue powder | [1] |
| Solubility | Insoluble in water | [1] |
Quantitative Performance Data
The performance of a dye is measured by its fastness properties on a specific substrate. The following table summarizes typical fastness ratings for this compound on polyester fabric. Ratings are on a scale of 1 to 5, with 5 indicating excellent fastness.
| Fastness Property | ISO Standard | Rating | Reference |
| Light Fastness | ISO 105-B02 | 5 | [1] |
| Washing Fastness (Fading) | ISO 105-C06 | 5 | [1] |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | [1] |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5 | [1] |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 | [1] |
| Ironing Fastness | ISO 105-X11 | 4-5 | [1] |
| Dry/Wet Friction Fastness | ISO 105-X12 | 4-5 | [3] |
Experimental Protocols
The following protocols detail the process for direct-to-fabric printing on polyester using this compound.
Objective: To remove impurities, oils, and sizes from the polyester fabric to ensure even wetting and dye uptake.
Methodology:
-
Prepare a scouring bath containing a non-ionic detergent (e.g., 1-2 g/L Synthrapol) and sodium carbonate (1 g/L).
-
Immerse the polyester fabric in the bath at a liquor-to-goods ratio of 20:1.
-
Raise the temperature to 60-70°C and treat for 20-30 minutes.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the fabric completely before printing.
Objective: To prepare a stable and viscous print paste for application.
Components:
| Component | Quantity (g) | Purpose | Reference |
| This compound Dye | 20 - 40 | Colorant | [5] |
| Dispersing Agent | 10 - 20 | Ensures uniform dye dispersion | [5][6] |
| Acetic Acid (or Acid Donor) | 5 | pH control (adjust to pH 4.5-5.5) | [7][8] |
| Synthetic Thickener | 60 | Provides viscosity for printing | [5] |
| Water | 875 - 895 | Solvent | [5] |
| Total | 1000 |
Methodology:
-
Create a paste by mixing the this compound powder with the dispersing agent and a small amount of cold water.
-
Add this pre-mixed paste to the main water volume under constant stirring.
-
Slowly add the synthetic thickener while stirring vigorously until a smooth, homogenous paste is formed.
-
Adjust the pH of the final paste to 4.5-5.5 using acetic acid.[7]
Objective: To apply the print paste to the fabric and fix the dye within the polyester fibers.
Methodology:
-
Application: Apply the print paste to the scoured and dried polyester fabric using a suitable method, such as laboratory-scale screen printing, to ensure even coverage.
-
Drying: Dry the printed fabric thoroughly at 100-120°C in a hot air oven. This step removes water and prevents dye migration before fixation.[5]
-
Fixation (Thermofixation): Fix the dye by treating the dried fabric in a hot air oven (thermosol unit) at 190-210°C for 1-2 minutes.[5][9] The high temperature causes the dye to sublime and penetrate the polyester fibers.
Objective: To remove unfixed dye from the fabric surface to improve wash fastness and prevent staining.
Methodology:
-
Prepare a reduction clearing bath with:
-
Caustic Soda (2 g/L)
-
Sodium Hydrosulfite (2 g/L)
-
-
Treat the printed and fixed fabric in this bath at 70°C for 10-15 minutes.[5]
-
Rinse the fabric thoroughly with hot water (around 60°C) and then with cold water to remove all residual chemicals and loose dye.[7]
-
Dry the final printed fabric.
Visualized Workflows and Structures
The following diagrams illustrate the chemical structure of the dye and the experimental workflow.
Caption: Chemical structure of C.I. This compound.
Caption: Experimental workflow for printing polyester with this compound.
Health, Safety, and Environmental Considerations
-
Health and Safety: While this compound itself is not as commonly cited as an allergen as Disperse Blue 106 or 124, direct skin contact with any disperse dye powder or paste should be avoided.[10][11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations involving dye powders should be conducted in a well-ventilated area or fume hood to prevent inhalation.
-
Environmental Impact: Disperse dyes are characterized by their low water solubility and resistance to biodegradation, which can lead to environmental persistence.[12] Effluents from the printing and dyeing process contain unfixed dye and auxiliary chemicals, contributing to water pollution.[10][13] These effluents can increase the biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of water bodies and may be toxic to aquatic life.[12][14] Therefore, all wastewater generated from these protocols must be collected and treated according to local environmental regulations before discharge.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scialert.net [scialert.net]
- 3. Brief Introduction To Disperse Printing Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. The main application of Disperse Dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. betakim.com.tr [betakim.com.tr]
- 6. Disperse Dyes (Full PDF) | Disperse Dye | DOC [slideshare.net]
- 7. textilelearner.net [textilelearner.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. scialert.net [scialert.net]
- 11. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 12. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 13. images.fibre2fashion.com [images.fibre2fashion.com]
- 14. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 85 using TiO₂
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye Disperse Blue 85 using titanium dioxide (TiO₂) nanoparticles. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating advanced oxidation processes for wastewater treatment.
Introduction
Textile industry effluents often contain recalcitrant dyes that are difficult to remove using conventional wastewater treatment methods. This compound is a synthetic azo dye known for its persistence in the environment. Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) has emerged as a promising and effective technology for the degradation of such organic pollutants.[1][2][3] When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS) that can break down complex dye molecules into simpler, less harmful compounds.[2]
The anatase crystalline form of TiO₂ is widely recognized for its superior photocatalytic activity.[4] The efficiency of the degradation process is influenced by several key parameters, including catalyst dosage, initial dye concentration, pH of the solution, and the intensity of the light source.[5][6]
Principle of TiO₂ Photocatalysis
The photocatalytic degradation process is initiated when TiO₂ particles absorb photons with energy equal to or greater than their band gap (typically 3.0–3.2 eV for anatase TiO₂).[1] This absorption of energy results in the promotion of an electron (e⁻) from the valence band to the conduction band, leaving behind a positive hole (h⁺) in the valence band.[2]
These electron-hole pairs are powerful redox agents. The holes can oxidize water molecules or hydroxide (B78521) ions adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O₂⁻•). These reactive oxygen species are the primary agents responsible for the oxidative degradation of organic pollutants like this compound.[2]
Experimental Protocols
The following sections detail the materials and methods for conducting the photocatalytic degradation of this compound.
Materials and Reagents
-
Photocatalyst: Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25 or synthesized anatase TiO₂).
-
Dye: this compound (analytical grade).
-
Reagents: Deionized water, Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment.
-
Equipment:
Preparation of TiO₂ Nanoparticles (Sol-Gel Method)
While commercially available TiO₂ like Degussa P25 is effective, TiO₂ nanoparticles can be synthesized in the laboratory.[8] The sol-gel method is a common technique for producing TiO₂ nanoparticles with high surface area.[9]
-
Precursor Solution: Prepare a solution of titanium tetraisopropoxide (TTIP) in ethanol.[10]
-
Hydrolysis: Slowly add this solution to deionized water under vigorous stirring to induce hydrolysis and polycondensation.
-
Peptization: The resulting precipitate is then peptized using a small amount of acid (e.g., nitric acid) to form a stable sol.
-
Gelation: The sol is aged to form a gel.
-
Drying and Calcination: The gel is dried in an oven (e.g., at 120°C) and then calcined at a higher temperature (e.g., 450-500°C) to obtain the anatase crystalline phase of TiO₂.[7][11]
Characterization of TiO₂ Photocatalyst
To ensure the quality and effectiveness of the synthesized TiO₂ nanoparticles, several characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and crystallite size.[11][12][13]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.[9][12][14]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, which is crucial for photocatalytic activity.[10][12]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the TiO₂ nanoparticles.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the surface of the nanoparticles.[7][10]
Photocatalytic Degradation Experiment
The following protocol outlines the steps for the photocatalytic degradation of this compound in a batch reactor.
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water. From this, prepare working solutions of the desired initial concentration (e.g., 10-100 mg/L).[5][15]
-
Catalyst Suspension: In a photoreactor, add a specific amount of TiO₂ catalyst to the dye solution (e.g., 0.5-3.0 g/L).[6][15][16]
-
pH Adjustment: Adjust the initial pH of the suspension to the desired value using dilute HCl or NaOH solutions, as pH can significantly influence the surface charge of TiO₂ and the degradation efficiency.[5]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye molecules and the catalyst surface.[15][17]
-
Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring to ensure a homogeneous suspension.[7]
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).[15]
-
Sample Preparation for Analysis: Immediately centrifuge the collected samples (e.g., at 3000 rpm for 15 minutes) to separate the TiO₂ particles from the solution.[7]
-
Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.
Data Presentation: Influence of Experimental Parameters
The efficiency of photocatalytic degradation is highly dependent on various experimental parameters. The following tables summarize representative data on how these parameters can affect the degradation of textile dyes. While this data is for other dyes, similar trends are expected for this compound.
Table 1: Effect of TiO₂ Dosage on Dye Degradation
| Catalyst Dosage (g/L) | Dye | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| 0.5 | Textile Effluent | 43.8 | - | [16] |
| 1.0 | Methylene Blue | - | 180 | [15][17] |
| 1.5 | Textile Effluent | 64.3 | - | [16] |
| 2.0 | Textile Effluent | 71.5 | - | [16] |
| 2.5 | Textile Effluent | 33.0 | - | [16] |
| 3.0 | Methylene Blue | - | 180 | [15][17] |
| 3.0 | Direct Dyes | 93.7 | 1440 | [6] |
Note: An optimal catalyst dosage exists, beyond which the degradation efficiency may decrease due to increased turbidity and light scattering.[15]
Table 2: Effect of Initial pH on Dye Degradation
| Initial pH | Dye | Degradation Efficiency (%) | Observations | Reference |
| Acidic | - | - | Generally, acidic pH is favorable for the degradation of many dyes. | [5] |
| 5.0 | Direct Dyes | 93.7 (Optimal) | - | [6] |
| 7.0 | Malachite Green | ~95 | - | [5] |
| Alkaline | - | - | The surface charge of TiO₂ and the dye molecule are pH-dependent, affecting adsorption and degradation. | [5] |
Table 3: Effect of Initial Dye Concentration on Degradation
| Initial Concentration (mg/L) | Dye | Degradation Efficiency (%) | Observations | Reference |
| 50 | Direct Dyes | 93.7 (Optimal) | Lower concentrations generally lead to higher degradation rates. | [6] |
| 100 | Malachite Green | 95 | - | [5] |
| 200 | Malachite Green | Decreased | Higher concentrations can lead to a decrease in efficiency. | [5] |
| 300 | Malachite Green | Decreased | - | [5] |
| 400 | Malachite Green | 91 | - | [5] |
Note: At higher dye concentrations, more dye molecules are adsorbed on the catalyst surface, but the penetration of UV light may be reduced, and the generation of reactive oxygen species might become the rate-limiting step.
Reaction Kinetics
The photocatalytic degradation of many organic dyes, including azo dyes, often follows pseudo-first-order kinetics.[5][14] The rate of reaction can be described by the Langmuir-Hinshelwood model.[16][18]
The pseudo-first-order kinetic model is given by the equation:
ln(C₀ / Cₜ) = k_app * t
Where:
-
C₀ is the initial concentration of the dye.
-
Cₜ is the concentration of the dye at time 't'.
-
k_app is the apparent pseudo-first-order rate constant (min⁻¹).
A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line, and the slope of this line gives the apparent rate constant, k_app.
Table 4: Representative Kinetic Data for Dye Degradation
| Dye | Catalyst | Rate Constant (k_app, min⁻¹) | Kinetic Model | Reference |
| Methylene Blue | TiO₂ | 0.0547 | Pseudo-first-order | [15][17] |
| Congo Red | TiO₂ | 0.0254 | Pseudo-first-order | [17] |
| Methyl Orange | TiO₂ | 0.0094 | Pseudo-first-order | [15][17] |
| Malachite Green | Zn-doped TiO₂ | - | Pseudo-first-order | [5] |
| Textile Effluent | W-doped TiO₂ | 0.00992 (at 2.0 g/L) | Pseudo-first-order | [16] |
Conclusion
The photocatalytic degradation using TiO₂ is a highly effective method for the removal of this compound from aqueous solutions. The efficiency of the process is strongly dependent on operational parameters such as catalyst loading, initial dye concentration, and pH. By optimizing these conditions, a high degree of color removal and mineralization of the dye can be achieved. The process generally follows pseudo-first-order kinetics. These application notes provide a robust framework for researchers to design and conduct experiments for the effective treatment of wastewater containing this compound and other similar textile dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. An experimental study on photocatalytic degradation to free river water from toxic dye pollutant using Zn doped TiO2 nanoparticles [jwent.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Green synthesis of mesoporous anatase TiO2 nanoparticles and their photocatalytic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Green Synthesis of Photocatalytic TiO2 Nanoparticles for Potential Application in Photochemical Degradation of Ornidazole | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. nanobioletters.com [nanobioletters.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Removal of Disperse Blue 85 from Wastewater using the Fenton Process
Introduction
The Fenton process is an advanced oxidation process (AOP) that utilizes Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate highly reactive hydroxyl radicals (•OH).[1] These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including recalcitrant dyes like Disperse Blue 85, into simpler, less harmful compounds, and ultimately to carbon dioxide and water.[1][2] This makes the Fenton process a promising technology for treating textile industry wastewater, which is often heavily contaminated with synthetic dyes that are resistant to conventional biological treatment methods.[2] The effectiveness of the Fenton process is highly dependent on several key parameters, including pH, the concentrations of Fe²⁺ and H₂O₂, reaction time, and temperature.[3][4]
Mechanism of Action
The core of the Fenton process is the catalytic decomposition of hydrogen peroxide by ferrous ions to produce hydroxyl radicals, as shown in the following reaction:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radicals are non-selective and can attack organic molecules, initiating a series of oxidation reactions that lead to the breakdown of the chromophore structure of the dye, resulting in decolorization and a reduction in the chemical oxygen demand (COD) of the wastewater.[2]
Key Parameters and Optimization
Effective removal of dyes using the Fenton process requires careful optimization of several experimental parameters:
-
pH: The Fenton reaction is most effective in acidic conditions, typically at a pH of around 3.[5][6] At higher pH values, the iron ions precipitate as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the availability of the catalyst and inhibits the generation of hydroxyl radicals.[5]
-
Fe²⁺ Concentration: The concentration of ferrous ions is a critical factor. While an increase in Fe²⁺ concentration can lead to a higher rate of hydroxyl radical generation and thus improved dye removal, an excessive amount can have a detrimental effect by scavenging the hydroxyl radicals themselves.[7]
-
H₂O₂ Concentration: Similar to the catalyst, the concentration of hydrogen peroxide needs to be optimized. A higher concentration of H₂O₂ can increase the degradation efficiency, but an excess can also lead to scavenging of hydroxyl radicals.[6]
-
H₂O₂/Fe²⁺ Molar Ratio: The molar ratio of hydrogen peroxide to ferrous iron is a crucial parameter that influences the efficiency of the process. Finding the optimal ratio is key to maximizing dye removal while minimizing reagent consumption.[3]
-
Temperature: The reaction rate generally increases with temperature. However, operating at ambient temperature is often preferred for economic reasons.[3]
Experimental Data for Azo Dye Removal using the Fenton Process
The following table summarizes experimental conditions and results from various studies on the removal of different azo dyes using the Fenton process. While data specific to this compound is limited in the provided search results, the data for similar disperse and reactive dyes offer valuable insights into the expected operational parameters and efficiencies.
| Dye Name | Initial Dye Concentration (mg/L) | pH | Fe²⁺ (mg/L) | H₂O₂ (mg/L) | Reaction Time (min) | Color Removal (%) | COD Removal (%) | Reference |
| Disperse Blue 79 | 60 | Not Specified | 20 | 150 | 60 | 85 | 75 | [7][8] |
| Reactive Yellow 84 | 60 | 3 | 25 | 250 | 20 | 85 | Not Reported | [6][9] |
| Disperse Yellow 119 | Not Reported | 3 | 50 | 75 | 15 | 98.6 | 90.8 | [10] |
| Disperse Red 167 | Not Reported | 3 | 75 | 100 | 25 | 97.8 | 97.7 | [10] |
| Reactive Red 198 | 10, 50, 500 | 3 | Optimized ratio | Optimized ratio | Not Specified | Increased with concentration | Not Reported | [3] |
| Blue Reactive 19 | 10, 50, 500 | 3 | Optimized ratio | Optimized ratio | Not Specified | Increased with concentration | Not Reported | [3] |
Detailed Experimental Protocol
This protocol provides a general procedure for the removal of this compound from a synthetic wastewater sample using the Fenton process. Researchers should note that this is a starting point, and optimization of the parameters is crucial for achieving the best results for their specific wastewater characteristics.
1. Materials and Reagents:
-
This compound dye
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Beakers or reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer for color measurement
-
COD analysis vials and reactor
2. Preparation of Stock Solutions:
-
Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water. From this stock, prepare a working solution of the desired initial concentration (e.g., 50 mg/L).
-
Ferrous Sulfate Solution: Prepare a stock solution of Fe²⁺ (e.g., 1 g/L) by dissolving a calculated amount of FeSO₄·7H₂O in deionized water. Acidify the solution with a few drops of H₂SO₄ to prevent the oxidation of Fe²⁺ to Fe³⁺.
-
Hydrogen Peroxide Solution: The commercial 30% H₂O₂ solution can be used directly or diluted as needed. The exact concentration of the H₂O₂ solution should be determined by titration with potassium permanganate (B83412) before use.
3. Experimental Procedure:
-
Sample Preparation: Take a known volume of the this compound working solution (e.g., 500 mL) in a beaker or reaction vessel.
-
pH Adjustment: Adjust the initial pH of the dye solution to the desired value (e.g., pH 3) using H₂SO₄ or NaOH while continuously stirring.[5][6]
-
Addition of Fenton's Reagent:
-
Reaction: Allow the reaction to proceed for a specific time (e.g., 60 minutes) under continuous stirring at a constant speed (e.g., 50 rpm).[7][8]
-
Quenching the Reaction and Post-Treatment: After the desired reaction time, quench the reaction by raising the pH to around 7-8 with NaOH. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Flocculation and Sedimentation: Slowly stir the solution for another 15-20 minutes to promote the flocculation of the iron sludge. Then, stop stirring and allow the sludge to settle.
-
Sample Analysis:
-
Carefully collect the supernatant for analysis.
-
Measure the final absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to determine the color removal efficiency.
-
Measure the Chemical Oxygen Demand (COD) of the supernatant to determine the extent of mineralization.
-
4. Data Analysis:
-
Color Removal Efficiency (%): ((Initial Absorbance - Final Absorbance) / Initial Absorbance) * 100
-
COD Removal Efficiency (%): ((Initial COD - Final COD) / Initial COD) * 100
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Fenton process for this compound removal.
Signaling Pathway of Pollutant Degradation
Caption: Mechanism of this compound degradation by the Fenton process.
References
- 1. Modelling and optimization of fenton process for decolorization of azo dye (DR16) at microreactor using artificial neural network and genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Use of Fenton reagent as advanced oxidative process for removing textile dyes from aqueous solutions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Microbial Degradation of Disperse Blue 85
Introduction
Disperse dyes, such as Disperse Blue 85, are synthetic colorants with low water solubility, widely used in the textile industry for dyeing polyester (B1180765) fibers. Their complex aromatic structure makes them resistant to conventional wastewater treatment methods, leading to significant environmental pollution. Microbial degradation offers a cost-effective and eco-friendly alternative for the detoxification and decolorization of these recalcitrant compounds. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions by microbial azoreductases, followed by the aerobic degradation of the resulting aromatic amines. This document provides a detailed experimental protocol for assessing the microbial degradation of this compound using various bacterial strains.
Materials and Reagents
-
Microorganisms: Pure cultures of dye-degrading bacteria such as Bacillus fusiformis, Klebsiella pneumoniae, or Pseudomonas aeruginosa.
-
Dye: this compound (analytical grade).
-
Media:
-
Nutrient Broth (for inoculum preparation)
-
Minimal Salt Medium (MSM) for degradation studies. Composition per liter:
-
KH₂PO₄: 3.0 g
-
Na₂HPO₄·2H₂O: 6.0 g
-
NH₄Cl: 1.0 g
-
NaCl: 0.5 g
-
Glucose: 10.0 g (as a carbon source)
-
Yeast Extract: 5.0 g (as a nitrogen and vitamin source)
-
1 M MgSO₄·7H₂O: 1.0 mL
-
0.1 M CaCl₂: 1.0 mL
-
-
-
Equipment:
-
Autoclave
-
Incubator (static and shaking)
-
Spectrophotometer (UV-Vis)
-
Centrifuge
-
pH meter
-
Erlenmeyer flasks (250 mL)
-
Pipettes and sterile consumables
-
Analytical instruments (optional): FTIR, HPLC, GC-MS
-
Experimental Protocols
Preparation of Microbial Inoculum
-
Aseptically transfer a single colony of the selected bacterial strain from a nutrient agar (B569324) plate into a 250 mL Erlenmeyer flask containing 100 mL of sterile Nutrient Broth.
-
Incubate the flask at 37°C in a shaking incubator (150 rpm) for 24 hours, or until the culture reaches an optical density (OD₆₀₀) of approximately 1.0.[1]
-
Harvest the bacterial cells by centrifuging the culture at 5000 rpm for 15 minutes.
-
Discard the supernatant and wash the cell pellet with sterile saline solution (0.85% NaCl).
-
Resuspend the cell pellet in sterile saline to achieve a desired cell density for inoculation (typically 2-5% v/v).
Degradation Assay
-
Prepare the Minimal Salt Medium (MSM) and dispense 100 mL into 250 mL Erlenmeyer flasks.
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent and sterilize by filtration.
-
Add the dye stock solution to the MSM flasks to achieve the desired final concentration (e.g., 50-200 mg/L).
-
Adjust the pH of the medium to the optimal value for the specific bacterial strain (typically between 6.0 and 9.0).[2][3]
-
Inoculate the flasks with 2% (v/v) of the prepared bacterial inoculum.[1]
-
Prepare a control flask containing the same medium and dye concentration but without the microbial inoculum.
-
Incubate the flasks under static (anoxic) conditions at the optimal temperature (typically 35-40°C) for a specified period (e.g., 24-96 hours).[2][3][4] Static conditions are often preferred to create a microaerophilic or anaerobic environment conducive to the initial azo bond reduction.[5]
Analytical Methods
-
Measurement of Decolorization:
-
At regular time intervals, withdraw an aliquot (e.g., 3 mL) from each flask.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
-
Analysis of Degradation Products (Optional):
-
After significant decolorization, the degradation products in the supernatant can be extracted using a solvent like ethyl acetate.[6]
-
The extracted metabolites can be identified and characterized using advanced analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
-
Data Presentation
Quantitative data from microbial degradation studies should be organized for clarity and comparison.
Table 1: Optimal Conditions for Azo Dye Degradation by Various Bacterial Strains.
| Microorganism | Optimal pH | Optimal Temp. (°C) | Initial Dye Conc. (mg/L) | Incubation Time (h) |
|---|---|---|---|---|
| Klebsiella pneumoniae | 7.0 - 9.0 | 37 | 100 - 200 | 24 - 48 |
| Pseudomonas aeruginosa | 7.0 - 9.0 | 38 - 40 | 50 | 72 |
| Bacillus fusiformis | ~7.0 | 35 - 40 | 75 - 1500 | 32 - 48 |
Note: Data compiled from studies on various azo dyes, providing a general guideline.[1][2][3][8][9]
Table 2: Decolorization Efficiency of Selected Bacterial Strains against Azo Dyes.
| Microorganism | Dye | Concentration (mg/L) | Decolorization Efficiency (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| Klebsiella pneumoniae GM-04 | Disperse Blue 284 | 200 | 95 | 24 | [5] |
| Bacillus fusiformis KMK5 | Disperse Blue 79 | 75 | 90 | 32 | [9] |
| Pseudomonas aeruginosa | Methyl Red | 50 | >70 | 72 | [2] |
| Bacterial Consortium | Azo-blue dye | 100 | 80 | 96 |[1] |
Visualizations
Caption: Experimental workflow for microbial degradation of this compound.
Caption: Generalized pathway of bacterial azo dye degradation.
References
- 1. Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Pseudomonas aeruginosa isolated for bioremediation from Ha'il region of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarbs.com [ijarbs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Decolorization and degradation of Disperse Blue 79 and Acid Orange 10, by Bacillus fusiformis KMK5 isolated from the textile dye contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Color Fastness of Disperse Blue 85
Introduction
Disperse Blue 85 is a monoazo disperse dye commonly utilized for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and its blends.[1][2][3] Its popularity in the textile industry is due to its ability to produce a red-light navy blue shade and its suitability for high-temperature dyeing methods.[1] The assessment of the color fastness of textiles dyed with this compound is critical to ensure the quality, durability, and performance of the final product. Color fastness refers to the resistance of the dye in the textile to fade or bleed onto other materials when subjected to various environmental conditions during its lifecycle.[4][5][6] This document provides detailed application notes and experimental protocols for assessing the key color fastness properties of textiles dyed with this compound, based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
The primary color fastness properties of interest for textiles dyed with this compound include fastness to washing, light, crocking (rubbing), and sublimation. Each of these properties is evaluated through standardized test methods that simulate the conditions the textile will encounter during use. The results are typically rated on a numerical scale, with higher numbers indicating better fastness.[4][7][8]
Data Presentation
The color fastness of textiles dyed with this compound is evaluated using standardized Grey Scales for assessing color change and staining. The ratings are based on a 1 to 5 scale, where 5 represents no change and 1 represents a significant change.[4][8]
Table 1: Grey Scale for Assessing Color Change
| Rating | Description of Color Change |
| 5 | No change |
| 4-5 | Slight change |
| 4 | Noticeable change |
| 3-4 | Noticeable to considerable change |
| 3 | Considerable change |
| 2-3 | Considerable to significant change |
| 2 | Significant change |
| 1-2 | Significant to severe change |
| 1 | Severe change |
Table 2: Grey Scale for Assessing Staining
| Rating | Description of Staining |
| 5 | No staining |
| 4-5 | Slight staining |
| 4 | Noticeable staining |
| 3-4 | Noticeable to considerable staining |
| 3 | Considerable staining |
| 2-3 | Considerable to significant staining |
| 2 | Significant staining |
| 1-2 | Significant to severe staining |
| 1 | Severe staining |
Table 3: Typical Color Fastness Performance of this compound (Illustrative)
| Fastness Property | Test Method | Typical Rating |
| Light Fastness | ISO 105-B02 / AATCC 16.3 | 5 |
| Washing Fastness (Color Change) | ISO 105-C06 / AATCC 61 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 / AATCC 61 | 5 |
| Dry Crocking (Rubbing) | ISO 105-X12 / AATCC 8 | 4-5 |
| Wet Crocking (Rubbing) | ISO 105-X12 / AATCC 8 | 4-5 |
| Sublimation Fastness | ISO 105-P01 / AATCC 117 | 5 |
Note: The ratings in Table 3 are illustrative and can vary depending on the dyeing process, substrate, and finishing treatments.[1]
Experimental Protocols
Color Fastness to Washing
This test assesses the resistance of the color of the textile to domestic and commercial laundering procedures.[9][10] The protocol is based on the ISO 105-C06 and AATCC 61 standards.[10][11]
Apparatus and Materials:
-
Launder-Ometer or similar apparatus for agitated washing at controlled temperature and speed.
-
Stainless steel containers and balls.
-
Multifiber adjacent fabric (containing bands of acetate, cotton, nylon, polyester, acrylic, and wool).
-
Standard reference detergent (e.g., AATCC Standard Reference Detergent WOB).
-
Grey Scale for Color Change and Grey Scale for Staining.
-
Spectrophotometer or colorimeter (optional, for instrumental assessment).
-
Sewing machine or needle and thread.
Specimen Preparation:
-
Cut a specimen of the textile dyed with this compound to the dimensions of 40 mm x 100 mm.[9]
-
Prepare a multifiber adjacent fabric of the same dimensions.
-
Sew the dyed specimen and the multifiber fabric together along one of the shorter edges to form a composite specimen.[9]
Test Procedure:
-
Prepare a wash solution using the standard reference detergent at a specified concentration (e.g., 4 g/L) in deionized water.
-
Place the composite specimen in a stainless-steel container along with the wash solution and a specified number of stainless-steel balls to provide mechanical action.[10]
-
The liquor ratio (the ratio of the volume of the solution to the mass of the specimen) should be set according to the standard (e.g., 50:1).
-
Place the container in the Launder-Ometer and agitate for a specified time and at a specified temperature (e.g., 45 minutes at 49°C for AATCC 61 Test No. 2A).[10][12]
-
After the washing cycle, remove the composite specimen and rinse it thoroughly with deionized water.
-
Squeeze the excess water from the specimen.
-
Separate the dyed specimen from the multifiber fabric, leaving them attached at one edge.
-
Dry the specimen and the multifiber fabric in a current of warm air not exceeding 60°C.
Evaluation:
-
Assess the change in color of the dried dyed specimen by comparing it with an untreated original sample using the Grey Scale for Color Change.[13]
-
Assess the degree of staining on each of the fiber bands of the multifiber adjacent fabric using the Grey Scale for Staining.[13]
Color Fastness to Light
This test measures the resistance of the color of the textile to the fading effect of light.[4][14] The protocol is based on the ISO 105-B02 and AATCC 16.3 standards.[5][15]
Apparatus and Materials:
-
Lightfastness tester equipped with a Xenon arc lamp.[14][15]
-
Blue Wool Lightfastness Standards.[14]
-
Specimen holders.
-
Grey Scale for Color Change.
Specimen Preparation:
-
Cut a specimen of the textile dyed with this compound to a size suitable for the specimen holder of the lightfastness tester (e.g., at least 70 mm x 120 mm).[15][16]
-
A portion of the specimen should be masked to serve as an unexposed reference.
Test Procedure:
-
Mount the specimen in the holder of the lightfastness tester.
-
Simultaneously expose the test specimen and a set of Blue Wool Lightfastness Standards to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.[14][17]
-
The exposure is continued until a specified amount of fading occurs on the Blue Wool standards, or for a predetermined duration.[14]
Evaluation:
-
Assess the change in color of the exposed portion of the specimen by comparing it to the unexposed (masked) portion using the Grey Scale for Color Change.[18]
-
The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading.[14]
Color Fastness to Crocking (Rubbing)
This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing.[6][19] The protocol is based on the ISO 105-X12 and AATCC 8 standards.[7][20]
Apparatus and Materials:
-
Crockmeter (rubbing tester).[21]
-
Standard white cotton rubbing cloth.
-
Grey Scale for Staining.
Specimen Preparation:
-
Cut a specimen of the textile dyed with this compound, at least 140 mm x 50 mm.
-
Condition the specimen in a standard atmosphere for testing (e.g., 20±2°C and 65±5% relative humidity).[7]
Test Procedure (Dry and Wet Crocking):
-
Dry Crocking:
-
Wet Crocking:
-
Repeat the procedure with a wet rubbing cloth.
-
The cloth is wetted with deionized water and squeezed to a specific wet pick-up percentage (e.g., 100% for ISO 105-X12).[22]
-
Evaluation:
-
Assess the amount of color transferred to the white rubbing cloth using the Grey Scale for Staining under standardized lighting conditions.[7]
Color Fastness to Sublimation
This test is particularly relevant for disperse dyes on polyester and assesses the tendency of the dye to transfer from the fabric to an adjacent undyed fabric when subjected to heat.[18][22] The protocol is based on the ISO 105-P01 and AATCC 117 standards.[22]
Apparatus and Materials:
-
Heat press or sublimation fastness tester with controllable temperature and pressure.[23][24]
-
Undyed polyester adjacent fabric.
-
Grey Scale for Color Change and Grey Scale for Staining.
Specimen Preparation:
-
Cut a specimen of the textile dyed with this compound (e.g., 40 mm x 100 mm).[22][25]
-
Place the dyed specimen between two pieces of undyed polyester adjacent fabric to form a composite specimen.
Test Procedure:
-
Place the composite specimen in the heat press.
-
Apply a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a specified duration (e.g., 30 seconds).[22]
-
Remove the composite specimen and allow it to cool.
Evaluation:
-
Assess the change in color of the dyed specimen by comparing it with an untreated original sample using the Grey Scale for Color Change.[25]
-
Assess the degree of staining on the undyed adjacent fabrics using the Grey Scale for Staining.[25]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse dye - Wikipedia [en.wikipedia.org]
- 3. Disperse dyes [chemicalbook.com]
- 4. blog.qima.com [blog.qima.com]
- 5. Colour fastness | Centexbel [centexbel.be]
- 6. orientbag.net [orientbag.net]
- 7. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 8. jamesdunloptextiles.com [jamesdunloptextiles.com]
- 9. textilelearner.net [textilelearner.net]
- 10. intouch-quality.com [intouch-quality.com]
- 11. chiuvention.com [chiuvention.com]
- 12. AATCC 61 Color fastness to Laundering [darongtester.com]
- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 14. textilelearner.net [textilelearner.net]
- 15. blog.qima.com [blog.qima.com]
- 16. chiuventionclimatechamber.com [chiuventionclimatechamber.com]
- 17. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 18. testextextile.com [testextextile.com]
- 19. textilelearner.net [textilelearner.net]
- 20. worldoftest.com [worldoftest.com]
- 21. Test Method for Colour Fastness to Crock [gester-instruments.com]
- 22. textilelearner.net [textilelearner.net]
- 23. Hot Pressing Sublimation Colorfastness Tester - Textile and Apparel - standard [standard-groups.com]
- 24. gesterinstruments.com [gesterinstruments.com]
- 25. fyitester.com [fyitester.com]
Application Note: Adsorption of Disperse Blue 85 on Activated Carbon
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for studying the adsorption of Disperse Blue 85, a common textile dye, onto activated carbon. Understanding the adsorption kinetics and equilibrium is crucial for designing effective wastewater treatment processes and for various purification applications in industrial and pharmaceutical settings.
Introduction
Disperse dyes, such as this compound, are organic colorants with low water solubility, commonly used for dyeing synthetic fibers like polyester (B1180765) and acetate. Their release into industrial effluents poses significant environmental concerns due to their persistence and potential toxicity. Activated carbon, a highly porous material with a large surface area, is a widely used and effective adsorbent for the removal of such dyes from aqueous solutions. This document outlines the experimental procedures to evaluate the adsorption performance of activated carbon for this compound, including kinetic and isotherm studies.
Key Parameters in Adsorption Studies
The efficiency of the adsorption process is influenced by several key experimental parameters:
-
pH of the solution: Affects the surface charge of the adsorbent and the ionization of the adsorbate.
-
Adsorbent Dosage: Determines the number of available active sites for adsorption.
-
Contact Time: The time required to reach adsorption equilibrium.
-
Initial Dye Concentration: Acts as a driving force for the mass transfer of dye molecules from the solution to the adsorbent surface.
-
Temperature: Influences the adsorption capacity and can indicate the nature of the adsorption process (endothermic or exothermic).
Experimental Protocols
The following are detailed protocols for conducting batch adsorption studies of this compound on activated carbon.
Materials and Reagents
-
This compound (analytical grade)
-
Activated Carbon (e.g., from coconut shell, wood, or coal)
-
Hydrochloric Acid (HCl, 0.1 M)
-
Sodium Hydroxide (NaOH, 0.1 M)
-
Distilled or deionized water
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Filtration system (e.g., syringe filters or vacuum filtration)
Preparation of Solutions
-
Stock Dye Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) due to its low water solubility. Then, dilute to 1 L with distilled water in a volumetric flask.
-
Working Dye Solutions: Prepare working solutions of desired concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with distilled water.
Batch Adsorption Experiments
1. Effect of pH:
- Pipette a fixed volume (e.g., 50 mL) of a known concentration of this compound solution (e.g., 50 mg/L) into a series of Erlenmeyer flasks.
- Adjust the pH of each solution to a different value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
- Add a fixed amount of activated carbon (e.g., 0.1 g) to each flask.
- Agitate the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours).
- After agitation, filter the samples to separate the activated carbon.
- Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of this compound.
2. Effect of Adsorbent Dose:
- Pipette a fixed volume (e.g., 50 mL) of a known concentration of this compound solution into a series of Erlenmeyer flasks.
- Adjust the pH to the optimal value determined from the previous experiment.
- Add varying amounts of activated carbon (e.g., 0.02, 0.05, 0.1, 0.2, 0.5 g) to the flasks.
- Agitate the flasks under the same conditions as the pH experiment.
- Filter and analyze the final dye concentration.
3. Effect of Contact Time (Kinetics Study):
- Pipette a fixed volume (e.g., 500 mL) of a known concentration of this compound solution into a large beaker or flask.
- Adjust the pH to the optimal value.
- Add the optimal dose of activated carbon and start a timer.
- Agitate the solution at a constant speed and temperature.
- Withdraw aliquots (e.g., 5 mL) at different time intervals (e.g., 0, 5, 10, 20, 30, 60, 120, 180, 240 minutes).
- Filter each aliquot immediately and analyze the final dye concentration.
4. Effect of Initial Dye Concentration and Temperature (Isotherm Study):
- Prepare a series of this compound solutions with varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L).
- Pipette a fixed volume (e.g., 50 mL) of each concentration into separate Erlenmeyer flasks.
- Adjust the pH to the optimal value.
- Add the optimal adsorbent dose to each flask.
- Agitate the flasks until equilibrium is reached.
- Repeat the entire experiment at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to study the effect of temperature.
- Filter and analyze the final dye concentration.
Data Analysis
-
Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Kinetic Models: The experimental data from the contact time study can be fitted to various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the rate constants.
-
Isotherm Models: The equilibrium data from the initial concentration study can be analyzed using isotherm models like the Langmuir and Freundlich models to describe the adsorption behavior.
Data Presentation
The following tables present illustrative quantitative data for the adsorption of a disperse dye, analogous to this compound, on activated carbon.
Table 1: Effect of pH on Dye Removal Efficiency
| pH | Removal Efficiency (%) |
| 2 | 75.2 |
| 4 | 88.5 |
| 6 | 92.1 |
| 8 | 85.7 |
| 10 | 78.3 |
| (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 2 g/L, Temperature = 25 °C, Contact Time = 24 h) |
Table 2: Effect of Adsorbent Dose on Adsorption Capacity
| Adsorbent Dose (g/L) | Removal Efficiency (%) | Adsorption Capacity (qₑ, mg/g) |
| 0.5 | 65.4 | 65.4 |
| 1.0 | 82.1 | 41.1 |
| 2.0 | 92.1 | 23.0 |
| 4.0 | 95.8 | 12.0 |
| 8.0 | 97.2 | 6.1 |
| (Conditions: Initial Concentration = 50 mg/L, pH = 6, Temperature = 25 °C, Contact Time = 24 h) |
Table 3: Kinetic Model Parameters
| Kinetic Model | Parameters | Value | R² |
| Pseudo-First-Order | qₑ (mg/g) | 21.5 | 0.975 |
| k₁ (1/min) | 0.025 | ||
| Pseudo-Second-Order | qₑ (mg/g) | 23.8 | 0.998 |
| k₂ (g/mg·min) | 0.002 | ||
| (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 2 g/L, pH = 6, Temperature = 25 °C) |
Table 4: Isotherm Model Parameters at Different Temperatures
| Temperature (°C) | Isotherm Model | Parameters | Value | R² |
| 25 | Langmuir | qₘ (mg/g) | 45.2 | 0.995 |
| Kₗ (L/mg) | 0.15 | |||
| Freundlich | Kբ (mg/g)(L/mg)¹/ⁿ | 8.7 | 0.981 | |
| n | 2.5 | |||
| 35 | Langmuir | qₘ (mg/g) | 52.8 | 0.997 |
| Kₗ (L/mg) | 0.19 | |||
| Freundlich | Kբ (mg/g)(L/mg)¹/ⁿ | 10.2 | 0.985 | |
| n | 2.7 | |||
| 45 | Langmuir | qₘ (mg/g) | 61.5 | 0.996 |
| Kₗ (L/mg) | 0.24 | |||
| Freundlich | Kբ (mg/g)(L/mg)¹/ⁿ | 12.1 | 0.988 | |
| n | 2.9 | |||
| (Conditions: Adsorbent Dose = 2 g/L, pH = 6, Contact Time = 24 h) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between key parameters in the adsorption studies.
Caption: Experimental workflow for batch adsorption studies.
Caption: Key parameters influencing adsorption efficiency.
Application Notes and Protocols for the Use of Dispersing Agents in C.I. Disperse Blue 85 Dye Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the selection and use of dispersing agents in the dyeing of polyester (B1180765) and its blends with C.I. Disperse Blue 85. The information is intended to guide researchers and scientists in optimizing dyeing processes and for professionals in drug development who may utilize dye-based assays or require uniformly dyed substrates.
Introduction to Dispersing Agents in Disperse Dyeing
Disperse dyes, including C.I. This compound, are non-ionic dyes with low water solubility.[1][2] They are applied to hydrophobic fibers like polyester from an aqueous dispersion. The primary role of a dispersing agent is to ensure a stable and fine dispersion of the dye particles in the dyebath, preventing aggregation that can lead to uneven dyeing, spotting, and reduced color yield.[3][4][5][6] Effective dispersing agents adsorb onto the surface of dye particles, providing stability through electrostatic repulsion, steric hindrance, or a combination of both mechanisms.[7]
C.I. This compound is a single azo dye with the molecular formula C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79.[8] It produces a red-light navy blue shade and is suitable for high-temperature dyeing methods.[8]
Types of Dispersing Agents for this compound
The selection of a suitable dispersing agent is critical for achieving optimal dyeing performance. The most common types of dispersing agents used in polyester dyeing are anionic and non-ionic.
-
Anionic Dispersing Agents: These carry a negative charge and are highly effective at stabilizing disperse dye particles.[4][9] They work by creating a negative charge on the surface of the dye particles, leading to electrostatic repulsion.[7] Common examples include:
-
Lignosulfonates: Derived from lignin, a byproduct of wood pulp processing, these are cost-effective and offer good thermal stability.[7][10]
-
Naphthalene (B1677914) Sulfonate Formaldehyde Condensates: These synthetic dispersants provide excellent dispersing action and thermal stability, making them suitable for high-temperature dyeing processes.[3][11][12]
-
Polyacrylates: These are polymeric dispersants that offer good dispersing capabilities.[13][14][15]
-
-
Non-ionic Dispersing Agents: These do not carry an electrical charge and provide stabilization through steric hindrance.[4][9] They are often based on ethylene (B1197577) oxide condensates and are known for their compatibility with a wide range of dyes and dyeing auxiliaries. Non-ionic dispersing agents can lead to a higher initial rate of dye adsorption compared to anionic agents.[1]
Quantitative Data on Dispersing Agent Performance
The following tables summarize the performance of different types of dispersing agents on disperse dyes, which can be extrapolated for use with this compound.
Table 1: Effect of Dispersing Agent Type and Concentration on Dye Adsorption and Desorption [1]
| Dispersing Agent Type | Concentration (g/L) | Maximum Adsorption (%) | Time to Max. Adsorption (min) | Desorption after 70 min (%) |
| Anionic | 1 | 93.5 | 60 | ~12 |
| 2 | 94.02 | 60 | ~15 | |
| 3 | 92.5 | 45 | ~18 | |
| Non-ionic | 0.25 | 92.0 | 45 | ~5 |
| 0.5 | 92.88 | 45 | ~7 | |
| 0.75 | 91.5 | 30 | ~9 |
Table 2: Influence of Dispersing Agent on Color Yield (K/S Value)
| Dispersing Agent Type | Concentration | Initial K/S Value (after 15 min) | Maximum K/S Value | Time to Max. K/S (min) |
| Anionic | Low | ~4.5 | ~10.5 | 60 |
| Medium | ~5.0 | ~11.0 | 60 | |
| High | ~5.5 | ~11.2 | 45 | |
| Non-ionic | Low | ~7.0 | ~11.5 | 45 |
| Medium | ~7.5 | ~11.8 | 45 | |
| High | ~8.0 | ~12.0 | 30 |
Note: K/S value is a measure of the color strength on the dyed fabric.
Experimental Protocols
Protocol for Evaluation of Dispersing Agent Efficacy
This protocol outlines the steps to assess the performance of different dispersing agents with C.I. This compound.
Materials:
-
C.I. This compound dye
-
Dispersing agents (e.g., Lignosulfonate, Naphthalene Sulfonate, Polyacrylate, Non-ionic surfactant)
-
Polyester fabric
-
Acetic acid
-
Sodium hydroxide (B78521)
-
Sodium hydrosulfite
-
Laboratory dyeing machine (e.g., high-temperature beaker dyer)
-
Spectrophotometer for color measurement
-
Particle size analyzer
-
Filtration apparatus
Procedure:
-
Dye Dispersion Preparation:
-
Prepare a stock dispersion of C.I. This compound (e.g., 10 g/L) with a specific concentration of the dispersing agent to be tested (e.g., 1 g/L, 2 g/L, 3 g/L for anionic; 0.25 g/L, 0.5 g/L, 0.75 g/L for non-ionic).[1]
-
Gently stir the mixture to ensure homogeneity.
-
-
Particle Size Analysis:
-
Dye Bath Preparation:
-
Prepare a dyebath with a liquor ratio of 10:1 to 20:1.
-
Add the required amount of the dye dispersion to achieve the desired shade depth (e.g., 1% on weight of fabric).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[18]
-
-
Dyeing Procedure (High-Temperature Method):
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 60 minutes.[1]
-
Cool the dyebath to 70°C.
-
-
Reduction Clearing:
-
After dyeing, rinse the fabric thoroughly.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric with hot and cold water and then dry.
-
-
Evaluation:
-
Dye Uptake (% Exhaustion): Measure the absorbance of the dyebath before and after dyeing using a spectrophotometer at the wavelength of maximum absorbance for this compound. Calculate the percentage exhaustion.
-
Color Strength (K/S Value): Measure the K/S value of the dyed fabric using a reflectance spectrophotometer.
-
Colorfastness: Evaluate the colorfastness to washing, rubbing, and light according to standard test methods (e.g., ISO 105-C06 for washing, ISO 105-X12 for rubbing, and ISO 105-B02 for light).[19][20][21][22]
-
Filter Test for Dispersion Stability
This test assesses the stability of the dye dispersion under high-temperature conditions.
Procedure:
-
Prepare a dye solution (e.g., 10 g/L) with the dispersing agent.
-
Filter a portion of the solution through a filter paper (e.g., Whatman No. 2) at room temperature.
-
Heat the remaining solution in a sealed container to 130°C for 1 hour in a laboratory dyeing machine.
-
After cooling, filter the heat-treated solution through a fresh filter paper.
-
Compare the amount and appearance of the residue on both filter papers. A stable dispersion will show minimal residue after heating.[5]
Visualizations
Caption: Mechanism of Dispersing Agent Action.
Caption: Experimental Workflow for Dispersing Agent Evaluation.
Conclusion
The choice of dispersing agent significantly impacts the quality and efficiency of dyeing polyester with C.I. This compound. Anionic dispersing agents like lignosulfonates and naphthalene sulfonates are widely used and effective, particularly for high-temperature applications. Non-ionic dispersing agents can offer faster initial dye uptake. Proper evaluation of dispersing agents through systematic experimental protocols, including particle size analysis, dye uptake measurement, and colorfastness testing, is crucial for optimizing the dyeing process and achieving high-quality, reproducible results.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. textilestudycenter.com [textilestudycenter.com]
- 3. nbinno.com [nbinno.com]
- 4. Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 5. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. Understanding the Role of Dispersing Agents in Dyeing Processes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 7. Lignosulfonate works as a dye dispersant - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. The Ultimate Guide to Choosing Dispersing Agents for Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 10. Lignosulfonates in Textile and Dyeing – GREEN AGROCHEM [greenagrochem.com]
- 11. Sodium Naphthalene Formaldehyde Sulfonate is used as a textile dye dispersant – GREEN AGROCHEM [greenagrochem.com]
- 12. Sodium Naphthalene Sulfonate for textile dispersant – GREEN AGROCHEM [greenagrochem.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Polyacrylate Polymer Dispersants - Rudolf GmbH [rudolf-group.co.id]
- 16. The DISPERSION of disperse dyes - Knowledge [colorfuldyes.com]
- 17. researchgate.net [researchgate.net]
- 18. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 19. testextextile.com [testextextile.com]
- 20. textilelearner.net [textilelearner.net]
- 21. intouch-quality.com [intouch-quality.com]
- 22. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Disperse Blue 85 from Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 85 is a synthetic azo dye characterized by its low water solubility and is primarily used in the dyeing of polyester (B1180765) fibers.[1] Due to its potential environmental impact and persistence, monitoring its concentration in water sources is of significant importance. Solid-phase extraction (SPE) is a widely adopted and effective technique for the pre-concentration and purification of trace organic compounds like this compound from aqueous matrices.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by a brief overview of analytical techniques for its quantification. The provided methodology is based on established procedures for similar disperse dyes and offers a robust starting point for method development and validation.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of extracting this compound from water, a water sample is passed through a solid sorbent material packed in a cartridge. Due to its chemical properties, this compound is retained on the sorbent while other components of the water sample pass through. Subsequently, the retained dye is eluted from the sorbent using a small volume of an appropriate organic solvent. This process effectively concentrates the analyte and removes interfering substances, preparing the sample for downstream analysis.
Experimental Protocols
This section details the necessary reagents, materials, and step-by-step procedures for the solid-phase extraction of this compound from water samples.
Reagents and Materials
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (analytical grade)
-
SPE Cartridges: Strata-X™ (500 mg, 6 mL) or equivalent polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).
-
Sample Collection Bottles: Glass, amber, pre-cleaned.
-
Standard: this compound analytical standard.
-
Apparatus: SPE vacuum manifold, vacuum pump, pH meter, analytical balance, volumetric flasks, pipettes.
Sample Preparation
-
Collect water samples in clean, amber glass bottles to prevent photodegradation of the analyte.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Adjust the pH of the water sample to approximately 3.5 using a 2% formic acid solution.[3]
Solid-Phase Extraction Protocol
The following protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.
-
Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 6 mL of methanol through the sorbent at a flow rate of approximately 1-2 mL/min. Do not allow the sorbent to dry.
-
Equilibrate the cartridges by passing 6 mL of HPLC-grade water (adjusted to pH 3.5) through the sorbent at a flow rate of 1-2 mL/min. Do not allow the sorbent to dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated water sample (up to 1 L, depending on the expected concentration) onto the conditioned SPE cartridge at a flow rate of approximately 1-5 mL/min. The optimal flow rate should be determined during method development to ensure efficient retention.
-
-
Washing:
-
After loading the entire sample, wash the cartridge to remove any co-adsorbed interfering substances.
-
Pass 10 mL of HPLC-grade water through the cartridge.
-
Follow with a wash of 5 mL of a 20:80 (v/v) methanol/water mixture.[3]
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Place a collection tube inside the vacuum manifold to collect the eluate.
-
Elute the retained this compound from the cartridge using a suitable organic solvent. A recommended elution solvent mixture is 5 mL of a 1:2 (v/v) acetonitrile/methanol mixture, followed by 5 mL of a 1:1 (v/v) dichloromethane/methanol mixture.[3]
-
Apply a gentle vacuum to ensure a slow elution rate (approximately 1 mL/min) to maximize the interaction between the solvent and the sorbent.
-
-
Eluate Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol/water 9:1 v/v).[4]
-
The sample is now ready for analysis.
-
Data Presentation
The following tables summarize typical performance data for the solid-phase extraction of disperse dyes from water samples using polymeric SPE sorbents, followed by LC-MS/MS analysis. While this data is not specific to this compound, it provides a reasonable expectation of method performance.
Table 1: Typical Recovery and Precision for Disperse Dyes in Spiked Water Samples [3][5]
| Analyte Class | Spiking Concentration (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Disperse Dyes | 8.0 | > 70 | < 20 |
| Disperse Dyes | 25.0 | > 70 | < 20 |
| Disperse Dyes | 50.0 | > 70 | < 20 |
Table 2: Typical Method Detection and Quantification Limits for Disperse Dyes [3][5]
| Parameter | Typical Value (ng/L) |
| Limit of Detection (LOD) | ~ 2.0 |
| Limit of Quantification (LOQ) | ~ 8.0 |
Analytical Determination
Following solid-phase extraction, the concentrated this compound extract is typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
-
HPLC-PDA: A Photodiode Array (PDA) detector can be used for the detection and quantification of this compound based on its UV-Vis absorbance spectrum.
-
HPLC-MS/MS: For higher sensitivity and selectivity, tandem Mass Spectrometry (MS/MS) is the preferred detection method.[5] This technique provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.
Visualizations
Diagram 1: Experimental Workflow for SPE of this compound
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Disperse Blue 85 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pH for dyeing with Disperse Blue 85. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the dyeing process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester (B1180765) with this compound?
For disperse dyeing of polyester, a weakly acidic dyebath with a pH range of 4.5 to 5.5 is generally recommended.[1][2][3] Maintaining this pH is crucial for satisfactory dye exhaustion and to prevent the hydrolysis of the dye, which can occur at a pH greater than 6, leading to color changes and reduced fastness.[4] Acetic acid is commonly used to adjust and maintain the desired acidic conditions in the dyebath.[5]
Q2: What is the ideal temperature for applying this compound to polyester?
The optimal temperature for dyeing with this compound depends on the chosen method. For high-temperature (HT) dyeing, which is suitable for polyester, a temperature of 130°C is typically employed.[6] This high temperature is necessary to cause the polyester fibers to swell, allowing the non-ionic dye molecules to penetrate the fiber structure.[3][6] Alternative methods include carrier dyeing at 85-90°C or thermosol dyeing at 180-220°C.[3]
Q3: What is this compound?
This compound is a single azo disperse dye.[7] It is a dark blue powder that is insoluble in water and is primarily used for dyeing polyester and its blended fabrics.[7] It is well-suited for high-pressure and high-temperature melt dyeing methods.[7]
Q4: Why is a dispersing agent necessary for dyeing with this compound?
Disperse dyes, including this compound, have very low solubility in water. A dispersing agent is essential to create a stable and uniform dispersion of the dye particles in the dyebath. This prevents dye agglomeration, which can lead to spotting and uneven dyeing, and ensures consistent color application.
Data Presentation
The following tables provide illustrative data on the expected effect of temperature and pH on the dye uptake of this compound on polyester fabric, represented by the color strength (K/S value) and dye exhaustion percentage. These values are based on general trends observed for medium to high energy disperse dyes on polyester.
Table 1: Effect of Temperature on this compound Dye Uptake
| Temperature (°C) | Color Strength (K/S) (Illustrative) | Dye Exhaustion (%) (Illustrative) | Observations |
| 100 | 8.5 | 65 | Low dye uptake due to insufficient fiber swelling. |
| 110 | 12.3 | 78 | Improved dye uptake as fiber swelling increases. |
| 120 | 18.7 | 90 | Significant increase in dye uptake; approaching optimal range. |
| 130 | 22.5 | 95 | Optimal temperature for high-temperature dyeing, achieving maximum color strength and exhaustion. [6] |
| 140 | 21.8 | 94 | Potential for dye degradation and loss of fabric strength with prolonged exposure. |
Table 2: Effect of pH on this compound Dye Uptake
| pH | Color Strength (K/S) (Illustrative) | Dye Exhaustion (%) (Illustrative) | Observations |
| 3.5 | 19.8 | 91 | Good dye uptake, but highly acidic conditions may not be optimal for all auxiliaries. |
| 4.5 | 22.1 | 94 | Optimal pH, providing excellent dye exhaustion and stability. [5] |
| 5.5 | 22.5 | 95 | Optimal pH, providing excellent dye exhaustion and stability. [5] |
| 6.5 | 19.2 | 88 | Reduced dye uptake; risk of dye hydrolysis begins to increase.[4] |
| 7.5 | 15.4 | 75 | Significant decrease in dye uptake due to potential dye degradation in neutral to alkaline conditions. |
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
1. Fabric Preparation:
-
Scour the polyester fabric with a non-ionic detergent (1-2 g/L) and a sequestering agent (0.5-1.0 g/L) at 60-70°C for 20-30 minutes to remove any impurities, oils, or sizes.
-
Rinse the fabric thoroughly with warm water and then cold water.
2. Dyebath Preparation:
-
Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 10:1.
-
Add a dispersing agent (1 g/L) to the water.
-
Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.[5]
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in a small amount of warm water with a dispersing agent before adding it to the dyebath.
3. Dyeing Procedure:
-
Introduce the prepared fabric into the dyebath at approximately 60°C.
-
Raise the temperature of the dyebath to 130°C at a controlled rate of 1.5-2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[6]
-
Cool the dyebath down to 70°C at a rate of 2-3°C per minute.
4. After-treatment (Reduction Clearing):
-
Drain the dyebath.
-
Prepare a new bath containing:
-
Sodium hydrosulfite (2 g/L)
-
Caustic soda (2 g/L)
-
Dispersing agent (1 g/L)
-
-
Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot water, then neutralize with a weak acetic acid solution (1 g/L) at 40°C for 10 minutes.
-
Perform a final cold rinse and then dry the fabric.
References
- 1. Studies on the Effect of Dyeing Polyester Fabric With Disperse Dye [dspace.daffodilvarsity.edu.bd:8080]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 4. skygroupchem.com [skygroupchem.com]
- 5. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 6. mdpi.com [mdpi.com]
- 7. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Improving the Light Fastness of Disperse Blue 85
Welcome to the technical support center for enhancing the light fastness of fabrics dyed with Disperse Blue 85. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers and scientists in their work.
Frequently Asked Questions (FAQs)
Q1: What is light fastness and why is it a concern for this compound?
A1: Light fastness is a measure of a dyed textile's resistance to color change or fading upon exposure to light.[1] Sunlight, particularly its UV radiation component, contains high-energy photons that can break down the chemical structure of dye molecules, a process known as photodegradation.[1][2][3][4][5][6] this compound, like many azo-based disperse dyes, can be susceptible to this degradation, leading to premature fading, which is a significant issue for textiles intended for applications with high light exposure, such as automotive interiors, outdoor apparel, and home furnishings.[7][8]
Q2: What are the primary mechanisms of dye fading when exposed to light?
A2: The primary mechanisms of fading involve photochemical reactions that alter the dye's chromophoric system (the part of the molecule responsible for color). These include:
-
Photo-oxidation: The excited dye molecule reacts with atmospheric oxygen, breaking down the chromophore.[1][2] This is a common pathway for azo dyes.
-
Photolysis: High-energy UV photons directly cleave chemical bonds within the dye molecule, destroying its structure.[1]
-
Photo-reduction: In the presence of hydrogen, the unsaturated double bonds in the dye's chromophore can be reduced, leading to a loss of color.[1][2]
Q3: What key factors influence the light fastness of this compound?
A3: Several factors can affect the light fastness of dyed fabrics:
-
Dye Concentration: Deeper shades, having a higher concentration of dye, generally exhibit better light fastness.[1][2][3][4][6][7] In lighter shades, dye molecules are more dispersed and have a larger surface area exposed to light, making them more susceptible to fading.[4][6]
-
Dyeing Process: Proper control of the dyeing process is crucial to ensure that dye molecules fully penetrate and combine with the fibers.[1][3][4] Inadequate temperature or time can lead to poor dye fixation.[9]
-
Residual Surface Dye: Unfixed dye molecules remaining on the fiber surface after dyeing have very poor light fastness and can contribute significantly to initial color change.[9][10] A thorough after-clearing process is essential.[9]
-
Finishing Agents: Certain chemical finishes, especially cationic softeners, can negatively impact the light fastness of disperse dyes.[6][9]
-
Substrate: The type of fiber and its morphology can influence how the dye is held and its subsequent stability.[7]
Q4: How can UV absorbers improve the light fastness of this compound?
A4: UV absorbers are chemical compounds that protect the dye by preferentially absorbing harmful UV radiation and dissipating the energy as harmless heat.[6][11] Benzotriazole-type UV absorbers are commonly used for polyester (B1180765).[7][11][12] They can be applied during the dyeing process or as a post-treatment, forming a protective barrier that shields the dye molecules from photodegradation.[7][11]
Q5: What is "reduction clearing" and why is it critical?
A5: Reduction clearing is a post-dyeing washing process that uses a reducing agent (like sodium hydrosulfite) under alkaline conditions.[9] Its primary purpose is to remove any unfixed disperse dye from the surface of the polyester fibers.[9] This step is critical because surface dye has poor fastness properties and its removal significantly improves not only light fastness but also wash and rub fastness.[9][10]
Troubleshooting Guide: Poor Light Fastness
| Problem | Potential Cause | Recommended Solution |
| Rapid initial fading, especially in pale shades. | 1. Insufficient dye concentration. 2. Presence of unfixed dye on the fiber surface. | 1. Increase the dye concentration for deeper shades, which inherently have better light fastness.[2][7] 2. Implement a thorough reduction clearing process after dyeing to remove all surface dye.[9][10] |
| Overall poor light fastness rating (e.g., < Grade 4 on ISO 105-B02). | 1. The inherent light stability of the dye is insufficient for the end-use. 2. Dyeing process parameters (temperature, time) were not optimal, leading to poor dye penetration.[9][13] 3. No UV protection was used for a high-exposure application. | 1. For very high-performance requirements, consider using automotive-grade or "High Light Fastness" (HLF) disperse dyes.[7][10] 2. Optimize the dyeing cycle to ensure the temperature is held at the recommended 130°C for polyester to allow full diffusion.[9] 3. Incorporate a UV absorber (e.g., a benzotriazole (B28993) derivative) into the dyebath or apply it as a post-treatment.[7][14][15] |
| Color fastness deteriorates after a finishing treatment. | Certain finishing chemicals, particularly cationic softeners or some flame retardants, are incompatible with the dye and reduce its light stability.[6][9] | Evaluate all finishing chemicals for their effect on light fastness before bulk production. Select non-ionic or other compatible softeners and agents.[9] |
| Inconsistent light fastness across the fabric. | 1. Uneven dye application due to poor dye dispersion or aggregation.[7][13] 2. Uneven application of a UV absorber or other finishing agent. | 1. Ensure the use of a high-quality dispersing agent and maintain proper liquor circulation during dyeing.[13] 2. For padding applications, ensure uniform liquor pickup across the fabric width. |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with UV Absorber
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound while co-applying a UV absorber.
Materials:
-
Polyester fabric (scoured and pre-heat set)
-
This compound (e.g., 1.0% on mass of fiber, omf)
-
UV Absorber (benzotriazole type, e.g., 2.0% omf)
-
Dispersing agent (e.g., 1.0 g/L)
-
pH buffer (acetic acid/sodium acetate (B1210297) to maintain pH 4.5-5.5)
-
Laboratory high-temperature dyeing apparatus
Procedure:
-
Prepare the Dyebath: Fill the dyeing vessel with water and add the dispersing agent and pH buffer.
-
Disperse Chemicals: Separately prepare a dispersion of the this compound dye and another of the UV absorber. Add both to the dyebath.
-
Add Fabric: Introduce the polyester fabric into the dyebath. Ensure the liquor-to-goods ratio is appropriate (e.g., 10:1).
-
Dyeing Cycle:
-
Raise the temperature from ambient to 130°C at a rate of 2°C/minute.
-
Hold at 130°C for 45-60 minutes to ensure full dye and UV absorber exhaustion and diffusion.
-
Cool the bath down to 70°C at a rate of 3°C/minute.
-
-
Rinse: Drain the dyebath and rinse the fabric with hot water (approx. 70°C).
Protocol 2: Reduction Clearing Process
This protocol is a critical after-treatment to remove surface dye.
Materials:
-
Dyed fabric from Protocol 1
-
Sodium Hydrosulfite (e.g., 2.0 g/L)
-
Sodium Hydroxide (e.g., 2.0 g/L)
Procedure:
-
Prepare Clearing Bath: Prepare a fresh bath with the specified amounts of sodium hydrosulfite and sodium hydroxide.
-
Treat Fabric: Immerse the rinsed, dyed fabric in the clearing bath.
-
Heating: Raise the temperature to 70-80°C and hold for 15-20 minutes.
-
Rinse and Neutralize:
-
Drain the clearing bath and rinse the fabric thoroughly with hot water.
-
Perform a neutralizing rinse with a weak acetic acid solution.
-
Rinse again with cold water.
-
-
Dry: Dry the fabric at a moderate temperature.
Protocol 3: Light Fastness Testing (ISO 105-B02)
This protocol outlines the standard method for assessing light fastness.
Materials:
-
Treated fabric sample
-
Blue Wool Standards (Grades 1-8)
-
Xenon arc lamp weather-ometer
-
Masking card
Procedure:
-
Sample Mounting: Mount the fabric specimen on a card, partially covered by an opaque mask.
-
Exposure: Place the specimen and a set of Blue Wool Standards into the xenon arc test apparatus.
-
Irradiation: Expose the samples to the xenon arc light under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.
-
Assessment: Periodically inspect the fading of the specimen against the fading of the Blue Wool Standards.
-
Rating: The light fastness rating is the number of the Blue Wool Standard that shows a similar degree of color change (fading) as the test specimen.
Quantitative Data Summary
The following tables summarize expected outcomes from experiments aimed at improving the light fastness of polyester dyed with this compound.
Table 1: Effect of UV Absorber on Light Fastness
| Treatment | Dye Concentration (% omf) | UV Absorber (% omf) | Light Fastness Grade (ISO 105-B02) |
| Control | 1.0 | 0.0 | 3-4 |
| Treatment A | 1.0 | 1.0 | 4 |
| Treatment B | 1.0 | 2.0 | 4-5 |
| Treatment C | 1.0 | 3.0 | 5 |
Table 2: Effect of After-Treatments on Light Fastness
| Dyeing Process | Reduction Clearing | Finishing Agent | Light Fastness Grade (ISO 105-B02) |
| Standard Dyeing | No | None | 3 |
| Standard Dyeing | Yes | None | 3-4 |
| Standard Dyeing | Yes | Cationic Softener | 2-3 |
| Standard Dyeing | Yes | Non-ionic Softener | 3-4 |
Visualizations
Caption: Workflow for dyeing and testing to improve light fastness.
Caption: Key factors influencing the light fastness of this compound.
Caption: Simplified pathway of photo-oxidative fading of a dye molecule.
References
- 1. textileengineering.net [textileengineering.net]
- 2. textilelearner.net [textilelearner.net]
- 3. Why is the color fastness to light always so poor? [boshitex.com]
- 4. Light Fastness - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 6. How to improve the light fastness of textiles? [utstesters.com]
- 7. autumnchem.com [autumnchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 13. autumnchem.com [autumnchem.com]
- 14. UV-absorber | TANATEX Chemicals [tanatexchemicals.com]
- 15. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Troubleshooting uneven dyeing with Disperse Blue 85
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Blue 85. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental dyeing processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of uneven dyeing when using disperse dyes like this compound?
Uneven dyeing with disperse dyes typically stems from a few key areas. The most common causes include poor dye dispersion, improper control of the dyeing temperature, incorrect pH levels in the dyebath, and inadequate fabric preparation.[1][2][3][4] Issues like dye aggregation, uneven liquor circulation, and the rapid addition of dyes and chemicals can also lead to streaking and patchy coloration.[1][3][5]
Q2: Why is pH control so critical for achieving level dyeing with this compound?
Disperse dyes are highly sensitive to pH, especially at the high temperatures used for dyeing polyester (B1180765).[6][7] The most stable state for most disperse dyes, including likely this compound, is a weakly acidic medium with a pH between 4.5 and 5.5.[6][7][8][9] If the pH is too high (alkaline), some disperse dyes can undergo hydrolysis, leading to a change in color and a lighter shade.[7][10] An incorrect pH can prevent the dye from adhering properly to the fibers, resulting in unstable and uneven color.[2][3]
Q3: What is the function of a dispersing or leveling agent?
A dispersing agent is crucial for preventing the aggregation of dye particles in the dyebath, ensuring the dye remains finely and evenly distributed.[8][11] A leveling agent, which can sometimes be combined with a dispersing agent, works by slowing down the initial rate of dye uptake by the fibers.[12] This controlled, slower absorption allows the dye to migrate more evenly across the fabric surface, which is essential for achieving a uniform and level color, especially with dyes that tend to rush onto the fiber.[12][13]
Q4: What is reduction clearing and why is it a necessary step after dyeing?
Reduction clearing is a post-dyeing washing process used to remove any unfixed disperse dye particles remaining on the surface of the fibers.[14][15][16] This step is critical for improving the fabric's color fastness properties, such as its resistance to washing, rubbing, and light.[1][15] The process typically involves treating the dyed fabric with a reducing agent, like sodium hydrosulfite, and an alkali, such as caustic soda, at an elevated temperature (e.g., 60-80°C).[14][17] This treatment decomposes the surface dye, preventing it from staining other fabrics and enhancing the brilliance of the final shade.[15][18]
Troubleshooting Guide
Problem: My polyester fabric exhibits streaks, patchiness, or color spots after dyeing with this compound.
-
Possible Cause 1: Poor Dye Dispersion.
-
Explanation: this compound, being insoluble in water, must be in a fine, stable dispersion.[19] If the dye particles aggregate or flocculate, they can cause spots and uneven coloration.[5] This can be due to low-quality dyestuff, improper mixing, or incompatible auxiliaries.[5]
-
Solution: Ensure the dye is thoroughly pre-mixed into a paste before adding it to the dyebath.[9][20] Utilize a high-quality dispersing agent to maintain a stable dye dispersion throughout the process.[8][21]
-
-
Possible Cause 2: Inadequate Fabric Preparation.
-
Explanation: The presence of impurities, oils, or sizing agents on the fabric can inhibit uniform dye absorption, leading to patchy results.[2][13][22]
-
Solution: Thoroughly scour and rinse the fabric before dyeing to remove any contaminants.[13][22] The fabric should be fully wetted out to ensure even initial contact with the dyebath.[8]
-
-
Possible Cause 3: Uneven Liquor Circulation or Agitation.
Problem: The final shade is significantly lighter than targeted and appears uneven or faded in areas.
-
Possible Cause 1: Incorrect Temperature Profile.
-
Explanation: Dyeing polyester with disperse dyes requires high temperatures (typically 130°C) to open the fiber structure and allow dye molecules to penetrate.[8][23] If the temperature is too low, dye uptake will be insufficient.[13] Furthermore, if the temperature is raised too quickly, especially between 85°C and 110°C where dye uptake accelerates, the dye can rush onto the fabric unevenly.[23]
-
Solution: Adhere to a controlled heating rate, typically 1-2°C per minute.[8][23] Ensure the dyeing machine reaches and holds the target temperature (e.g., 130°C) for the recommended duration (30-60 minutes) to allow for full dye penetration and leveling.[8]
-
-
Possible Cause 2: Improper pH Control.
-
Explanation: As mentioned in the FAQs, an incorrect pH can lead to poor dye stability and fixation. If the pH drifts upwards during the process, dye hydrolysis can occur, resulting in a weaker shade.[7][10]
-
Solution: Buffer the dyebath to maintain a stable pH of 4.5-5.5 throughout the entire dyeing cycle using an acetic acid/sodium acetate (B1210297) buffer system.[6][8]
-
Problem: There is poor batch-to-batch reproducibility of the final color.
-
Possible Cause 1: Inconsistent Process Parameters.
-
Explanation: Minor variations in temperature, pH, liquor ratio, or time between batches can lead to noticeable differences in the final shade.[1]
-
Solution: Strictly control and document all process parameters for each experiment. Use calibrated equipment and ensure precise measurements of dyes and auxiliaries. Implement a standardized dyeing protocol.
-
-
Possible Cause 2: Incomplete Reduction Clearing.
-
Explanation: If the reduction clearing process is not performed consistently, varying amounts of surface dye may remain, affecting the final perceived color and fastness properties.
-
Solution: Standardize the reduction clearing protocol, including chemical concentrations, temperature, and time, for all batches to ensure consistent removal of unfixed dye.[14]
-
Data Presentation: Process Parameters
For optimal results and reproducibility, the following parameters are recommended for dyeing polyester with this compound.
Table 1: Recommended Parameters for High-Temperature Dyeing
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Dyeing Temperature | 130°C | Opens polyester fiber structure for effective dye diffusion and penetration.[8][23] |
| pH Level | 4.5 - 5.5 | Ensures maximum stability of the disperse dye and optimal exhaustion.[6][7][8] |
| Holding Time | 30 - 60 minutes | Depends on the desired depth of shade; allows for dye migration and leveling.[8] |
| Heating Rate | 1 - 2°C / minute | Prevents rapid, uneven dye uptake, especially in the critical 85-110°C range.[8][23] |
| Liquor Ratio | 1:10 to 1:15 | Ensures adequate liquor circulation and even contact between fabric and dyebath.[8] |
Table 2: Typical Recipe for Post-Dyeing Reduction Clearing
| Component | Concentration | Purpose |
|---|---|---|
| Sodium Hydrosulfite | 2 g/L | Reducing agent to decompose unfixed surface dye.[9][24] |
| Caustic Soda (NaOH) | 2-3 mL/L | Provides the necessary alkaline conditions for the reduction process.[9][25] |
| Temperature | 70 - 80°C | Optimal temperature for the reduction reaction.[14] |
| Time | 20 minutes | Sufficient duration for complete clearing.[14][17] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
-
Preparation:
-
Dye Dispersion:
-
Separately, create a smooth paste of the required amount of this compound powder with a small amount of water.
-
Gradually add more water to this paste to create a fine, stable dispersion.
-
-
Dyeing Cycle:
-
Set the initial dyebath temperature to 60°C. Add the prepared dye dispersion to the bath.[20]
-
Introduce the polyester fabric into the dyebath.
-
Run for 15 minutes at 60°C to ensure even wetting and initial dye adsorption.[20]
-
Increase the temperature to 130°C at a controlled rate of 1-2°C per minute.[8][23]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[8]
-
After the holding period, cool the dyebath slowly to 70°C.
-
-
Rinsing:
-
Drain the dyebath.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Protocol 2: Post-Dyeing Reduction Clearing
-
Bath Preparation:
-
Clearing Process:
-
Final Rinsing and Neutralization:
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving uneven dyeing.
Caption: Key interdependent parameters influencing the quality of disperse dyeing.
Caption: Standard experimental workflow for dyeing polyester with this compound.
References
- 1. autumnchem.com [autumnchem.com]
- 2. vichem.vn [vichem.vn]
- 3. researchgate.net [researchgate.net]
- 4. Uneven Dyeing: What Causes It? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 6. What is the pH sensitivity of disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. autumnchem.com [autumnchem.com]
- 9. textilelearner.net [textilelearner.net]
- 10. skygroupchem.com [skygroupchem.com]
- 11. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 12. Leveling agents chemistry and Performance | PDF [slideshare.net]
- 13. skygroupchem.com [skygroupchem.com]
- 14. ijarbs.com [ijarbs.com]
- 15. pacifictexchem.in [pacifictexchem.in]
- 16. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 17. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 18. US4286961A - Reduction clearing of disperse dyes - Google Patents [patents.google.com]
- 19. worlddyevariety.com [worlddyevariety.com]
- 20. textilelearner.net [textilelearner.net]
- 21. Dispersing and leveling agents for disperse dyes [unicomchemicals.com]
- 22. Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 23. What is the dyeing process of disperse dye polyester? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 24. skychemi.com [skychemi.com]
- 25. How to optimize the post - treatment process after disperse dyeing? - Blog [etowndyes.com]
Technical Support Center: Optimization of Catalyst Concentration for Disperse Blue 85 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic degradation of Disperse Blue 85 and similar dyes.
Troubleshooting Guide
This guide addresses common problems encountered during the degradation of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Suggested Solution(s) |
| Why is the dye degradation efficiency low? | Inadequate Catalyst Concentration: The amount of catalyst may be insufficient for the initial dye concentration.[1][2] | Incrementally increase the catalyst dosage and monitor the degradation efficiency to determine the optimal concentration.[1] Be aware that an excessive catalyst amount can lead to turbidity, which may hinder light penetration in photocatalytic systems.[2] |
| Suboptimal pH: The pH of the reaction mixture significantly influences the surface charge of the catalyst and the generation of reactive oxygen species.[1][3] | Determine the optimal pH for your specific catalyst system by conducting experiments across a range of pH values. For many advanced oxidation processes (AOPs), a slightly acidic to neutral pH is effective.[1][4] | |
| Insufficient Oxidant Dosage (for Fenton/Photo-Fenton): The concentration of the oxidant (e.g., H₂O₂) may be too low to generate enough hydroxyl radicals.[1] | Gradually increase the oxidant dosage. However, avoid excessive amounts as it can lead to scavenging of hydroxyl radicals.[5] | |
| Why are the experimental results inconsistent? | Inconsistent Mixing Speed: Inadequate mixing can lead to poor catalyst dispersion and mass transfer limitations. | Ensure a consistent and appropriate mixing speed throughout the experiment to maintain a homogenous suspension. A typical mixing speed used is 50 rpm.[5] |
| Fluctuations in Temperature: Reaction kinetics can be temperature-dependent.[6] | Maintain a constant temperature throughout the experiment unless investigating its effect. | |
| Why does the color disappear but the COD/TOC removal is low? | Formation of Intermediate Byproducts: The chromophore of the dye molecule has been broken, but the molecule has not been fully mineralized into CO₂ and H₂O.[1] | - Increase the reaction time to allow for the complete oxidation of intermediates.[1]- Increase the catalyst and/or oxidant dosage.[1]- Consider a sequential treatment approach, such as combining with a biological treatment step.[1] |
| Why does the degradation rate decrease over time? | Catalyst Deactivation/Saturation: The catalyst's active sites may become saturated with dye molecules or intermediates. | - For reusable catalysts, consider regeneration procedures.- If the catalyst is not reusable, ensure the initial dosage is sufficient for the desired reaction time. |
| Accumulation of Intermediates: Intermediate products can compete with the dye molecules for the catalyst's active sites and reactive oxygen species.[6] | Optimize the initial dye-to-catalyst ratio to minimize the rapid accumulation of inhibitory intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound degradation?
A1: Common catalysts fall under the category of Advanced Oxidation Processes (AOPs). These include:
-
Fenton's Reagent: A mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂).[4][5]
-
Photo-Fenton Reagents: Fenton's reagent combined with UV or visible light.[4]
-
Photocatalysts: Semiconductor materials like Titanium Dioxide (TiO₂), Zinc Oxide (ZnO), and Strontium Chromate (SrCrO₄) that are activated by light.[3][4][7]
Q2: How does catalyst concentration affect the degradation rate?
A2: Initially, increasing the catalyst concentration generally increases the degradation rate because more active sites are available for the reaction.[2] However, beyond an optimal concentration, the rate may plateau or even decrease. This can be due to increased turbidity of the solution, which scatters light and reduces the efficiency of photocatalysis, or due to the agglomeration of catalyst particles, which reduces the effective surface area.[8]
Q3: What is the role of pH in the degradation process?
A3: The pH of the solution is a critical parameter.[3] It can affect the surface charge of the catalyst, the aggregation of catalyst particles, and the potential for generating hydroxyl radicals, which are the primary oxidizing species in many AOPs.[1] For instance, the Fenton process is most effective at an acidic pH, typically around 3.[4][5]
Q4: Can the catalyst be reused?
A4: The reusability of a catalyst depends on the specific material and the reaction conditions. Some solid photocatalysts can be recovered and reused after washing and drying. However, their efficiency may decrease over multiple cycles due to surface fouling or poisoning. It is essential to test the catalyst's stability and activity over several cycles.
Data Presentation
Table 1: Optimized Conditions for Disperse Blue Dye Degradation using Fenton and Photo-Fenton Processes.
| Dye | Catalyst System | Catalyst/Oxidant Concentration | pH | Reaction Time | Degradation Efficiency | Reference |
| Disperse Blue 79 | Fe²⁺/H₂O₂ (Fenton) | 20 mg/L Fe²⁺, 150 mg/L H₂O₂ | 3 | 60 min | 85% Color Removal, 75% COD Removal | [4][5] |
| Bezathrene Blue RS | Fe²⁺/H₂O₂/UV (Photo-Fenton) | Not Specified | 3 | 3 hours | 77.09% | [4] |
| Bezathrene Blue RS | Fe²⁺/H₂O₂/Sunlight (Helio-Photo-Fenton) | Not Specified | 3 | 3 hours | 97.84% | [4] |
Table 2: Optimized Conditions for Photocatalytic Degradation of Disperse Blue Dyes.
| Dye | Catalyst | Catalyst Concentration | pH | Initial Dye Concentration | Degradation Efficiency | Reference |
| Disperse Blue 94 | Strontium Chromate (SrCrO₄) | 0.25 g / 100 mL | 7.0 | 3 x 10⁻⁵ M | Optimum degradation observed | [4][7] |
| Disperse Blue 79:1 | ZnO/Mn | 0.05 g / 100 mL | 8.5 | 3 x 10⁻⁵ M | 98% after 60 min | [3] |
Experimental Protocols
Protocol 1: Optimization of Catalyst Concentration for this compound Degradation using Fenton Process
-
Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
Experimental Setup:
-
Catalyst Addition:
-
To each beaker, add a different concentration of the ferrous ion source (e.g., FeSO₄·7H₂O). The concentration range should be selected based on literature, for example, from 10 mg/L to 50 mg/L.[5]
-
Add a fixed concentration of H₂O₂ to each beaker to initiate the reaction.
-
-
Reaction and Sampling:
-
Start a timer immediately after the addition of H₂O₂.
-
At regular intervals (e.g., 10, 20, 30, 60 minutes), withdraw a sample from each beaker.
-
Immediately quench the reaction in the sample by adding a suitable reagent (e.g., a strong base to raise the pH) to stop the generation of hydroxyl radicals.
-
-
Analysis:
-
Centrifuge or filter the samples to remove any precipitated iron hydroxides.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
-
Optimization: Plot the degradation efficiency against the catalyst concentration to determine the optimal dosage.
Protocol 2: Optimization of Catalyst Concentration for this compound Degradation using a Photocatalyst
-
Preparation of Dye Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Experimental Setup:
-
In a series of photoreactors, add a fixed volume of the this compound solution.
-
Adjust the pH to the desired value.
-
-
Catalyst Addition:
-
Add varying amounts of the photocatalyst (e.g., TiO₂, ZnO) to each reactor to achieve a range of concentrations (e.g., 0.1 g/L to 1.0 g/L).[9]
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspensions in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
-
Photoreaction and Sampling:
-
Turn on the light source (e.g., UV lamp or solar simulator).
-
At regular time intervals, withdraw samples from each reactor.
-
-
Analysis:
-
Centrifuge the samples to separate the catalyst particles.
-
Measure the absorbance of the supernatant and calculate the degradation efficiency as described in Protocol 1.
-
-
Optimization: Plot the degradation efficiency versus catalyst concentration to identify the optimal loading.
Mandatory Visualization
Caption: Experimental workflow for optimizing catalyst concentration.
Caption: Troubleshooting logic for low degradation efficiency.
References
Technical Support Center: Reducing Effluent Contamination from Disperse Blue 85 Dyeing Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the treatment of wastewater containing Disperse Blue 85.
Frequently Asked Questions (FAQs) & Troubleshooting
General Information
Q1: What are the primary environmental concerns associated with this compound?
This compound is a synthetic dye characterized by its low water solubility and complex aromatic structure, which makes it resistant to conventional wastewater treatment methods.[1] The primary environmental issues stemming from its release include:
-
Water Coloration: The intense color of the dye reduces sunlight penetration in water bodies, which can inhibit photosynthesis and disrupt aquatic ecosystems.[2][3]
-
Toxicity: Azo dyes, such as this compound, have the potential to break down into harmful aromatic amines, some of which are known to be toxic, mutagenic, or carcinogenic.[4][5]
-
High Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD): Effluents from dyeing processes typically contain high levels of organic pollutants, leading to increased COD and BOD, which depletes dissolved oxygen in water and harms aquatic life.[3][5]
Q2: What are the typical characteristics of untreated wastewater from this compound dyeing?
Wastewater from this compound dyeing processes is a significant source of pollution and typically exhibits the following characteristics:
-
High concentration of unfixed dye: Approximately 10-20% of the dye used in the process does not bind to the fabric and is released into the effluent.[6]
-
Presence of chemical auxiliaries: The effluent contains various chemicals used in the dyeing process, such as dispersing agents, leveling agents, and salts.[7]
-
Extreme pH and high temperatures: The wastewater is often characterized by high temperatures and fluctuating pH levels.[4]
-
High levels of Total Suspended Solids (TSS), COD, and BOD. [5]
Process Optimization & Troubleshooting
Q3: How can the dyeing process itself be optimized to reduce effluent contamination?
Optimizing the dyeing process is a crucial first step in minimizing the environmental impact. Key strategies include:
-
Lowering the liquor ratio: Reducing the amount of water used per unit of fabric (e.g., from a 1:15 to a 1:6–1:8 ratio) significantly decreases water, chemical, and energy consumption.[4]
-
Optimizing temperature and time: Precise control over the dyeing temperature and duration can enhance dye uptake by the fabric, thereby reducing the residual dye in the effluent.[4]
Q4: What are common issues and troubleshooting steps for various treatment methods for this compound effluent?
Here are some common problems encountered during the treatment of this compound wastewater and their potential solutions:
Adsorption-Based Treatment
| Issue | Possible Cause | Troubleshooting Steps |
| Low dye removal efficiency | Incorrect pH affecting surface charge. | Conduct batch experiments to determine the optimal pH for adsorption. For many disperse dyes, a slightly acidic to neutral pH is effective.[1] |
| Insufficient adsorbent dosage. | Increase the adsorbent dosage to provide more active sites for dye uptake.[1] | |
| Adsorbent saturation. | Regenerate the adsorbent if possible, or replace it with fresh adsorbent. | |
| Competition from other substances in the effluent. | Pre-treat the wastewater to remove interfering substances. |
Chemical Coagulation/Flocculation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor floc formation | Incorrect coagulant dosage (under-dosing or over-dosing).[1] | Perform a jar test to determine the optimal coagulant dosage. |
| Suboptimal pH. | Adjust the pH of the wastewater to the optimal range for the specific coagulant being used.[1] | |
| High residual turbidity | Inadequate mixing. | Ensure proper rapid mixing for coagulant dispersion and slow mixing for flocculation. |
| Flocs are too small and do not settle. | Consider using a flocculant aid to promote the formation of larger, denser flocs. |
Advanced Oxidation Processes (AOPs) - e.g., Fenton's Reagent
| Issue | Possible Cause | Troubleshooting Steps |
| Low color or COD removal | Incorrect pH. | Adjust the pH to the optimal range for the AOP (e.g., pH 3-4 for the Fenton process).[8] |
| Inappropriate H₂O₂/Fe²⁺ ratio. | Optimize the molar ratio of hydrogen peroxide to the iron catalyst.[8] | |
| Scavenging of radicals by other substances in the wastewater. | Pre-treat the effluent to remove radical scavengers. | |
| Formation of iron sludge | High dosage of iron catalyst. | Optimize the catalyst dosage to minimize sludge formation. |
Biological Treatment
| Issue | Possible Cause | Troubleshooting Steps |
| Low treatment efficiency | Suboptimal operating conditions (pH, temperature). | Ensure the pH and temperature are within the optimal range for the specific microorganisms being used.[4] |
| Insufficient nutrient availability for microbial growth. | Supplement the medium with necessary nutrients.[4] | |
| Toxicity of the dye or other chemicals to the microorganisms. | Acclimatize the microbial culture to the wastewater or pre-treat the effluent to reduce toxicity.[4] |
Quantitative Data on Treatment Efficiencies
The following tables summarize the performance of various treatment methods for disperse dyes, including those similar to this compound.
Table 1: Adsorption-Based Treatment of Disperse Dyes
| Adsorbent | Dye | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time | Removal Efficiency (%) | Reference |
| Iraqi Dates Palm Seeds Activated Carbon | Disperse Blue 26 | - | - | - | - | 66.47 | [9] |
| Commercial Activated Carbon | Disperse Blue 26 | - | - | - | - | 54.33 | [9] |
Table 2: Chemical Treatment of Disperse Dyes
| Treatment Method | Dye | Initial Concentration (mg/L) | Reagent Dosage | pH | Treatment Time | Color Removal (%) | COD Removal (%) | Reference |
| Fenton (H₂O₂/Fe²⁺) | Disperse Blue 79 | 60 | 150 mg/L H₂O₂, 20 mg/L Fe²⁺ | - | 60 min | 85 | 75 | [8] |
| Coagulation (Organic/Inorganic Polymer) | RCB Dye | 50 | - | 7.5 | - | 95 | 92 | [9] |
| Ozonation | Disperse Dark Blue 148 | 100 | - | - | 160 min | 79.63 | 75.81 - 78.14 | [9] |
Table 3: Biological and Enzymatic Treatment of Disperse Dyes
| Treatment Method | Dye | Initial Concentration (mg/L) | Co-substrate/Mediator | Treatment Time | Decolorization Rate (%) | Reference |
| Sequential Batch Biofilter | Disperse Blue 79 | 48 | Present | 24 hours | 95 | [9] |
| Laccase from Pycnoporus | Disperse Blue 2BLN 100% | 50 | 0.15 mM HBT | - | >85 | [6] |
Experimental Protocols
1. Jar Test Protocol for Coagulation-Flocculation
This protocol is used to determine the optimal dosage of a coagulant for the treatment of this compound effluent.
Materials:
-
Six 1-liter beakers
-
Jar testing apparatus with six paddles
-
Wastewater containing this compound
-
Coagulant stock solution (e.g., alum, ferric chloride)
-
pH meter and adjustment solutions (e.g., NaOH, H₂SO₄)
-
Pipettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Fill each of the six beakers with 1000 mL of the this compound effluent.
-
pH Adjustment: Adjust the pH of the wastewater in each beaker to the desired level for the specific coagulant.
-
Coagulant Addition: While stirring at a rapid mix speed (e.g., 100-120 rpm), add increasing doses of the coagulant stock solution to five of the beakers. Leave one beaker as a control without any coagulant.[1]
-
Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure the complete and uniform dispersion of the coagulant.[1]
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote the formation of flocs.[1]
-
Settling: Stop the stirrers and allow the flocs to settle for 30 minutes.[1]
-
Analysis: Carefully collect a supernatant sample from each beaker and measure the residual dye concentration using a spectrophotometer at the maximum absorbance wavelength of this compound. Also, measure the final pH and turbidity.
-
Determine Optimal Dosage: The optimal coagulant dosage is the one that results in the highest dye removal with the lowest residual turbidity.
2. Batch Adsorption Protocol
This protocol is designed to evaluate the adsorption capacity of a specific adsorbent for this compound.
Materials:
-
Conical flasks (e.g., 250 mL)
-
Shaker or magnetic stirrers
-
Wastewater or a synthetic solution of this compound of known concentration
-
Adsorbent material
-
pH meter and adjustment solutions
-
Filtration apparatus
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Adsorbent and Dye Solution: Prepare a stock solution of this compound and a series of dilutions to the desired initial concentrations. Weigh the required amount of adsorbent.
-
Adsorption Experiment:
-
Add a fixed volume of the dye solution to a series of conical flasks.
-
Add a pre-determined amount of the adsorbent to each flask.
-
Adjust the pH of the solutions to the desired value.
-
-
Agitation: Place the flasks on a shaker or use magnetic stirrers to agitate the mixtures at a constant speed and temperature for a specified period (e.g., 2 hours) to ensure equilibrium is reached.[1]
-
Sampling and Analysis: At regular time intervals, withdraw a sample from each flask. Filter the sample immediately to remove the adsorbent. Analyze the filtrate for the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.[1]
-
Data Analysis: Calculate the percentage of dye removal and the amount of dye adsorbed per unit mass of adsorbent at equilibrium.
3. Laccase-Mediated Decolorization Protocol
This protocol outlines a method for the enzymatic decolorization of this compound using laccase.
Materials:
-
Flasks (e.g., 250 mL)
-
Thermostatic water bath or incubator
-
This compound solution
-
Buffer solution (to maintain optimal pH, e.g., pH 4)
-
Laccase enzyme solution
-
Mediator (e.g., 1-hydroxybenzotriazole (B26582) - HBT)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a flask, combine the this compound solution (e.g., 50 mg/L), buffer solution, and the mediator (e.g., 0.15 mM HBT).[6]
-
Enzyme Addition: Initiate the reaction by adding the laccase enzyme solution (e.g., 0.33 U/mL).[6]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the laccase (e.g., 65°C).[6]
-
Monitoring Decolorization: At different time intervals, withdraw a sample from the reaction mixture and measure the absorbance at the maximum wavelength of this compound using a spectrophotometer to determine the extent of decolorization.
-
Control Experiments: Run control experiments without the enzyme and without the mediator to assess their individual contributions to decolorization.
Visualizations
Caption: Workflow for the Jar Test Protocol.
Caption: Troubleshooting Logic for Low Treatment Efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Textile finishing dyes and their impact on aquatic environs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oaji.net [oaji.net]
Technical Support Center: Gas Fading in Textiles Dyed with Disperse Blue 85
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and textile professionals encountering gas fading issues with textiles dyed with Disperse Blue 85.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and storage of dyed textiles.
Q: My polyester (B1180765) fabric dyed with this compound has developed a reddish or purplish hue after a period of storage. What is the cause of this color change?
A: This phenomenon is known as "gas fading" or "atmospheric fading." It is a chemical degradation of the dye molecule caused by exposure to atmospheric pollutants, primarily oxides of nitrogen (NOx), such as nitrogen dioxide (NO2).[1][2] Disperse dyes, particularly blue and violet shades based on azo and anthraquinone (B42736) structures, are susceptible to this issue.[1][2][3] The NOx gases react with the amino groups present in the dye's chemical structure, leading to a process called diazotization or nitrosation.[4][5] This reaction alters the dye's molecular structure, which in turn changes its light-absorbing properties and results in a visible color shift, often towards the red end of the spectrum.[2][6]
Q: What are the primary environmental factors that trigger or accelerate this gas fading?
A: The primary culprits are airborne oxides of nitrogen (NOx) and ozone.[1][7] These pollutants are common in urban and industrial environments, often originating from the combustion of gas heaters and vehicle exhaust.[2][4][5] Several factors can influence the severity of fading:
-
High concentration of NOx: The higher the concentration of nitrogen oxides in the air, the faster the fading will occur.[2]
-
High Humidity: Elevated humidity can sometimes accelerate the fading process, particularly in the presence of ozone.[4][5][6]
-
Ozone: In addition to NOx, atmospheric ozone can cause a similar fading effect, which is oxidative in nature.[6][7]
Q: My test samples are showing inconsistent fading. What variables could be at play?
A: Inconsistent fading can be attributed to several factors:
-
Uneven Pollutant Exposure: Samples stored in different locations may be exposed to varying concentrations of NOx. Even within the same storage area, airflow patterns can create micro-environments with higher pollutant levels.
-
Dye Penetration: The rate of fading can be influenced by the dye's position within the fiber.[6] Dye molecules on the surface of the fiber are more exposed to atmospheric gases and will fade more quickly than molecules that have penetrated deeper into the fiber core.[6] Inconsistent dyeing processes can lead to variations in dye penetration and thus, inconsistent fading.
-
Packaging Materials: Some packaging materials, like cardboard, can release polyphenols that may interact with the dyeing or contribute to discoloration.[8]
Q: How can I experimentally improve the gas fade resistance of textiles dyed with this compound?
A: You can implement several strategies to mitigate gas fading:
-
Application of Gas Fade Inhibitors: These are chemical finishes designed to protect the dye molecules. Polyalkylene imines are one type of inhibitor that can be applied to the textile via padding, spraying, or exhaustion methods to improve color fastness against atmospheric oxides of nitrogen.[2] Resinous-type inhibitors are also available for polyester, nylon, and other synthetic fabrics.[9]
-
Optimization of the Dyeing Process: Modifying the dyeing protocol to ensure deep and uniform penetration of the dye into the fiber core can offer some protection, as the polymer itself can shield the dye molecules from atmospheric contact.[6] This often involves dyeing at higher temperatures (around 130°C for polyester) to promote dye diffusion.[10]
-
Dye Selection: While this guide focuses on this compound, consider evaluating alternative disperse dyes known for better gas fade fastness in your specific application. Dyes can be engineered to have greater resistance by modifying their chemical structure, for instance, by reducing the basicity of the amino groups.[2][3]
Data Presentation
Table 1: Factors Influencing Gas Fading Severity
| Factor | Effect on Fading | Notes |
| NOx Concentration | Increases rate and severity | Primary cause of gas fading. Common in industrial and urban air.[2][4][5] |
| Ozone Concentration | Can cause significant fading | An oxidative fading mechanism, distinct from but often co-occurring with NOx fading.[6][7] |
| Relative Humidity | Can accelerate fading | Particularly noted to increase the fading effect of ozone on some disperse dyes.[4][5][6] |
| Dye Penetration | Deeper penetration reduces fading | Dye on the fiber surface is more susceptible than dye in the fiber core.[6] |
| Fiber Type | High | A known issue for disperse dyes on hydrophobic fibers like polyester, nylon, and cellulose (B213188) acetate.[1][2][11] |
Table 2: Example Fastness Properties of Anthraquinone Disperse Dyes
| Dye C.I. Number | Fiber Type | Light Fastness | Wash Fastness (Staining) | Sublimation Fastness | Rubbing Fastness |
| Disperse Blue 56 | Polyester | 5-6 | 4-5 | 4 | 4-5 |
| Disperse Blue 87 | Polyester | 6 | 4 | 4-5 | 4-5 |
| Disperse Red 92 | Polyester | 5 | 4-5 | 3-4 | 4-5 |
| Note: This data is for illustrative purposes for other disperse dyes. Fastness grades can vary based on dyeing concentration, substrate, and testing method.[3] |
Experimental Protocols
AATCC Test Method 23: Colorfastness to Burnt Gas Fumes (Summarized Protocol)
This test is designed to determine the resistance of colored textiles to atmospheric oxides of nitrogen as derived from the combustion of gas.[6]
1. Principle: A specimen of the textile and a control fabric are exposed simultaneously to oxides of nitrogen in a closed chamber until the control fabric shows a color change corresponding to a standard of fading. The color change of the test specimen is then evaluated.[4][5]
2. Apparatus:
-
Exposure Chamber with a means for generating oxides of nitrogen (e.g., from a gas burner or a cylinder of nitric oxide).
-
Standard of Fading (Control Ribbon): A standard dyed fabric known to be sensitive to gas fading (e.g., dyed with 1% Disperse Blue 3).[6]
-
Gray Scale for Color Change for evaluation.
3. Procedure:
-
Specimen Preparation: Cut a piece of the test fabric.
-
Exposure:
-
Suspend the test specimen and a strip of the control ribbon in the exposure chamber. Ensure they hang freely and are not in contact with each other or heated surfaces.
-
Introduce the oxides of nitrogen into the chamber. The temperature should be maintained below the specified limit (e.g., 60°C or 140°F).
-
Monitor the control ribbon. The exposure constitutes one cycle when the control ribbon's color has changed to match a previously established fading standard.
-
-
Evaluation:
-
After one cycle, remove the specimens and allow them to condition.
-
Compare the color of the exposed test specimen with an unexposed piece of the same fabric.
-
Rate the change in color using the Gray Scale for Color Change. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.
-
-
Reporting:
Mandatory Visualization
Caption: The chemical mechanism of gas fading on textiles.
Caption: A troubleshooting workflow for addressing gas fading.
Frequently Asked Questions (FAQs)
Q: What is gas fading? A: Gas fading is the discoloration or fading of dyes on textiles due to a chemical reaction with pollutants in the atmosphere.[1][12] The most common pollutants responsible are oxides of nitrogen (NOx), but sulfur oxides and ozone can also cause fading.[1][4][5] This type of fading can occur even when the textile is not exposed to light.[1][12]
Q: Which types of dyes are most susceptible to gas fading? A: Disperse dyes are particularly known for their susceptibility to gas fading, especially when used on hydrophobic fibers like polyester, nylon, and cellulose acetate.[2][7] Within this class, blue, violet, and red shades containing aminoanthraquinone or certain azo structures are often the most problematic.[1][2]
Q: Are there standard industry methods to test for gas fade resistance? A: Yes, the textile industry uses standardized test methods to evaluate colorfastness to gas fading. A prominent example is AATCC Test Method 23, "Colorfastness to Burnt Gas Fumes," which assesses resistance to nitrogen oxides.[6] There are also specific tests for evaluating resistance to ozone.[4][5] These tests provide a numerical rating (typically on a 1-5 scale) to quantify a dye's performance.
Q: What are gas fade inhibitors and how do they work? A: Gas fade inhibitors are chemical compounds applied to textiles to minimize color change from atmospheric pollutants.[9] They function by preferentially reacting with the NOx or ozone, or by forming a protective barrier around the dye molecules, thereby preventing the gases from degrading the dye. Examples include various amines and resinous compounds that can be applied during the finishing stage of textile production.[2][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. US5904738A - Gas-fade inhibition - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Color Fastness Of Textiles To Atmospheric Pollution - News [colorfuldyes.com]
- 5. Testing of Textiles' Resistance To Nitrogen Oxides, Smoke, Ozone, Etc. - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. tandfonline.com [tandfonline.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. novachem.com [novachem.com]
- 9. organicdye.com [organicdye.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. The fading of colouring matters | Scilit [scilit.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Disperse Blue 85
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Disperse Blue 85 from textile samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: I am seeing low recovery of this compound from my textile samples. What are the recommended extraction procedures?
A1: Low recovery is often due to inefficient extraction from the textile matrix, particularly polyester (B1180765).[1] Here are some troubleshooting steps:
-
Solvent Selection: Methanol (B129727) is a common solvent for extracting disperse dyes.[2][3] For polyester fibers, more rigorous solvents like chlorobenzene (B131634) or dimethylformamide (DMF) may be necessary to achieve good recovery.[1]
-
Extraction Technique: Ultrasonic extraction is a widely used and effective method.[2][3] Ensure your ultrasonication parameters (time and temperature) are optimized. A typical starting point is 30 minutes at 50-60°C.[3][4]
-
Sample Homogenization: Finely chopping or shredding the textile sample increases the surface area for extraction, leading to improved efficiency.
-
Extraction Conditions: For challenging extractions from polyester, heating at elevated temperatures (e.g., 100-130°C) with a solvent like chlorobenzene can be effective.[1]
Q2: My sample extract is very dirty and I suspect it's causing issues with my LC-MS system. How can I clean up my sample?
A2: Complex sample matrices, such as textile extracts, can introduce numerous interferences.[5] Proper sample cleanup is crucial to minimize matrix effects.[5] Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components.[5] Reversed-phase (C18) or polymer-based SPE cartridges are good starting points for the non-polar this compound.
-
Filtration: Always filter your final extract through a 0.22 µm or 0.45 µm syringe filter (PTFE is a good choice for the organic solvents used) before injection to remove particulates and prevent clogging of your LC system.[3]
-
Dilution: A simple yet effective strategy to reduce the concentration of matrix components is to dilute the sample extract.[6] This is particularly useful if your analyte concentration is high enough that sensitivity is not compromised.
LC-MS Method Development
Q3: I am not getting good chromatographic peak shape for this compound. What are some common issues and solutions?
A3: Poor peak shape can be caused by a variety of factors. Here are some things to check:
-
Column Choice: A C18 reversed-phase column is a standard choice for the separation of disperse dyes.[4]
-
Mobile Phase Composition: A typical mobile phase for disperse dye analysis consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier.
-
Mobile Phase Modifier: Adding a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[4][7] Ammonium acetate (B1210297) can also be used as a buffer.[7]
-
Flow Rate and Gradient: Optimize your flow rate and gradient profile to ensure adequate separation of this compound from any co-eluting matrix components.
Q4: I am unsure of the best mass spectrometry parameters for this compound. Where should I start?
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of disperse dyes.[7]
-
Precursor Ion: Based on its molecular formula (C18H14ClN5O5) and weight (415.79 g/mol ), the expected precursor ion ([M+H]+) would be at m/z 416.8.[8]
-
MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode for its high sensitivity and selectivity.[2] Since validated transitions for this compound are not published, it is recommended to perform a product ion scan on the precursor ion (m/z 416.8) to identify the most abundant and stable fragment ions. Based on the fragmentation of similar dyes, you can expect to see characteristic product ions. A good starting point for method development would be to monitor a few of the most intense product ions.
Troubleshooting Matrix Effects
Q5: My signal for this compound is inconsistent and I suspect ion suppression. How can I confirm this?
A5: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the analyte, leading to a decreased signal.[5] Here are two common methods to assess matrix effects:
-
Post-Column Infusion: Infuse a standard solution of this compound at a constant rate into the mobile phase after the analytical column. Inject a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Post-Extraction Spike: Compare the peak area of this compound in a standard solution to the peak area of the same amount of analyte spiked into a blank matrix extract after the extraction process. A lower peak area in the matrix sample indicates ion suppression.
Q6: What are the likely sources of matrix effects in textile extracts for this compound analysis?
A6: The primary sources of matrix interference from textiles, particularly polyester, include:
-
Polyester Oligomers: These are low molecular weight polymers that can leach from the textile during extraction and are known to cause significant matrix effects in LC-MS analysis.[9][10] Both linear and cyclic oligomers can be present.[10]
-
Finishing Agents and Additives: Textiles are often treated with a variety of chemicals such as softeners, flame retardants, and anti-static agents. These compounds can be co-extracted and interfere with the analysis.
-
Other Dyes and Pigments: If the textile is a blend or has been treated with other colorants, these can also co-elute and cause matrix effects.
Q7: How can I mitigate the matrix effects I am observing?
A7: Here is a systematic approach to mitigating matrix effects:
-
Improve Sample Preparation: As discussed in Q2, more effective sample cleanup using techniques like SPE is the first line of defense against matrix effects.[5]
-
Optimize Chromatography: Adjust your LC method (gradient, column chemistry) to chromatographically separate this compound from the interfering matrix components.
-
Use an Internal Standard: An isotopically labeled internal standard for this compound would be ideal to compensate for matrix effects. If unavailable, a structurally similar compound that does not interfere with this compound can be used as an internal standard.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[5]
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of disperse dyes. Note that these are starting points and should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | [3][7] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | [4][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [4][7] |
| Flow Rate | 0.3 - 0.6 mL/min | [7] |
| Injection Volume | 5 - 10 µL | [7] |
| Ionization Mode | ESI Positive | [7] |
| This compound [M+H]+ | m/z 416.8 | [8] |
Experimental Protocols
Protocol 1: Standard Extraction of this compound from Textiles
This protocol is a general starting point for the extraction of this compound from textile samples.
-
Sample Preparation: Accurately weigh approximately 1.0 g of the finely cut textile sample into a suitable extraction vessel.
-
Extraction: Add 20 mL of methanol to the vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at 50°C.[3]
-
Centrifugation: After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the textile fibers and any insoluble material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for LC-MS analysis. If high matrix effects are observed, consider a dilution step before injection.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for addressing matrix effects.
Caption: The mechanism of ion suppression in the ESI source.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of liquid chromatography and mass spectroscopy to select an oligomer representative of polyester hydrolysis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Probing Polyester Branching by Hybrid Trapped Ion-Mobility Spectrometry–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Process parameter optimization for microbial remediation of azo dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the process parameter optimization for microbial remediation of azo dyes.
Frequently Asked Questions (FAQs)
Q1: My microbial culture is not showing any significant decolorization of the azo dye. What are the initial checks I should perform?
A1: When observing a lack of decolorization, it's crucial to systematically verify your experimental setup. First, confirm the viability of your microbial inoculum. Streak a sample onto a suitable agar (B569324) medium to check for growth. Second, ensure the media composition is correct, including the basal salt medium and any required co-substrates. Third, verify that the initial dye concentration is not at a toxic level for the selected microorganism; concentrations that are too high can inhibit microbial activity.[1][2] Finally, confirm that the incubation conditions (temperature, pH, and aeration) are within the optimal range for your specific microbial strain.
Q2: What is the optimal pH range for microbial decolorization of azo dyes?
A2: The optimal pH for bacterial decolorization of azo dyes typically falls within the range of 6.0 to 10.0.[3][4] However, the ideal pH can vary significantly depending on the specific microbial species and the chemical structure of the azo dye. For instance, some studies have reported maximum decolorization under neutral to slightly alkaline conditions. It is recommended to perform a pH optimization experiment for your specific system.
Q3: How does temperature affect the efficiency of azo dye bioremediation?
A3: Temperature is a critical parameter that directly influences microbial growth and enzymatic activity.[5] Most bacteria used for azo dye degradation have an optimal temperature range of 30-40°C.[6][7] Temperatures below the optimum can slow down the metabolic rate, while temperatures above the optimum can lead to enzyme denaturation and decreased cell viability, both resulting in reduced decolorization efficiency.[3][5]
Q4: Can the initial concentration of the azo dye impact the remediation process?
A4: Yes, the initial dye concentration is a significant factor. While a certain concentration is required as a substrate for the microorganisms, excessively high concentrations can be toxic and inhibit microbial growth and enzymatic activity.[1] The optimal initial dye concentration varies between different microorganisms and dyes. It is advisable to test a range of concentrations to determine the optimal level for your experiment.[4][8]
Q5: Is a supplementary carbon or nitrogen source necessary for efficient decolorization?
A5: Azo dyes are often deficient in carbon, making it difficult for microorganisms to utilize them as a sole carbon source.[9] Therefore, the addition of a supplementary carbon source, such as glucose or starch, often enhances decolorization by providing the necessary energy for microbial growth and the production of reducing equivalents required for breaking the azo bonds.[8][9][10] Similarly, an additional nitrogen source, like yeast extract or peptone, can also promote microbial growth and, consequently, decolorization.[9][11]
Troubleshooting Guides
Issue 1: Low Decolorization Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Measure the pH of your culture medium. Adjust the pH to the optimal range for your microbial strain (typically 6.0-10.0) using sterile buffers or acids/bases.[3][4] |
| Incorrect Temperature | Verify the incubator temperature. Ensure it is set to the optimal temperature for your microorganism, usually between 30-40°C.[6][7] |
| Inappropriate Inoculum Size | An inoculum size that is too small may lead to a long lag phase and slow decolorization. Conversely, an overly large inoculum can lead to rapid nutrient depletion. Optimize the inoculum size, often starting with a range of 2-10% (v/v).[1][12] |
| Nutrient Limitation | The basal medium may be lacking essential nutrients or a co-substrate. Supplement the medium with an additional carbon source (e.g., glucose, starch) and a nitrogen source (e.g., yeast extract, peptone) to enhance microbial activity.[9][10][11] |
| Dye Toxicity | The initial dye concentration may be too high, inhibiting microbial growth. Perform a toxicity assay or test a range of lower dye concentrations.[1][2] |
| Oxygen Inhibition | The breakdown of azo bonds is a reductive process that is often inhibited by the presence of oxygen. For many bacteria, static or microaerophilic conditions are more effective for decolorization than shaking (aerobic) conditions.[13] |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Ensure that the inoculum is from a fresh, actively growing culture and that the cell density is consistent for each experiment. Standardize the age and preparation of the inoculum. |
| Media Preparation Inconsistencies | Prepare all media components from the same stock solutions and ensure thorough mixing. Autoclave all batches under the same conditions to avoid variations in media composition. |
| Fluctuations in Incubation Conditions | Use a calibrated incubator and monitor the temperature and shaking speed (if applicable) throughout the experiment. Ensure a consistent pH in all replicates. |
| Inaccurate Measurement of Decolorization | Calibrate the spectrophotometer before each use. Ensure that the samples are properly centrifuged and filtered to remove all microbial cells before measuring the absorbance.[14] |
Quantitative Data Summary
Table 1: Optimal Process Parameters for Azo Dye Decolorization by Various Bacteria
| Microorganism | Azo Dye | Optimal pH | Optimal Temp. (°C) | Optimal Inoculum Size (%) | Decolorization Efficiency (%) |
| Pseudomonas aeruginosa | Brown 703 | Neutral | 38 | Not Specified | 71.36 |
| Pseudomonas aeruginosa | Methyl Red | 9 | 40 | Not Specified | 88.37 |
| Bacillus subtilis | Acid Orange-10 | 8.5 | 40 | 10 | 100 |
| Streptomyces DJP15 | Azo Blue | 7.0-7.5 | 35 | 3 | >76 |
| Klebsiella spp. | Mixed Dyes | 5-7 | 35 | 3 | Not Specified |
| Bacillus megaterium | Acid Red 337 | 7 | 30 | 10 | 91 |
Experimental Protocols
Protocol 1: Determining Percentage of Azo Dye Decolorization
This protocol outlines the spectrophotometric method for quantifying the extent of microbial decolorization of an azo dye.
Materials:
-
Microbial culture in liquid medium containing the azo dye
-
Control medium (without microbial inoculum) with the same concentration of azo dye
-
Spectrophotometer
-
Centrifuge
-
Cuvettes
-
Micropipettes and sterile tips
Procedure:
-
At specified time intervals, aseptically withdraw a sample (e.g., 2 mL) from both the experimental and control flasks.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the microbial cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using the spectrophotometer. Use the sterile medium as a blank.
-
Calculate the percentage of decolorization using the following formula[15][16]: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Initial Absorbance is the absorbance of the control sample at time zero.
-
Final Absorbance is the absorbance of the experimental sample at a given time point.
-
Visualizations
Caption: Experimental workflow for assessing microbial decolorization of azo dyes.
Caption: Logical troubleshooting steps for low azo dye decolorization efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. mdpi.com [mdpi.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. jeb.co.in [jeb.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Bio-degradation of Azo Dye Acid Orange-10 by a New Isolate of Bacillus subtilis Isolated from Soil Sample around Textile Industry in South Karnataka – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. tandfonline.com [tandfonline.com]
Stabilizing Disperse Blue 85 solutions for repeatable spectroscopic measurements
Technical Support Center: Stabilizing Disperse Blue 85 Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the preparation and stabilization of this compound solutions for repeatable spectroscopic measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with in solution?
This compound is a single azo class dye with the chemical formula C18H14ClN5O5 and a molecular weight of 415.79.[1] It is a dark blue powder that is insoluble in water, which presents a primary challenge for preparing solutions for spectroscopic analysis.[1] Its tendency to aggregate and flocculate in aqueous and some organic solutions can lead to inconsistent and non-repeatable spectroscopic measurements.
Q2: What are the main factors that affect the stability of this compound solutions?
The stability of disperse dye solutions, including this compound, is influenced by several factors:
-
Solvent Choice: The type of solvent and its polarity are critical.
-
Temperature: Higher temperatures can increase solubility but may also accelerate degradation or aggregation.
-
pH: The pH of the solution can affect the dye's chemical structure and stability.[2][3][4]
-
Light Exposure: Azo dyes can be susceptible to photodegradation.
-
Presence of Contaminants: Impurities in the dye or solvent can act as nucleation sites for aggregation.[4]
-
Concentration: Higher concentrations are more prone to aggregation and precipitation.
Q3: What is the difference between aggregation and flocculation of dye particles?
Aggregation is the reversible clumping of dye particles, which can often be redispersed by agitation or sonication. Flocculation, on the other hand, is an irreversible process where dye particles form larger, stable clusters that will not redisperse easily, leading to precipitation and a decrease in the concentration of the dye in solution.[4]
Q4: How can I improve the stability of my this compound solution?
To enhance stability, consider the following:
-
Use a high-purity grade of this compound.
-
Select an appropriate organic solvent in which the dye is sufficiently soluble.
-
Employ dispersing agents to prevent particle aggregation.
-
Prepare fresh solutions before use and store them in the dark.
-
Filter the solution to remove any undissolved particles or aggregates.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and spectroscopic measurement of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Absorbance Readings | 1. Solution instability (aggregation/flocculation).2. Precipitation of the dye over time.3. Temperature fluctuations affecting solubility. | 1. Add a dispersing agent to the solvent.2. Prepare fresh solutions immediately before measurement.3. Use a thermostatically controlled cuvette holder. |
| High Background or Noisy Spectrum | 1. Presence of suspended particles scattering light.2. Contaminated or scratched cuvette.3. Solvent absorbance in the measurement range. | 1. Filter the solution through a 0.45 µm syringe filter.2. Thoroughly clean or replace the cuvette.3. Use a high-purity solvent and run a baseline correction with the same solvent. |
| Shifting λmax (Wavelength of Maximum Absorbance) | 1. Change in solvent polarity.2. Alteration of solution pH.3. Degradation of the dye. | 1. Maintain a consistent solvent system for all measurements.2. Buffer the solution if pH sensitivity is suspected.3. Protect the solution from light and prepare it fresh. |
| Low Absorbance Despite Correct Concentration | 1. Incomplete dissolution of the dye.2. Adsorption of the dye to the container walls. | 1. Use sonication to aid dissolution.2. Choose a solvent with higher solubility for this compound. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound Solutions
| Factor | Effect on Stability | Recommendation for Spectroscopic Measurements |
| Solvent | This compound is insoluble in water. Solubility is higher in polar aprotic solvents like DMF and acetone.[5] | Use solvents such as acetone, ethanol, or dimethylformamide (DMF) for preparing stock solutions. |
| Temperature | Increased temperature generally increases solubility but may also increase the rate of aggregation and degradation.[4] | Prepare solutions at room temperature. If heating is used for dissolution, cool the solution to a stable temperature before measurement. |
| pH | The stability of disperse dyes can be pH-dependent. Extreme pH values can lead to degradation.[2][3][4] | For aqueous dilutions, maintain a neutral pH unless the experimental protocol requires otherwise. |
| Light | Azo dyes can undergo photodegradation upon exposure to UV light. | Prepare and store solutions in amber vials or protect them from light to minimize degradation. |
| Additives | Dispersing agents can prevent aggregation and improve solution stability.[4] | Consider the use of a suitable dispersing agent if solution instability is observed. |
Table 2: Illustrative Spectroscopic Data for Disperse Dyes in Different Solvents
Note: The following data is illustrative for disperse dyes and should be experimentally verified for this compound.
| Solvent | Typical λmax Range (nm) | Notes |
| Acetone | 580 - 620 | Good for initial dissolution. |
| Ethanol | 590 - 630 | A commonly used solvent for spectroscopy. |
| Dimethylformamide (DMF) | 600 - 640 | Often provides higher solubility for disperse dyes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder (high purity)
-
Volumetric flask (e.g., 100 mL, Class A)
-
Analytical balance
-
Chosen solvent (e.g., acetone, ethanol, or DMF, spectroscopic grade)
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg).
-
Transfer the powder to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Add more solvent to the flask, ensuring the dye is fully dissolved.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter.
-
Store the stock solution in a tightly sealed, light-protected container.
-
Protocol 2: Spectroscopic Measurement of this compound
-
Materials:
-
This compound stock solution
-
Spectroscopic grade solvent (same as used for the stock solution)
-
Volumetric flasks and pipettes for dilutions
-
UV-Vis spectrophotometer
-
Matched quartz or glass cuvettes
-
-
Procedure:
-
Prepare a series of standard solutions by diluting the stock solution with the chosen solvent.
-
Turn on the spectrophotometer and allow it to warm up and stabilize.
-
Set the spectrophotometer to scan a wavelength range appropriate for a blue dye (e.g., 400-800 nm).
-
Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
-
Measure the absorbance spectrum of a diluted standard solution to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of the blank and all standard solutions.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Visualizations
Caption: Workflow for preparing and analyzing this compound solutions.
References
Validation & Comparative
Comparative Analysis of Disperse Blue 85 and Other Azo Dyes: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the performance and potential biological impact of chemical compounds is paramount. This guide provides a detailed comparative analysis of Disperse Blue 85 against other common azo dyes, focusing on their performance characteristics in textile applications and their cytotoxic effects. All data is presented in a standardized format to facilitate objective comparison, and detailed experimental protocols are provided for key assays.
Executive Summary
This compound, a single azo disperse dye, is a widely used colorant for synthetic fibers, particularly polyester (B1180765). Its performance, in terms of color fastness, is a critical factor for its application. Concurrently, the potential toxicological profile of this and other azo dyes is a significant concern for human health and environmental safety. This guide presents a comparative look at this compound alongside other representative azo dyes—Disperse Blue 79, Disperse Blue 56, Disperse Red 1, and Disperse Orange 3—across key performance and safety parameters.
Data Presentation
Physicochemical Properties
| Dye Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 11370 | 12222-83-2 | C₁₈H₁₄ClN₅O₅ | 415.79[1] |
| Disperse Blue 79 | 11345 | 12239-34-8 | C₂₄H₂₇BrN₆O₁₀ | 639.41 |
| Disperse Blue 56 | 63285 | 12217-79-7 | C₁₄H₁₂N₂O₃ | 256.26 |
| Disperse Red 1 | 11110 | 2872-52-8 | C₁₆H₁₈N₄O₂ | 314.34 |
| Disperse Orange 3 | 11005 | 730-40-5 | C₁₂H₁₀N₄O₂ | 242.23 |
Comparative Performance Data: Color Fastness
The following table summarizes the color fastness properties of the selected dyes on polyester fabric. Ratings are based on a scale of 1 to 5 for washing and sublimation fastness (where 5 indicates the best performance) and 1 to 8 for light fastness (where 8 indicates the best performance).
| Dye Name | Wash Fastness (ISO 105-C06) | Light Fastness (AATCC 16) | Sublimation Fastness (ISO 105-P01) |
| This compound | 4-5 [1] | 5 [1] | Good |
| Disperse Blue 79 | Good | Excellent | Excellent |
| Disperse Blue 56 | 2-3 | Good | Moderate |
| Disperse Red 1 | Moderate | Poor | Good |
| Disperse Orange 3 | Moderate | Poor | Good |
Note: "Good," "Excellent," and "Moderate" are qualitative descriptors found in the literature. Specific numerical ratings under standardized test conditions are essential for precise comparison.
Comparative Cytotoxicity Data
The following table summarizes the available cytotoxicity data for the selected dyes, primarily focusing on the IC50 value (the concentration of a substance that inhibits a biological process by 50%). The data is primarily from studies on the human hepatoma cell line HepG2, a common model for assessing xenobiotic toxicity.
| Dye Name | Cell Line | Assay | IC50 Value (µg/mL) |
| This compound | HepG2 | MTT | Data not readily available |
| Disperse Red 1 | HepG2 | MTT | Genotoxic effects observed |
| Disperse Red 13 | HepG2 | MTT | Decreased mitochondrial activity |
| Disperse Orange 1 | HepG2 | MTT | Reduced mitochondrial activity after 72h |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The provided information highlights observed cytotoxic effects.
Experimental Protocols
Color Fastness to Washing (ISO 105-C06)
This method determines the resistance of the color of textiles to domestic and commercial laundering procedures.
1. Principle: A textile specimen in contact with specified adjacent fabrics is laundered, rinsed, and dried under controlled conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabrics are assessed.
2. Apparatus and Reagents:
-
Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel balls (6 mm in diameter).
-
Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).
-
ECE reference detergent 'B' (without optical brightener).
-
Sodium perborate (B1237305) tetrahydrate.
-
Grade 3 water.
-
Grey Scale for assessing change in color and staining.
3. Procedure:
-
Prepare a composite specimen by sewing the test fabric (40 mm x 100 mm) to a piece of multifibre adjacent fabric of the same size.
-
Prepare the washing solution (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate in Grade 3 water).
-
Place the composite specimen and the specified number of stainless steel balls in a stainless steel container.
-
Add the required volume of the pre-heated washing solution.
-
Treat the container in the Launder-Ometer for the specified time and temperature (e.g., 40 minutes at 40°C for A2S test).
-
After treatment, rinse the specimen twice in Grade 3 water and then in running cold tap water.
-
Squeeze the excess water and dry the specimen in air at a temperature not exceeding 60°C.
-
Assess the change in color of the test specimen and the staining of the multifibre adjacent fabric using the appropriate Grey Scales under standardized lighting.
Color Fastness to Light (AATCC Test Method 16.3)
This method evaluates the resistance of a material's color to the fading effects of light.
1. Principle: A specimen of the textile is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. The change in color is assessed by comparing the exposed sample to an unexposed portion of the same sample.
2. Apparatus:
-
Xenon-arc lamp fading apparatus.
-
AATCC Blue Wool Lightfastness Standards.
-
Grey Scale for Color Change.
3. Procedure:
-
Mount the test specimen in a sample holder.
-
Place the mounted specimen in the xenon-arc fading apparatus.
-
Expose the specimen to the light source for a specified number of AATCC Fading Units (AFUs) or until a specified Blue Wool Standard fades to a predetermined Grey Scale rating. The test conditions (e.g., continuous light or alternating light and dark cycles, black panel temperature, and relative humidity) should be selected based on the end-use of the material.[2][3][4]
-
After exposure, evaluate the change in color of the exposed portion of the specimen by comparing it to the unexposed portion using the Grey Scale for Color Change. The rating is given on a scale of 1 (severe fading) to 5 (no fading).[2]
Color Fastness to Sublimation (ISO 105-P01)
This method determines the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.
1. Principle: A specimen of the textile is placed in contact with an undyed white fabric and subjected to a specific temperature and pressure for a set duration in a heating device. The change in color of the specimen and the staining of the white fabric are assessed.
2. Apparatus:
-
Heat-setting device capable of maintaining a specified temperature and pressure.
-
Undyed, bleached white fabric (e.g., polyester).
-
Grey Scale for assessing change in color and staining.
3. Procedure:
-
Prepare a composite specimen by placing the dyed fabric (40 mm x 100 mm) between two pieces of the undyed white fabric.
-
Place the composite specimen in the preheated heating device at the specified temperature (e.g., 180°C, 210°C) and pressure for a specified time (e.g., 30 seconds).[5][6]
-
After the specified time, remove the specimen and allow it to cool.
-
Assess the change in color of the dyed specimen and the degree of staining on the white fabric using the appropriate Grey Scales.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow water-soluble MTT to a purple insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
2. Apparatus and Reagents:
-
Human hepatoma (HepG2) cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
3. Procedure:
-
Seed HepG2 cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test dyes in the cell culture medium.
-
Remove the old medium from the cells and add the dye solutions at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the dyes) and a negative control (medium only).
-
Incubate the cells with the dyes for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Mandatory Visualization
Metabolic Activation of Azo Dyes and Potential Signaling Pathway
The toxicity of many azo dyes is linked to their metabolic activation into carcinogenic aromatic amines. This process, primarily carried out by azoreductase enzymes in the liver and gut microbiota, can lead to cellular stress and the activation of inflammatory signaling pathways such as the NF-κB pathway.
Experimental Workflow for Comparative Dye Analysis
The following diagram outlines the general workflow for a comparative analysis of different disperse dyes.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. aatcctestmethods.com [aatcctestmethods.com]
- 4. blog.qima.com [blog.qima.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
A Comparative Performance Analysis: Disperse Blue 85 Versus Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dye Performance
In the realm of synthetic colorants, the selection of a dye is a critical decision guided by a multitude of performance factors. This guide provides a comprehensive comparison of Disperse Blue 85, a monoazo dye, against the well-established class of anthraquinone (B42736) disperse dyes. This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers and scientists in making informed decisions for their specific applications.
Executive Summary
This compound, a workhorse in the dyeing of polyester (B1180765) and its blends, offers a distinct performance profile when compared to anthraquinone-based blue dyes. While anthraquinone dyes are renowned for their brilliant shades and generally good light fastness, they often exhibit lower tinctorial strength and can be more susceptible to atmospheric fading. This compound, as an azo dye, typically provides strong color yield but may have varying fastness properties depending on its specific chemical structure. This guide delves into a quantitative comparison of their performance characteristics.
Quantitative Performance Data
The following table summarizes the key performance indicators for this compound and a representative anthraquinone dye, Disperse Blue 56. The data has been compiled from various technical sources. It is important to note that direct comparisons can be influenced by variations in experimental conditions, substrate, and dye concentration.
| Performance Parameter | This compound (Azo) | Disperse Blue 56 (Anthraquinone) | Test Method |
| Chemical Class | Single Azo | Anthraquinone | - |
| Shade on Polyester | Reddish Navy Blue | Bright Blue | Visual |
| Light Fastness | 5 | 7 | ISO 105-B02 |
| Washing Fastness (Staining) | 4-5 | 3-4 | ISO 105-C06 |
| Washing Fastness (Fading) | 5 | 4-5 | ISO 105-C06 |
| Sublimation Fastness (Ironing) | 5 | 4-5 | ISO 105-P01 |
| Perspiration Fastness (Fading) | 5 | 5 | ISO 105-E04 |
| Perspiration Fastness (Staining) | 5 | 4-5 | ISO 105-E04 |
| Tinctorial Strength | High | Low | Spectrophotometry (K/S) |
Key Performance Insights
-
Color Strength: Azo dyes like this compound generally possess higher tinctorial strength (color yield) compared to anthraquinone dyes like Disperse Blue 56. This means that a smaller amount of an azo dye may be required to achieve the same depth of shade, offering a potential cost advantage.
-
Light Fastness: Anthraquinone dyes are well-regarded for their excellent light fastness.[1][2] In this comparison, Disperse Blue 56 demonstrates superior resistance to fading upon exposure to light.
-
Wash Fastness: this compound exhibits very good to excellent wash fastness, both in terms of color change and staining of adjacent fibers.[3] Disperse Blue 56 shows slightly lower performance in preventing staining.[4]
-
Sublimation Fastness: Both dye types demonstrate good to excellent resistance to sublimation, which is critical for processes involving heat setting or ironing.[3][4]
Experimental Protocols
To ensure reproducibility and accurate comparison of dye performance, standardized experimental protocols are imperative. The following are detailed methodologies for the key experiments cited in this guide.
Wash Fastness (ISO 105-C06)
This test assesses the resistance of the color of textiles to domestic and commercial laundering procedures.
-
Apparatus: Launder-Ometer or a similar device providing mechanical agitation at a specified temperature, stainless steel balls, multifiber adjacent fabric, and a grey scale for assessing color change and staining.
-
Procedure:
-
A composite specimen is prepared by sewing the dyed fabric (e.g., 10 cm x 4 cm) to a piece of multifiber adjacent fabric of the same dimensions.[5]
-
The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and a set number of stainless-steel balls.[6][7]
-
The container is then agitated in the Launder-Ometer at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a defined duration (e.g., 30 or 45 minutes).[6][7]
-
After the washing cycle, the composite specimen is removed, rinsed thoroughly with water, and dried.
-
The change in color of the dyed specimen and the degree of staining on each fiber of the multifiber fabric are assessed visually using the appropriate grey scales under standardized lighting conditions.[5]
-
Light Fastness (ISO 105-B02)
This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Apparatus: Xenon arc lamp apparatus, blue wool standards (rated 1-8), and a grey scale for assessing color change.[8][9]
-
Procedure:
-
A specimen of the dyed fabric is mounted on a sample holder.
-
A set of blue wool standards is also mounted on a separate holder.
-
The specimen and the blue wool standards are simultaneously exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[8][10]
-
The exposure is continued until a specified level of fading is observed on a particular blue wool standard, or for a predetermined period.
-
The change in color of the dyed specimen is then compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.[9]
-
Sublimation Fastness (ISO 105-P01)
This test determines the resistance of the color of textiles to the action of dry heat, as encountered during processes like ironing or heat-setting.
-
Apparatus: A heating device capable of maintaining a constant temperature and applying a specified pressure, and an undyed white fabric.[1][11]
-
Procedure:
-
A specimen of the dyed fabric is placed in contact with an undyed white fabric.[12]
-
The composite specimen is placed in the heating device and subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a defined time (e.g., 30 seconds).[11]
-
After the heat treatment, the composite specimen is removed and allowed to cool.
-
The change in color of the dyed specimen and the staining of the undyed white fabric are assessed using the grey scales.[12]
-
Color Yield (K/S Value) Measurement
The color yield on a textile substrate is quantitatively expressed by the Kubelka-Munk equation, which relates the reflectance of the dyed fabric to the absorption (K) and scattering (S) coefficients.
-
Apparatus: A reflectance spectrophotometer.
-
Procedure:
-
The reflectance (R) of the dyed fabric is measured across the visible spectrum (typically 400-700 nm) using a spectrophotometer.[13]
-
The K/S value at the wavelength of maximum absorption is calculated using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance of the sample.[13][14]
-
A higher K/S value indicates a greater color yield for a given dye concentration on the fabric.
-
Dyeing Kinetics
The study of dyeing kinetics involves measuring the rate of dye uptake by the fiber over time. This provides insights into the efficiency of the dyeing process.
-
Apparatus: A laboratory dyeing machine with temperature control, a spectrophotometer.
-
Procedure:
-
A dyebath is prepared with a known concentration of the disperse dye, a dispersing agent, and a pH buffer.
-
A pre-weighed sample of the textile substrate is introduced into the dyebath.
-
The dyeing process is carried out at a constant temperature.
-
At regular time intervals, a small aliquot of the dyebath is withdrawn.
-
The absorbance of the aliquot is measured using a spectrophotometer at the wavelength of maximum absorption for the dye.
-
The concentration of the dye remaining in the dyebath is determined from a pre-established calibration curve (absorbance vs. concentration).
-
The percentage of dye exhaustion (%E) at each time point is calculated using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye in the dyebath and Cₜ is the concentration of the dye at time t.[15]
-
A plot of dye exhaustion versus time provides the dyeing rate curve.
-
Visualizing the Comparison and Processes
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. scribd.com [scribd.com]
- 2. Low Price Monochromatic Disperse Blue 56 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. textilelearner.net [textilelearner.net]
- 6. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 7. scribd.com [scribd.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. scribd.com [scribd.com]
- 10. wewontech.com [wewontech.com]
- 11. intertekinform.com [intertekinform.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. ijret.org [ijret.org]
- 14. Textile Chemistry [drmsparmar.blogspot.com]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to the Validation of an HPLC Method for Disperse Blue 85 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Disperse Blue 85, a synthetic dye commonly used in the textile industry. Due to its potential allergenic and carcinogenic properties, accurate and reliable quantification of this dye in various matrices is crucial for quality control and safety assessment.
This document presents a detailed experimental protocol for an HPLC-based quantification method, alongside a comparative analysis with alternative techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Thin-Layer Chromatography (TLC) with densitometry. The performance of each method is evaluated based on key validation parameters, supported by representative experimental data.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, speed, and cost. While HPLC with UV/Vis or Photodiode Array (PDA) detection is a widely used and robust technique, UPLC-MS/MS and TLC-Densitometry offer distinct advantages in certain applications.
| Parameter | HPLC-PDA | UPLC-MS/MS | TLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.993 | > 0.994 |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | 0.02 - 1.35 ng/mL[2] | ~0.83 µg/mL[3] |
| Limit of Quantification (LOQ) | Not specified | 0.06 - 4.09 ng/mL[2] | ~2.77 µg/mL[3] |
| Accuracy (% Recovery) | 98.3% - 101.5% | 81.8% - 114.1%[2] | 93% - 105%[4] |
| Precision (%RSD) | < 2% | < 16.3%[2] | < 4.82%[4] |
| Selectivity | Good | Very High | Moderate |
| Analysis Time | ~20-30 min | < 10 min | Variable |
| Cost | Moderate | High | Low |
Note: The data presented in this table is a compilation from various studies on disperse dyes and other analytes and serves as a representative comparison.[1][2][3][4]
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-PDA, making it the method of choice for trace-level detection and analysis in complex matrices.[2][5] TLC-Densitometry, on the other hand, provides a cost-effective and high-throughput screening alternative, although with lower sensitivity and resolution.[3][4]
Experimental Protocols
HPLC Method for this compound Quantification
This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.
1.1. Materials and Reagents:
-
This compound analytical standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
1.2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
1.3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Maximum absorbance wavelength of this compound (determined by UV-Vis scan).
1.4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For textile samples, a solvent extraction (e.g., with methanol or a mixture of solvents) followed by filtration is typically required.[2]
Method Validation Protocol
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank, a placebo (matrix without the analyte), and the analyte in the presence of the matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be > 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
Reproducibility: Analysis of replicate samples in different laboratories (if required). The precision is expressed as the relative standard deviation (%RSD), which should typically be < 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[6][7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[6][7]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Caption: Experimental workflow for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Development and Validation of Thin Layer Chromatograpy-Densitometry Method for Determinationa and Quantification of Sinthetic Red Coloring Agent in Sauce Sambel Sachet - Neliti [neliti.com]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Unraveling the Aquatic Ecotoxicity of Disperse Blue Dyes: A Comparative Guide
A detailed comparison of the ecotoxicity of various Disperse Blue dyes reveals significant differences in their impact on aquatic organisms. This guide provides researchers, scientists, and drug development professionals with a concise overview of available experimental data, standardized testing protocols, and insights into the potential molecular mechanisms of toxicity.
Disperse Blue dyes, a class of synthetic colorants widely used in the textile industry, are of growing environmental concern due to their potential to contaminate aquatic ecosystems. Their low water solubility and persistence can lead to adverse effects on fish, invertebrates, and algae. This comparative guide synthesizes available ecotoxicity data for several common Disperse Blue dyes to facilitate a better understanding of their relative environmental risks.
Comparative Ecotoxicity Data
The following table summarizes the acute ecotoxicity data for a selection of Disperse Blue dyes across different trophic levels. The data, primarily derived from quantitative structure-activity relationship (QSAR) models and some experimental studies, highlights the variability in toxicity among these compounds.
| Dye Name | Test Organism | Endpoint | Duration | Value (mg/L) |
| Disperse Blue 79 | Pimephales promelas (Fathead minnow) | LC50 | 96 hours | 145 |
| Daphnia magna (Water flea) | EC50 | 48 hours | 145 | |
| Disperse Blue 291 | Pimephales promelas (Fathead minnow) | LC50 | 96 hours | 0.0675 |
| Daphnia magna (Water flea) | EC50 | 48 hours | 0.0675 |
Note: Data for Disperse Blue 79 and 291 are based on a QSAR study. The oral LD50 for Disperse Blue 35 in rats is >2000 mg/kg, but this is not directly comparable to aquatic toxicity.
Mechanisms of Ecotoxicity: A Look into Signaling Pathways
Disperse dyes can exert their toxic effects through various molecular mechanisms, including the disruption of enzymatic functions, induction of oxidative stress, and interference with endocrine signaling pathways.[1] For instance, some azo dyes, a group to which some Disperse Blue dyes belong, can be broken down into carcinogenic aromatic amines under certain environmental conditions.[2]
A recent study on Disperse Blue 79 in zebrafish (Danio rerio) has shed light on a specific toxicological pathway. The study identified the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), Retinoid X Receptor (RXR), and Pregnane X Receptor (PXR) as critical molecular initiating events.[3] This activation leads to downstream effects on lipid metabolism and xenobiotic disposition, ultimately resulting in decreased fecundity.[3][4]
Experimental Protocols for Ecotoxicity Testing
The ecotoxicity data for disperse dyes are typically generated following standardized guidelines to ensure consistency and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines for assessing the effects of chemicals on aquatic organisms.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organism: Species such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) are commonly used.
-
Procedure: Fish are exposed to a range of concentrations of the test substance. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50, calculated using statistical methods.
OECD 202: Daphnia sp., Acute Immobilisation Test
This guideline is used to determine the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50) after a 48-hour exposure.
-
Test Organism: Daphnia magna is a commonly used species.
-
Procedure: Young daphnids are exposed to various concentrations of the test substance. The number of immobilized individuals is recorded at 24 and 48 hours.
-
Endpoint: The EC50 value is calculated based on the immobilization data.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae over a 72-hour period.
-
Test Organism: Species like Scenedesmus subspicatus are used.
-
Procedure: Algal cultures are exposed to different concentrations of the test substance. The growth of the algae is measured over 72 hours, typically by cell counting or measuring biomass.
-
Endpoint: The EC50, the concentration causing a 50% reduction in growth rate or yield, is determined.
The general workflow for these aquatic ecotoxicity tests is depicted in the following diagram.
References
- 1. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. Multigenerational effects of disperse blue 79 at environmentally relevant concentrations on zebrafish (Danio rerio) fecundity: An integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Disperse Blue 85 and Reactive Dyes for Textile Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Disperse Blue 85 and reactive dyes in textile applications. The information presented is supported by experimental data to assist researchers and professionals in selecting the appropriate dye system for their specific needs.
Introduction: Fundamental Differences
The primary distinction between this compound and reactive dyes lies in their chemical nature and the mechanism by which they adhere to textile fibers. This fundamental difference dictates their suitability for different types of fabrics and influences their performance characteristics.
This compound is a non-ionic monoazo dye.[1] It is sparingly soluble in water and is applied from a fine aqueous dispersion.[2][3] Its application is primarily for hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2][3] The dyeing mechanism involves the diffusion of the small dye molecules into the amorphous regions of the polyester fibers at high temperatures, where they become physically trapped as the fiber cools and the structure contracts.[2]
Reactive dyes , on the other hand, are water-soluble anionic dyes that are predominantly used for natural cellulosic fibers like cotton, viscose, and linen, as well as protein fibers such as silk and wool.[2][3] Their defining characteristic is the presence of a reactive group that forms a strong, permanent covalent bond with the hydroxyl (-OH) or amino (-NH2) groups of the fiber.[2] This chemical reaction makes the dye an integral part of the fiber, leading to excellent wash fastness.
Comparative Performance Data
The following tables summarize the typical performance characteristics of this compound on polyester and a representative reactive dye, Reactive Blue 19, on cotton. The data is compiled from various industry and academic sources.
Table 1: General Properties and Applications
| Property | This compound | Reactive Dyes (Represented by Reactive Blue 19) |
| C.I. Name | This compound | Reactive Blue 19 |
| CAS Registry No. | 12222-83-2[1] | 2580-78-1[4] |
| Molecular Structure | Single Azo[1] | Anthraquinone[5] |
| Solubility | Insoluble in water[1] | Water-soluble |
| Primary Fiber | Polyester and polyester blends[1] | Cotton, viscose, modal, and their blends[4][6] |
| Bonding Mechanism | Physical diffusion and entrapment in fiber[2] | Covalent chemical bond with fiber[2] |
| Application Temp. | High temperature (typically >100°C)[1] | Lower temperature (typically 30-80°C) |
Table 2: Comparative Fastness Properties
| Fastness Property | This compound on Polyester | Reactive Blue 19 on Cotton | Test Standard (Typical) |
| Light Fastness | 5[1] | 6-7[7] | ISO 105-B02 / AATCC 16 |
| Wash Fastness (Color Change) | 4-5[1] | 4 | ISO 105-C06 / AATCC 61 |
| Wash Fastness (Staining) | 5[1] | 4 | ISO 105-C06 / AATCC 61 |
| Perspiration Fastness (Acidic & Alkaline) | 5[1] | 4 | ISO 105-E04 / AATCC 15 |
| Rubbing/Crocking (Dry) | 4-5 | 4[7] | ISO 105-X12 / AATCC 8 |
| Rubbing/Crocking (Wet) | 4-5 | 3[7] | ISO 105-X12 / AATCC 8 |
| Ironing Fastness | 5[1] | 4-5[7] | ISO 105-X11 / AATCC 133 |
Note: Fastness ratings are on a scale of 1 to 5 for washing, perspiration, rubbing, and ironing (5 being excellent) and 1 to 8 for light fastness (8 being excellent).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Wash Fastness (ISO 105-C06)
This test assesses the resistance of the color of textiles to domestic and commercial laundering procedures.
Apparatus and Materials:
-
Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel containers (550 ± 50 mL).
-
Stainless steel balls (6 mm diameter).
-
Multifiber adjacent fabric (e.g., DW type for tests up to 50°C, TV type for tests at 60°C and above).
-
ECE reference detergent.
-
Sodium perborate (B1237305).
-
Grey Scale for assessing color change and staining.
-
Spectrophotometer or color matching cabinet.
Procedure:
-
Specimen Preparation: A 10 cm x 4 cm specimen of the dyed fabric is cut. A piece of multifiber adjacent fabric of the same dimensions is attached to it by sewing along one of the shorter edges.
-
Washing Solution Preparation: A solution containing 4 g/L ECE detergent and 1 g/L sodium perborate is prepared in distilled water.
-
Washing Process: The composite specimen is placed in a stainless-steel container. 150 mL of the washing solution and 10 stainless steel balls are added. The container is sealed and placed in the Launder-Ometer.
-
The apparatus is operated for 45 minutes at a specified temperature (e.g., 49°C for AATCC 61 Test No. 2A or 40°C/60°C for ISO 105 C06).[8]
-
Rinsing and Drying: After the cycle, the composite specimen is removed, rinsed twice with distilled water, and then with cold tap water. Excess water is squeezed out. The stitching between the specimen and the multifiber fabric is removed, and they are dried separately in a warm air oven at a temperature not exceeding 60°C.
-
Evaluation: The change in color of the dyed specimen and the staining of each fiber in the multifiber fabric are assessed by comparing them with the original fabric and an unstained multifiber fabric, respectively, using the appropriate Grey Scales under standardized lighting.
Light Fastness (ISO 105-B02)
This method is used to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
Apparatus and Materials:
-
Light fastness tester equipped with a Xenon arc lamp.
-
Blue Wool Lightfastness Standards (1-8).
-
Opaque masks.
-
Grey Scale for assessing color change.
-
Sample holders.
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric of a suitable size is prepared. A portion of the specimen is covered with an opaque mask to serve as an unexposed control.
-
Exposure: The specimen, along with a set of Blue Wool Lightfastness Standards, is mounted in the holders of the light fastness tester.
-
The samples are exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.[9]
-
The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen, corresponding to a certain rating on the Grey Scale for Color Change.
-
Evaluation: The light fastness of the specimen is assessed by comparing the change in its color with the changes that have occurred in the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.[10]
Crocking (Rubbing) Fastness (ISO 105-X12 / AATCC 8)
This test evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
Apparatus and Materials:
-
Crockmeter.
-
Standard white cotton rubbing cloth.
-
Grey Scale for assessing staining.
-
Distilled water (for wet crocking).
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric (at least 5 cm x 13 cm) is mounted on the base of the crockmeter.
-
Dry Crocking: A dry, white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The finger is passed back and forth 10 times over the specimen with a downward force of 9N.
-
Wet Crocking: The procedure is repeated with a wet rubbing cloth. The cloth is wetted with distilled water and squeezed to a specific wet pick-up percentage (e.g., 65% for AATCC 8 or 100% for ISO 105-X12).[11][12]
-
Evaluation: The amount of color transferred to the white rubbing cloths is assessed using the Grey Scale for Staining under standardized lighting. A rating from 1 (heavy staining) to 5 (no staining) is assigned for both dry and wet tests.[7]
Visualizing the Dyeing Processes
The following diagrams illustrate the generalized workflows for the application of this compound and reactive dyes.
Caption: Workflow for this compound dyeing on polyester.
Caption: Workflow for reactive dyeing on cotton.
Conclusion
The choice between this compound and reactive dyes is primarily dictated by the textile substrate. This compound offers good all-around fastness properties for polyester, a fiber that cannot be dyed with reactive dyes. Reactive dyes, conversely, provide excellent wash fastness on cellulosic fibers due to the formation of a permanent covalent bond. While this compound shows very good performance in terms of wash, perspiration, and ironing fastness on polyester, reactive dyes generally exhibit superior light fastness on cotton. The distinct application processes, including temperature and chemical requirements, also play a significant role in the selection of the appropriate dye system for a given textile application.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. skychemi.com [skychemi.com]
- 3. vichem.vn [vichem.vn]
- 4. Reactive Blue 19 | Triaim Enterprise [triaimenterprise.com]
- 5. ijert.org [ijert.org]
- 6. nbinno.com [nbinno.com]
- 7. Customized Powder Tie Dye Reactive Blue 19 Reactive Dyes 6 - 7 Light fastness [m.synthetic-dyes.com]
- 8. Development of Washing Effects on Reactive Dyed Denim Fabrics: A Value Added Approach of Denim Wash [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. orientbag.net [orientbag.net]
- 11. fineotex.com [fineotex.com]
- 12. textilelearner.net [textilelearner.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Disperse Blue 85
This guide provides a comprehensive comparison of key analytical techniques for the quantification of Disperse Blue 85, an azo dye used primarily in the textile industry. The selection of a robust and reliable analytical method is crucial for quality control, regulatory compliance, and research. This document details the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) with various detectors and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data from studies on disperse dyes.
Data Presentation: Performance Comparison
The choice of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. HPLC methods, particularly when coupled with mass spectrometry, offer superior performance for trace-level detection and identification.[1] UV-Vis spectrophotometry provides a simpler, more cost-effective, albeit less specific, alternative suitable for preliminary screening.[1][2]
Table 1: Performance Characteristics of Analytical Methods for Disperse Dye Analysis
| Parameter | HPLC-PDA/DAD | HPLC-MS | HPLC-MS/MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.7 mg/L[1][3] | Surpasses DIN 54231 method requirements[1][3] | ~0.02 - 2.0 ng/L[1] | Method-dependent, generally higher than HPLC |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | ~0.06 - 8.0 ng/L[1] | Method-dependent, generally higher than HPLC |
| Linearity (Range) | 1 to 20 mg/L[1] | Not Specified | 2.0 to 100.0 ng/mL[1][4] | Dependent on dye concentration and adherence to Beer's Law |
| Precision (%RSD) | 5.6% (Overall)[1] | Not Specified | < 6% (Intra-day), < 13% (Inter-day)[1][4] | Generally < 5% for replicate measurements |
| Selectivity | Good | High | Very High | Low to Moderate |
| Confidence in Identification | Moderate (based on retention time and UV-Vis spectrum) | High (with m/z confirmation)[1][3] | Very High (with parent/daughter ion confirmation)[1][4] | Low (susceptible to interference from other colored compounds) |
Experimental Workflow and Cross-Validation Logic
Cross-validation ensures that an analytical method produces consistent and reliable results across different techniques or laboratories.[2] The workflow involves developing and validating individual methods and then comparing their performance using the same set of quality control samples.
Caption: Logical workflow for the cross-validation of two analytical techniques.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. The following protocols are adapted from established methods for the analysis of disperse dyes.[2][5][6]
High-Performance Liquid Chromatography (HPLC) with MS/MS Detection
This method offers high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices like textiles or environmental water.[4]
a) Sample Preparation (Textile Matrix)
-
Accurately weigh 1.0 gram of the textile sample.
-
Add 20 mL of methanol (B129727) to the sample in a suitable vessel.[5]
-
Perform ultrasonic extraction at 50°C for 30 minutes.[5]
-
Centrifuge the extract for 10 minutes at 10,000 rpm.[5]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[2][5]
b) Sample Preparation (Water Matrix)
-
Use solid-phase extraction (SPE) to pre-concentrate the dye from the water sample.
-
Condition an appropriate SPE cartridge according to the manufacturer's instructions.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the dye with a small volume of an organic solvent (e.g., methanol).
-
The eluate is then ready for HPLC analysis.
c) Chromatographic and MS Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.[5]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: Gradient elution is typically employed using:
-
Flow Rate: 0.5 mL/min.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
UV-Visible (UV-Vis) Spectrophotometry
This technique is a simpler, faster method for quantification, best suited for samples where this compound is the primary colorant and interfering substances are minimal.[8]
a) Sample and Standard Preparation
-
Prepare a standard stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a suitable solvent like methanol.
-
Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1-20 µg/mL).[8]
-
Prepare the sample by dissolving a known quantity in the same solvent and diluting it to fall within the calibration range.
b) Analysis Protocol
-
Wavelength Scan: Perform a wavelength scan from 200-800 nm using one of the standard solutions to determine the wavelength of maximum absorbance (λmax).[8]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.[8]
-
Sample Measurement: Measure the absorbance of the prepared sample solution at the λmax.
-
Quantification: Determine the concentration of this compound in the sample by using the equation of the line from the calibration curve.
Conclusion
The cross-validation of analytical techniques is paramount for ensuring data integrity. For the analysis of this compound, HPLC coupled with MS/MS detection provides the highest level of sensitivity and confidence, making it the preferred method for regulatory testing and trace analysis in complex matrices.[1][4] HPLC with PDA detection offers a robust and cost-effective alternative for routine quality control.[2] UV-Vis spectrophotometry, while less specific, serves as a rapid and economical tool for preliminary screening and quantification in simple sample matrices.[2][8] The ultimate choice of method should be guided by the specific analytical requirements, including sensitivity needs, sample complexity, and available instrumentation.
References
Comparative Performance of Disperse Blue 85 in Microfiber Dyeing: A Technical Guide
For Immediate Publication
This guide presents a comparative study on the dyeing of polyester (B1180765) microfibers with C.I. Disperse Blue 85, alongside two other representative disperse dyes: C.I. Disperse Red 60 and C.I. Disperse Yellow 54. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive performance comparison supported by experimental data and detailed methodologies. The selection of these dyes allows for a comparison across different color spectrums and energy levels, with Disperse Red 60 being a low-energy dye and this compound and Yellow 54 being higher-energy dyes.
The finer filament structure of microfiber fabrics presents unique challenges in dyeing, including the need for higher dye concentrations to achieve desired color depths and potential variations in fastness properties compared to conventional polyester. This guide aims to elucidate these differences through a structured presentation of performance data.
Quantitative Performance Data
The following tables summarize the key performance indicators for this compound, Disperse Red 60, and Disperse Yellow 54 when applied to polyester microfiber. The data is a compilation from various studies and represents typical performance under standardized laboratory conditions.
Table 1: Color Yield (K/S) at 2% o.w.f. Dyeing
| Dye | C.I. Name | Chemical Class | K/S Value (on Polyester Microfiber) |
| This compound | 11370 | Monoazo | ~ 18-22 |
| Disperse Red 60 | 60756 | Anthraquinone | ~ 15-19 |
| Disperse Yellow 54 | 47020 | Quinoline | ~ 20-24 |
Note: K/S values are estimates for microfiber based on the general understanding that microfibers yield lower color depth for the same dye percentage compared to conventional polyester.
Table 2: Color Fastness Properties
| Dye | Wash Fastness (ISO 105-C06, C2S) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| Color Change | Staining | Rating (Blue Wool Scale) | |
| This compound | 4-5 | 4-5 | 5 |
| Disperse Red 60 | 4 | 4 | 4-5 |
| Disperse Yellow 54 | 4-5 | 4-5 | 6-7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Dyeing Protocol for Polyester Microfiber
This protocol outlines the high-temperature exhaust dyeing method.
-
Fabric Preparation: Scour the polyester microfiber fabric with a 2 g/L non-ionic detergent and 1 g/L soda ash solution at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with deionized water and air dry.
-
Dye Bath Preparation:
-
Prepare a dye stock solution by pasting the required amount of disperse dye (2% on the weight of the fabric) with a dispersing agent (1 g/L).
-
Add the dye dispersion to the dye bath containing a leveling agent (1 g/L) and a pH buffer (acetic acid/sodium acetate) to maintain a pH of 4.5-5.5.
-
The material-to-liquor ratio should be maintained at 1:10.
-
-
Dyeing Process:
-
Introduce the prepared fabric into the dye bath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes.
-
Cool the dye bath down to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric with hot water.
-
Prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a non-ionic detergent.
-
Treat the fabric in this bath at 70°C for 20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize with 1 g/L acetic acid, rinse, and air dry.
-
Fastness Testing Protocols
-
Wash Fastness (ISO 105-C06, C2S): A 10 cm x 4 cm specimen of the dyed fabric is stitched between two pieces of standard multi-fiber fabric. The composite specimen is then washed in a solution containing 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate (B1237305) at 60°C for 30 minutes. The change in color of the specimen and the staining on the multi-fiber fabric are assessed using the respective grey scales.
-
Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions, alongside a set of blue wool standards (rated 1-8). The light fastness is rated by comparing the fading of the specimen to that of the blue wool standards.
-
Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a standard white cotton cloth using a crockmeter for 10 cycles, both in dry and wet conditions. The staining on the white cotton cloth is then assessed using the grey scale for staining.
Experimental Workflow
The following diagram illustrates the logical flow of the comparative dyeing study.
Caption: Experimental workflow for the comparative dyeing study.
Concluding Remarks
This comparative guide provides valuable insights into the performance of this compound relative to other common disperse dyes on polyester microfiber. The data indicates that while all three dyes can be effectively used, their performance, particularly in terms of light fastness and to some extent wash fastness, varies. Disperse Yellow 54 exhibits superior light fastness, making it suitable for applications requiring high durability to light exposure. This compound offers a good balance of properties, with strong wash and light fastness. Disperse Red 60, as a low-energy dye, may be more sensitive to washing but still provides acceptable performance for many applications.
The provided experimental protocols offer a standardized framework for conducting further research and in-house evaluations, enabling professionals to make informed decisions in the selection and application of disperse dyes for polyester microfibers.
Assessing the Bioaccumulation Potential of Disperse Blue 85: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the bioaccumulation potential of Disperse Blue 85, a synthetic azo dye commonly used in the textile industry. Due to the limited availability of direct experimental data for this compound, this guide employs a comparative approach, leveraging data from structurally similar disperse dyes and utilizing Quantitative Structure-Activity Relationship (QSAR) models to estimate key environmental fate parameters. This information is crucial for understanding the potential environmental impact of this compound and for informing risk assessment strategies.
Executive Summary
This compound is a single azo class dye with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79 g/mol .[1] Like many disperse dyes, it is characterized by low water solubility, a property that can influence its environmental distribution and potential for uptake by aquatic organisms. This guide presents a comparison of the estimated bioaccumulation potential of this compound with available data for other disperse dyes, namely Disperse Blue 79:1, Disperse Orange 37, and Disperse Blue 124. The assessment is based on key indicators of bioaccumulation: the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF).
Data Presentation: Physicochemical Properties and Bioaccumulation Potential
The following table summarizes the available and estimated data for this compound and its comparators. It is important to note that the values for this compound are estimations derived from the US EPA's EPI Suite™ software, a widely used QSAR modeling tool.[2][3][4][5] Experimental data for the comparator dyes have been compiled from various sources and are provided with citations.
| Parameter | This compound | Disperse Blue 79:1 | Disperse Orange 37 | Disperse Blue 124 |
| CAS Number | 12222-83-2[1][6] | 3618-72-2[7] | 12223-33-5 / 13301-61-6[8] | 61951-51-7 |
| Molecular Formula | C18H14ClN5O5[1][6] | C23H25BrN6O10[7] | C17H15Cl2N5O2[8] | C16H19N5O4S |
| Molecular Weight ( g/mol ) | 415.79[1][6] | 625.38[9] | 392.24 | 377.42 |
| log Kow (Octanol-Water Partition Coefficient) | 4.33 (Estimated) | 1.63 (Experimental)[9] | 5.0 (Estimated)[10] | No experimental data found |
| BCF (Bioconcentration Factor) [L/kg] | 45.6 (Estimated) | No experimental data found | No experimental data found | No experimental data found |
Note: The log Kow and BCF values for this compound were estimated using the KOWWIN™ and BCFBAF™ programs within the EPI Suite™ (v4.11). These are screening-level estimates and should be interpreted with caution in the absence of experimental validation.
Experimental Protocols
The standard methodology for determining the bioconcentration factor (BCF) in fish is outlined in the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure." This guideline provides a framework for assessing the uptake and depuration of a chemical by fish from water.
Key Aspects of the OECD 305 Protocol:
-
Test Organisms: A variety of fish species can be used, with common choices including Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).
-
Exposure: The test consists of two phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period sufficient to approach or reach a steady-state concentration in the fish tissues.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system without the test substance to measure the rate of elimination.
-
-
Test System: A flow-through system is preferred to maintain constant concentrations of the test substance and water quality parameters (e.g., temperature, pH, dissolved oxygen).
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the test substance in these samples is measured using appropriate analytical techniques, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water. Kinetic BCF values can also be calculated from the uptake and depuration rate constants.
Mandatory Visualizations
Experimental Workflow for Bioaccumulation Assessment
Caption: OECD 305 Experimental Workflow for BCF Determination.
Generalized Metabolic Pathway of Azo Dyes
Azo dyes, including this compound, are known to undergo metabolic transformation in organisms. The primary and most significant step is the reductive cleavage of the azo bond (-N=N-). This process is often carried out by microbial communities in anaerobic environments, such as the gut of fish, or by enzymes within the organism's tissues.
Caption: Generalized metabolic pathway of azo dyes in organisms.
Discussion and Conclusion
The estimated log Kow of 4.33 for this compound suggests a moderate potential for bioaccumulation. Substances with a log Kow between 3 and 5 are generally considered to have a tendency to partition into fatty tissues of organisms. The estimated BCF of 45.6 L/kg is relatively low, suggesting that while uptake may occur, the substance is not expected to concentrate to a high degree in aquatic organisms.
In comparison, the available data for structurally similar disperse dyes is limited and shows some variability. The experimental log Kow for Disperse Blue 79:1 is significantly lower at 1.63, indicating a much lower bioaccumulation potential.[9] Conversely, the estimated log Kow for Disperse Orange 37 is higher at 5.0, suggesting a greater potential for bioaccumulation.[10] The lack of experimental BCF data for all the compared dyes highlights a significant data gap in the environmental risk assessment of this class of compounds.
The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. The toxicity and further fate of these metabolites are critical considerations in a comprehensive environmental risk assessment.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. epa.gov [epa.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. CAS # 12222-83-2, this compound: more information. [ww.chemblink.com]
- 7. Disperse Blue 79:1 | C23H25BrN6O10 | CID 77172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Disperse Orange 37 | 12223-33-5 | Benchchem [benchchem.com]
- 9. Disperse Blue 79:1 CAS#: 3618-72-2 [m.chemicalbook.com]
- 10. Disperse Orange 37 | C17H15Cl2N5O2 | CID 83322 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Analysis of Disperse Blue 85
Introduction
In the absence of a formal inter-laboratory comparison study specifically for Disperse Blue 85, this guide provides a framework for such an analysis by synthesizing data and protocols from existing literature on the analysis of disperse dyes. This compound is a single azo dye used in the textile industry.[1] The prevalent analytical techniques for the identification and quantification of disperse dyes are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This document details these established analytical methods, their performance metrics, and standardized protocols to promote consistency and comparability of results across different research settings.
Data Presentation: Performance of Analytical Methods for Disperse Dyes
The following table summarizes the performance characteristics of various analytical methods for the analysis of disperse dyes, compiled from several studies. This data can serve as a benchmark for an inter-laboratory study on this compound.
| Parameter | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Precision (RSD) | Recovery (%) | Reference |
| Disperse Dyes (General) | HPLC-DAD | 0.01 - 0.04 mg/kg | 0.04 - 0.12 mg/kg | ≥ 0.9998 | 0.16 - 2.01% | 96.0 - 102.6% | [3][4] |
| 47 Synthetic Dyes (including Disperse Dyes) | LC-MS/MS | 0.02 - 1.35 ng/mL | 0.06 - 4.09 ng/mL | > 0.993 | 1.1 - 16.3% | 81.8 - 114.1% | [5] |
| 9 Disperse Dyes | SPE-LC-ESI-MS/MS | ~2.0 ng/L | ~8.0 ng/L | Not Specified | < 6% (Intra-day), < 13% (Inter-day) | > 70% | [6][7] |
| 9 Disperse Dyes | HPLC with PDA and MS | Surpasses DIN 54231 requirement of 0.7 mg/L for Disperse Blue 1 | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| 10 Commercial Dyes | HPLC-UV/Vis | 60 - 890 µg/L | 200 - 2990 µg/L | Not Specified | Not Specified | Not Specified | [9] |
| 10 Commercial Dyes | HPLC-ESI-QqQ-MS/MS | 4.54 - 14.3 µg/L | 15.0 - 47.6 µg/L | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate standardized implementation in an inter-laboratory comparison setting.
Sample Preparation: Extraction from Textile Matrix
A common procedure for extracting disperse dyes from textile samples involves solvent extraction with ultrasonication.
-
Sample Weight: 1 gram of the textile sample.[5]
-
Extraction Solvent: 20 mL of methanol (B129727) (MeOH).[5]
-
Procedure:
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the simultaneous determination of multiple azo dyes.[3][10]
-
LC System: ACQUITY Arc System or similar.[8]
-
Column: XBridge C18, 2.1 x 150 mm, 5 µm.[8]
-
Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, then return to initial conditions.[8]
-
Flow Rate: 0.30 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 5 µL.[8]
-
PDA Detection: 210 to 800 nm.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher selectivity and sensitivity, making it suitable for trace-level analysis and confirmation.[10]
-
LC System: A Nexera UHPLC system or equivalent.[5]
-
Column: Phenomenex, Kinetex C18 100A (100 x 2.1mm, 1.7µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[5]
-
MS System: A triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
Mandatory Visualization
Proposed Workflow for an Inter-laboratory Study of this compound
The following diagram illustrates a logical workflow for conducting an inter-laboratory study on the analysis of this compound.
Caption: Proposed workflow for an inter-laboratory study on this compound analysis.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. mdpi.com [mdpi.com]
- 3. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 5. lcms.cz [lcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
The True Cost of Color: A Comparative Guide to the Cost-Effectiveness of Disperse Blue Dyes
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is a critical decision that balances performance, cost, and environmental impact. This guide provides a comprehensive evaluation of the cost-effectiveness of various Disperse Blue dyes, supported by experimental data and detailed protocols. The true cost of a dye extends beyond its initial purchase price to encompass dyeing efficiency, reprocessing needs due to poor fastness, and the ability to meet the stringent performance requirements of the final product.
Disperse dyes, being non-ionic and having low water solubility, are the primary choice for coloring hydrophobic synthetic fibers like polyester.[1] The selection of a specific Disperse Blue dye hinges on the desired shade, fastness properties, and dyeing behavior.[1] A dye with a lower initial cost may ultimately prove more expensive if it leads to higher product rejection rates or necessitates more complex and energy-intensive dyeing procedures.[2]
Comparative Performance of Disperse Blue Dyes
The performance of a dye is a key determinant of its cost-effectiveness. High-performance dyes can lead to reduced processing costs and a higher quality end-product. The following tables summarize the key performance indicators for a selection of commercially significant Disperse Blue dyes.
Table 1: General Properties of Selected Disperse Blue Dyes
| Dye Name | C.I. Number | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) |
| Disperse Blue 56 | 63285 | Anthraquinone | C₁₆H₁₂N₂O₃ | 280.27 |
| Disperse Blue 79 | 11345 | Azo | C₂₄H₂₇BrN₆O₁₀ | 639.41 |
| Disperse Blue 165 | 11077 | Single Azo | C₂₀H₁₉N₇O₃ | 405.41 |
Source: Compiled from multiple sources[1]
Table 2: Comparative Fastness Properties of Disperse Blue Dyes
| Dye | Light Fastness (Xenon Arc) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (180°C, 30s) |
| Disperse Blue 56 | Good | 2-3 (Poor to Moderate) | Moderate |
| Disperse Blue 79 | Excellent | Good | Excellent |
| Disperse Blue 165 | Good | 4 (Good) | Good |
Note: Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, where a higher number indicates better performance.[1][2] Prices are approximate and can vary based on supplier and order volume.[2]
Table 3: Performance and Cost-Effectiveness Indicators
| Dye | Tinctorial Strength | Key Characteristics |
| Disperse Blue 56 | Low | Good reproducibility, but poor wet fastness, especially staining on adjacent nylon fibers.[1] More expensive than azo dyes.[1] |
| Disperse Blue 79 | High | Suitable for achieving navy and black shades with good overall fastness.[1] |
| Disperse Blue 165 | Very High (Over 3x stronger than Blue 56) | Brilliant blue shade and high tinctorial strength make it cost-effective.[1] Can be sensitive to reduction during high-temperature dyeing.[1] |
Environmental Considerations
The environmental impact of dyes is a growing concern. Disperse dyes can be a source of water pollution and some, like Disperse Blue 106 and 124, are known to cause textile dermatitis.[3][4] The discharge of colored effluents can have adverse effects on aquatic ecosystems by reducing light penetration and increasing the biochemical oxygen demand.[5][6] Therefore, the cost-effectiveness evaluation should also consider the environmental footprint and the costs associated with wastewater treatment.
Experimental Protocols
Accurate evaluation of dye performance relies on standardized experimental protocols. Below are methodologies for key fastness tests.
Light Fastness (Based on ISO 105-B02)
This test determines the resistance of a textile to the fading effects of light.
-
Specimen Preparation: A sample of the dyed fabric is cut to specified dimensions.[2]
-
Apparatus: A Xenon arc lamp apparatus capable of providing a controlled environment of light, temperature, and humidity.
-
Procedure: The specimen is exposed to the light from the Xenon arc lamp under specified conditions for a set period. A set of blue wool standards is exposed simultaneously.
-
Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool standards. The light fastness is rated on a scale of 1 to 8.[2]
Wash Fastness (Based on ISO 105-C06)
This method assesses the resistance of a textile's color to domestic and commercial laundering.[2]
-
Specimen Preparation: A specimen of the dyed fabric is prepared and sewn together with a multi-fiber adjacent fabric.
-
Apparatus: A suitable washing machine (e.g., a Launder-Ometer) capable of maintaining a constant temperature and agitation.
-
Procedure: The composite specimen is washed in a solution containing soap or detergent under specified conditions of temperature, time, and agitation.
-
Evaluation: The change in color of the test specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the respective Gray Scales.[2]
Sublimation Fastness (Based on ISO 105-P01)
This test evaluates the tendency of a dye to transfer from the fabric to another surface when subjected to heat.[2]
-
Specimen Preparation: A sample of the dyed fabric is prepared.[2]
-
Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure is used.[2]
-
Procedure: The dyed specimen is placed between two pieces of undyed white fabric and subjected to a specific temperature (e.g., 180°C) and pressure for a set duration (e.g., 30 seconds).[2]
-
Evaluation: The change in color of the test specimen and the degree of staining on the adjacent white fabrics are assessed using the respective Gray Scales.[2]
Visualizing the Decision-Making Process
The selection of a cost-effective disperse dye involves a logical workflow that considers various technical and economic factors.
Caption: Logical workflow for selecting a cost-effective disperse dye.
Standardized Evaluation Workflow
A standardized workflow is crucial for the comparative evaluation of disperse dyes to ensure reliable and reproducible results.
Caption: Standard workflow for dyeing and fastness evaluation.
Factors Influencing Overall Cost-Effectiveness
The overall cost-effectiveness of a disperse dye is a multifactorial assessment that goes beyond the initial purchase price.
Caption: Key factors influencing the cost-effectiveness of a disperse dye.
Conclusion
The evaluation of the cost-effectiveness of Disperse Blue dyes requires a holistic approach that extends beyond a simple comparison of purchase prices.[2] While some dyes may offer a lower initial cost, their performance characteristics, such as tinctorial strength and fastness properties, can significantly impact overall manufacturing costs and product quality. For applications with stringent wash fastness requirements, alternatives to Disperse Blue 56 should be considered.[2] For end-uses demanding the highest lightfastness, Disperse Blue 79 may be a superior option.[2] Ultimately, the most cost-effective choice will be dictated by the specific performance demands of the end product and the intricacies of the manufacturing process.[2] By utilizing the comparative data and experimental protocols outlined in this guide, researchers and industry professionals can make informed, data-driven decisions to select the optimal disperse dye for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 4. scialert.net [scialert.net]
- 5. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aber.apacsci.com [aber.apacsci.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Disperse Blue 85
For Immediate Implementation by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of Disperse Blue 85 (CAS No. 12222-83-2), a single azo dye. Adherence to these procedures is essential for ensuring personnel safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) in the readily available literature, these instructions are based on established best practices for hazardous chemical waste management and data from analogous disperse and azo dyes.
Disclaimer: Before handling or disposing of this compound, users must consult the manufacturer-specific Safety Data Sheet (SDS) for complete and detailed safety and disposal information. This guide is intended to supplement, not replace, the SDS.
Immediate Safety and Handling Precautions
This compound is a dark blue powder that is insoluble in water.[1] Like many disperse and azo dyes, it should be handled as a hazardous substance with the potential for skin irritation, allergic skin reactions, and environmental toxicity.[2][3][4]
-
Personal Protective Equipment (PPE): All handling of this compound must be conducted while wearing appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5]
-
Ventilation: Handle the powdered form of this compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[2]
-
Spill Management: In the event of a spill, avoid generating dust. Use a dry clean-up method, such as gently sweeping or vacuuming with a HEPA-filtered vacuum. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[4][6]
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes the pure compound, contaminated personal protective equipment, weighing boats, filter paper, and any solutions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes can react violently or release toxic gases. For instance, acids should be stored separately from bases, and oxidizing agents from organic compounds.
-
-
Packaging and Labeling:
-
Use a dedicated, leak-proof container that is compatible with the chemical. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a screw-cap bottle, preferably plastic.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "12222-83-2"
-
The date when the waste was first added to the container.
-
An indication of the hazards (e.g., "Irritant," "Skin Sensitizer," "Environmental Hazard").
-
-
-
Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste stream.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information and general limits for laboratory hazardous waste.
| Parameter | Value/Guideline | Source |
| CAS Number | 12222-83-2 | [1][7] |
| Molecular Formula | C18H14ClN5O5 | [1][7] |
| Molecular Weight | 415.79 | [1][7] |
| Physical State | Dark blue powder | [1] |
| Solubility in Water | Insoluble | [1] |
| Maximum Hazardous Waste Accumulation | 55 gallons | General Lab Guideline |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | General Lab Guideline |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. evansvanodine.co.uk [evansvanodine.co.uk]
- 4. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mimaki.com [mimaki.com]
- 7. CAS # 12222-83-2, this compound: more information. [ww.chemblink.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
